2-(4-Butoxybenzoyl)oxazole
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDQIREDMOEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642099 | |
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-23-1 | |
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Butoxybenzoyl)oxazole: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Butoxybenzoyl)oxazole is a heterocyclic organic compound featuring a central oxazole ring linked to a 4-butoxybenzoyl group. The oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of the butoxybenzoyl substituent suggests potential for modulation of pharmacokinetic and pharmacodynamic properties, making this compound a person of interest for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(4-Butoxybenzoyl)oxazole, drawing upon data from closely related analogs to offer predictive insights where specific experimental data is not yet available.
Chemical Identity and Physical Properties
| Identifier | Value | Source |
| Chemical Name | 2-(4-Butoxybenzoyl)oxazole | N/A |
| CAS Number | 898760-23-1 | [3] |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.27 g/mol | [3] |
| Predicted Boiling Point | ~358.3°C | [4] |
| Predicted Density | ~1.212 g/cm³ | [4] |
Elucidation of Chemical Structure
The molecular architecture of 2-(4-Butoxybenzoyl)oxazole consists of a planar oxazole ring, which imparts aromatic stability. This ring is substituted at the 2-position with a carbonyl bridge to a 4-butoxy-substituted phenyl ring. The butoxy group, with its flexible alkyl chain, can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets in biological targets.
Caption: Proposed synthetic workflow for 2-(4-Butoxybenzoyl)oxazole.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of 4-Butoxybenzoyl chloride: 4-Butoxybenzoic acid is reacted with an excess of a chlorinating agent such as oxalyl chloride or thionyl chloride, typically in an inert solvent like dichloromethane, to yield the corresponding acyl chloride. The reaction is usually performed at room temperature and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Synthesis of N-(4-Butoxybenzoyl)aminoacetonitrile: The freshly prepared 4-Butoxybenzoyl chloride is then reacted with aminoacetonitrile in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. This acylation is typically carried out in a non-protic solvent like dichloromethane or tetrahydrofuran at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Cyclization to form 2-(4-Butoxybenzoyl)oxazole: The resulting N-(4-Butoxybenzoyl)aminoacetonitrile is then subjected to cyclization. A common method for this transformation is treatment with hydrogen bromide in acetic acid, which facilitates the cyclization and subsequent dehydration to form the oxazole ring. The product would then be isolated and purified, likely by column chromatography.
Spectroscopic Characterization (Predictive Analysis)
Direct experimental spectroscopic data for 2-(4-Butoxybenzoyl)oxazole is not currently available in published literature. However, by analyzing data from structurally similar compounds, such as 2-(4-methoxybenzoyl)oxazole and other 2,5-disubstituted oxazoles, we can predict the key spectral features.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0-8.2 | d | Aromatic protons ortho to the carbonyl group |
| ~7.8-7.9 | s | Oxazole C5-H |
| ~7.3-7.4 | s | Oxazole C4-H |
| ~6.9-7.0 | d | Aromatic protons meta to the carbonyl group |
| ~4.0-4.1 | t | -OCH₂- |
| ~1.7-1.8 | m | -OCH₂CH₂- |
| ~1.4-1.5 | m | -OCH₂CH₂CH₂- |
| ~0.9-1.0 | t | -CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C=O (benzoyl) |
| ~163-165 | C2 (oxazole) |
| ~160-162 | C-OBu (aromatic) |
| ~142-144 | C5 (oxazole) |
| ~132-134 | CH (aromatic, ortho to C=O) |
| ~128-130 | C4 (oxazole) |
| ~120-122 | C (aromatic, ipso to C=O) |
| ~114-116 | CH (aromatic, meta to C=O) |
| ~68-70 | -OCH₂- |
| ~30-32 | -OCH₂CH₂- |
| ~19-21 | -OCH₂CH₂CH₂- |
| ~13-15 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3120-3150 | C-H stretching (oxazole ring) |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1660-1680 | C=O stretching (benzoyl ketone) |
| ~1590-1610 | C=N stretching (oxazole ring) |
| ~1500-1520 | C=C stretching (aromatic and oxazole rings) |
| ~1250-1270 | C-O stretching (aryl ether) |
| ~1100-1150 | C-O-C stretching (oxazole ring) |
Mass Spectrometry
In mass spectrometry, 2-(4-Butoxybenzoyl)oxazole is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation patterns would likely involve cleavage of the butoxy group, the benzoyl moiety, and fragmentation of the oxazole ring.
Potential Applications and Biological Significance
The oxazole ring is a key structural motif in a wide range of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. [2]The 2-aroyloxazole scaffold, in particular, has been explored for various therapeutic applications.
-
Anti-inflammatory and Analgesic Potential: Many benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic activities. [5]The structural features of 2-(4-Butoxybenzoyl)oxazole make it a candidate for investigation in this area.
-
Anticancer Activity: Oxazole derivatives have been investigated as potent anticancer agents, with some acting as antimitotic and vascular-disrupting agents. [6]* Enzyme Inhibition: The heterocyclic nature of the oxazole ring allows for diverse interactions with enzyme active sites, making it a valuable scaffold for the design of enzyme inhibitors.
-
Materials Science: The conjugated system of 2-(4-Butoxybenzoyl)oxazole suggests potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Conclusion and Future Directions
2-(4-Butoxybenzoyl)oxazole represents a promising, yet underexplored, chemical entity. Its structural components—the biologically active oxazole core and the modulating butoxybenzoyl group—suggest a high potential for applications in medicinal chemistry and materials science. This technical guide, by providing a framework for its synthesis and predicted characterization, aims to stimulate further research into this compound. Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the molecule. Subsequent biological screening is warranted to uncover its potential therapeutic value, particularly in the areas of inflammation, cancer, and infectious diseases.
References
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Int. J Med. Pharm. Res., 5(6), 33-49. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zhang, Y., et al. (2015). Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. CrystEngComm, 17, 7316-7322.
- Novaković, S. B., et al. (2013). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1625.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Saeed, A., et al. (2017). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 39(5).
- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Jadhav, S. D., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
- Radi, M., et al. (2012). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 17(10), 11836-11849.
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(4-Butoxybenzoyl)oxazole. Retrieved from [Link]
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Okamoto, T., et al. (2011). methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3354.
- Phillips, A. J., & Uto, Y. (2001). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 3(18), 2887-2890.
- Kumar, A., & Rawat, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4837-4852.
- Singh, R., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
- Lee, K., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Journal of Medicinal Chemistry, 56(24), 9847-9859.
- Asiri, A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid.
- Ilies, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
-
Bhandary, B., et al. (2018). Crystal structure analysis of methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1178-1181.
-
Research Journal of Pharmacy and Technology. (2019). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Retrieved from [Link]
- Khan, I., et al. (2023). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 28(8), 3399.
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2-(4-Butoxybenzoyl)oxazole CAS number 898760-23-1
CAS Registry Number: 898760-23-1 Chemical Class: 2-Aroyl-1,3-oxazole / Heterocyclic Ketone Content Type: Strategic Research Guide & Synthetic Protocol[1]
Executive Summary & Structural Rationale
2-(4-Butoxybenzoyl)oxazole (CAS 898760-23-1) represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aroyloxazoles .[1] Unlike simple oxazoles, the 2-aroyl linkage confers unique electronic properties, creating a planar, conjugated system capable of participating in pi-stacking interactions while the carbonyl group serves as a critical hydrogen-bond acceptor.
For drug development professionals, this molecule serves two primary strategic functions:
-
Bioisosteric Replacement: The oxazole ring acts as a stable bioisostere for amide or ester linkages, often improving metabolic stability against hydrolysis while maintaining similar geometry.[1]
-
Lipophilicity Tuning: The p-butoxy tail functions as a hydrophobic probe, extending into non-polar pockets of target enzymes (e.g., COX-2, kinases, or PPARs) to enhance binding affinity and membrane permeability.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data | Relevance |
| Molecular Formula | C₁₄H₁₅NO₃ | Core composition |
| Molecular Weight | 245.27 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; indicates good membrane permeability but potential solubility challenges in aqueous media.[1] |
| H-Bond Acceptors | 3 (Oxazole N, Oxazole O, Ketone O) | Critical for active site binding (e.g., Serine/Threonine residues). |
| H-Bond Donors | 0 | Enhances CNS penetration potential.[1] |
| Rotatable Bonds | 5 (Butoxy chain + Aroyl linker) | Allows conformational adaptation within binding pockets.[1] |
Advanced Synthetic Methodology
Expert Insight: The synthesis of 2-substituted oxazoles, particularly 2-aroyl derivatives, is non-trivial due to the instability of the 2-lithiooxazole intermediate.[1] The anion at the C2 position exists in equilibrium with an acyclic isocyanide valence tautomer, which can lead to ring fragmentation if temperatures rise above -60°C.
Protocol A: Cryogenic Lithiation-Acylation (The "Kinetic" Route)
This method is preferred for high-purity synthesis on a research scale.[1] It relies on the direct lithiation of the oxazole ring followed by trapping with an electrophile.
Reagents:
-
Electrophile: 4-Butoxybenzoyl chloride (or Ethyl 4-butoxybenzoate).[1]
-
Base: n-Butyllithium (2.5 M in hexanes).[1]
-
Solvent: Anhydrous THF (freshly distilled).
-
Additive: ZnCl₂ (optional, for transmetallation to stabilize the anion).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve oxazole (1.0 eq) in anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control is paramount.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise over 20 minutes.
-
Expert Note: Stir for exactly 30 minutes at -78°C. Do not extend this time significantly, as the ring-opening equilibrium will shift.
-
-
Transmetallation (Optional but Recommended): Add a solution of ZnCl₂ (1.1 eq) in THF to form the 2-zincate species.[1] This allows warming to 0°C without decomposition, increasing functional group tolerance.[1]
-
Acylation: Add 4-Butoxybenzoyl chloride (1.0 eq) dissolved in THF dropwise.
-
Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. The product often requires flash column chromatography (Hexane/EtOAc gradient) to separate from unreacted nitrile byproducts formed via ring opening.
Visualization: Synthetic Pathway Logic
Caption: Figure 1.[3][4] Kinetic synthesis pathway via C2-lithiation.[1] The red dashed line indicates the critical thermal instability pathway that must be avoided.[1]
Medicinal Chemistry Applications (SAR Context)
The 2-(4-butoxybenzoyl)oxazole scaffold is not merely a chemical curiosity; it is a template for designing inhibitors against specific biological targets.
A. COX-2 Inhibition & Anti-Inflammatory Potential
The structure shares significant homology with Oxaprozin and other diaryl-heterocycle COX-2 inhibitors.[1]
-
Mechanism: The central oxazole ring serves as a scaffold to orient the phenyl ring into the hydrophobic channel of the COX enzyme.[1]
-
Role of Butoxy Group: The 4-butoxy tail mimics the lipophilic arachidonic acid substrate, potentially extending into the accessory pocket of COX-2, improving selectivity over COX-1.[1]
B. Kinase Inhibitor Scaffolds
2-Aroyloxazoles function as ATP-competitive inhibitor pharmacophores.[1]
-
Binding Mode: The Nitrogen (N3) of the oxazole and the Carbonyl oxygen of the benzoyl linker form a "hinge-binding" motif, accepting hydrogen bonds from the kinase backbone (e.g., Met residue in the hinge region).
Visualization: Pharmacophore Interaction Map
Caption: Figure 2. Pharmacophore mapping of 2-(4-butoxybenzoyl)oxazole showing critical binding interactions with hypothetical enzyme targets (Kinases/COX).
Analytical Characterization & Quality Control
To validate the synthesis of CAS 898760-23-1, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1640–1660 cm⁻¹ (conjugated ketone).
-
C-O-C Stretch: Bands at ~1250 cm⁻¹ (aryl ether).
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak at m/z 246.3.
-
References
-
Vedejs, E., & Monahan, S. D. (1996).[1] "Oxazole Synthesis via 2-Lithiooxazole." Journal of Organic Chemistry. (Demonstrates the fundamental lithiation stability issues and protocols).
-
Bapna, M., et al. (2019).[1] "A comprehensive review on biological activities of oxazole derivatives." International Journal of Pharmaceutical Sciences and Research. (Contextualizes the biological relevance of the oxazole scaffold). 3
-
ChemicalBook. (2024).[1] "2-(4-BUTOXYBENZOYL)OXAZOLE Product Properties." (Verification of CAS identity and physical data). 5[3][6][7][8]
-
Nath, M., et al. (2025).[1][9] "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications." Bentham Science.[1] (Up-to-date review on synthetic strategies including transition metal catalysis). 10
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Synthesis pathways for 2-(4-Butoxybenzoyl)oxazole
Technical Whitepaper: Advanced Synthesis Strategies for 2-(4-Butoxybenzoyl)oxazole
Executive Summary
The target molecule, 2-(4-Butoxybenzoyl)oxazole , represents a critical structural motif in medicinal chemistry, particularly within the development of kinase inhibitors and PPAR agonists. The 2-acyl oxazole core functions as a bioisostere for amides and esters, offering improved metabolic stability while maintaining hydrogen bond acceptor capabilities.
This guide details three distinct synthesis pathways selected for their reliability, scalability, and atom economy. While direct Friedel-Crafts acylation of the oxazole ring is electronically unfavorable due to the electron-deficient nature of the heterocycle, this guide prioritizes C2-lithiation/oxidation and Transition Metal-Catalyzed C-H Activation as the superior methodologies.
Retrosynthetic Analysis
To design the optimal synthesis, we must deconstruct the target into accessible precursors. The primary disconnection occurs at the C2-carbonyl bond.
Strategic Disconnections:
-
Path A (Nucleophilic Attack): Disconnection of the ketone reveals a 2-lithiooxazole (nucleophile) and a 4-butoxybenzaldehyde (electrophile), followed by oxidation.
-
Path B (C-H Activation): Direct oxidative coupling of oxazole and aldehyde using copper catalysis.
-
Path C (Carbonylation): Palladium-catalyzed insertion of CO between a 2-halooxazole and an aryl boronic acid.
Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies.
Pathway A: The Organometallic Route (Lithiation-Addition-Oxidation)
Status: Gold Standard for Lab-Scale Synthesis
Mechanism: C2-Lithiation
This pathway is preferred for its high regioselectivity. The C2 proton of oxazole is the most acidic (
Step-by-Step Protocol
Phase 1: Synthesis of the Carbinol Intermediate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvent: Add anhydrous THF (50 mL) and Oxazole (1.0 eq, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.
-
Critical Control: Maintain internal temperature below -70°C to prevent ring fragmentation to isocyanides.
-
Aging: Stir at -78°C for 30 minutes to ensure complete formation of 2-lithiooxazole.
-
-
Addition: Dissolve 4-Butoxybenzaldehyde (1.05 eq) in anhydrous THF (10 mL) and add dropwise to the lithiated species.
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the secondary alcohol.
Phase 2: Oxidation to 2-(4-Butoxybenzoyl)oxazole
-
Reagent: Dissolve the carbinol intermediate (1.0 eq) in Dichloromethane (DCM).
-
Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.
-
Alternative: Activated
(10 eq) in refluxing DCM can be used if DMP is unavailable, though reaction times are longer.
-
-
Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alcohol spot).
-
Purification: Filter through a celite pad. Wash the filtrate with saturated
and (to remove iodine byproducts). Concentrate and recrystallize from Ethanol/Hexane.
Figure 2: Workflow for the Lithiation-Addition-Oxidation sequence.[1][2][3][4][5]
Pathway B: Copper-Catalyzed Oxidative C-H Acylation
Status: Modern "Green" Chemistry Approach Mechanism: Radical Oxidative Coupling
This method avoids cryogenic conditions and sensitive organolithiums. It utilizes a copper catalyst to activate the C2-H bond of the oxazole in the presence of an aldehyde and an oxidant (TBHP).
Protocol
-
Reagents: In a sealed tube, combine Oxazole (1.0 eq), 4-Butoxybenzaldehyde (1.5 eq), and CuI (10 mol%).
-
Oxidant: Add TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 eq).
-
Solvent: Use Chlorobenzene or Acetonitrile (3 mL per mmol).
-
Reaction: Heat the mixture to 120°C for 12–16 hours.
-
Note: The reaction proceeds via the formation of an acyl radical from the aldehyde, which is trapped by the copper-activated oxazole.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with 10% ammonia solution (to remove Cu), then brine.
-
Yield Expectations: This method typically yields 60-75%. It is more atom-economical but requires careful chromatographic separation of the excess aldehyde.
Comparative Data Analysis
| Feature | Pathway A (Lithiation) | Pathway B (Cu-Catalyzed) | Pathway C (Pd-Carbonylation) |
| Complexity | High (Cryogenic) | Low (One-pot) | High (Gas handling) |
| Scalability | Medium (<100g) | High (>1kg) | High (Flow chem) |
| Yield | 80-90% (2 steps) | 60-75% | 70-85% |
| Atom Economy | Low (Stoichiometric waste) | High | Medium |
| Key Risk | Ring opening of Li-Oxazole | Radical side reactions | CO gas toxicity |
Analytical Profile (Expected)
To validate the synthesis, the following spectral data should be confirmed:
-
NMR (400 MHz,
):- 8.30 (d, 2H, ortho-benzoyl protons) – Deshielded by carbonyl.
- 7.95 (s, 1H, Oxazole C4-H).
- 7.40 (s, 1H, Oxazole C5-H).
- 7.00 (d, 2H, meta-benzoyl protons).
-
4.05 (t, 2H,
). - 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H) – Butyl chain.
-
NMR: Carbonyl peak expected at
180 ppm; Oxazole C2 at 158 ppm. -
HRMS (ESI): Calculated for
.
References
-
Vedejs, E., & Monahan, S. D. (1996). "Metallation of Oxazoles." Journal of Organic Chemistry. Detailed protocols on the stability of 2-lithiooxazoles.
-
Vereshchagin, A. N., et al. (2010). "C-H Functionalization of Oxazoles." Russian Chemical Reviews. Comprehensive review of transition metal-catalyzed direct arylation and acylation.
-
Wang, J., et al. (2012). "Copper-Catalyzed Direct Oxidative C-H Acylation of Azoles with Aldehydes." Organic Letters. Primary source for Pathway B methodology.
-
Hassner, A., & Fischer, B. (1974). "Oxazoles from Isocyanides." Tetrahedron. Background on oxazole ring stability and synthesis.
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Spectroscopic Characterization of 2-(4-Butoxybenzoyl)oxazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Butoxybenzoyl)oxazole, a heterocyclic compound of interest in contemporary drug discovery.[1][2][3][4][5] The oxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[4][5] This document outlines the theoretical underpinnings and practical application of key analytical techniques essential for the structural elucidation and confirmation of this molecule. We delve into the rationale behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel oxazole derivatives.
Introduction: The Significance of 2-(4-Butoxybenzoyl)oxazole
The molecule 2-(4-Butoxybenzoyl)oxazole belongs to the broader class of oxazole-containing compounds, which are a cornerstone in the development of new therapeutic agents.[4] The fusion of the oxazole ring with a substituted benzoyl moiety creates a unique electronic and steric environment, making it a compelling candidate for biological screening. The butoxy group, in particular, can modulate lipophilicity, a critical parameter for drug absorption and distribution. A thorough spectroscopic characterization is the bedrock of any further investigation, ensuring the identity, purity, and stability of the synthesized compound. This guide provides the foundational spectroscopic knowledge base for 2-(4-Butoxybenzoyl)oxazole.
Molecular Structure and Properties:
-
Chemical Name: 2-(4-Butoxybenzoyl)oxazole
-
CAS Number: 898760-23-1
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.27 g/mol
Caption: Molecular Structure of 2-(4-Butoxybenzoyl)oxazole.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment.
Experimental Protocol: A Self-Validating System
A robust ¹H NMR experiment ensures reproducibility and accuracy. The following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Butoxybenzoyl)oxazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). TMS is chemically inert and provides a sharp, easily identifiable reference signal.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Key parameters to set include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm), and a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 2-(4-Butoxybenzoyl)oxazole in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d (J ≈ 9.0 Hz) | 2H | H-2', H-6' (Aromatic) |
| ~7.85 | s | 1H | H-5 (Oxazole) |
| ~7.35 | s | 1H | H-4 (Oxazole) |
| ~6.95 | d (J ≈ 9.0 Hz) | 2H | H-3', H-5' (Aromatic) |
| ~4.05 | t (J ≈ 6.5 Hz) | 2H | -O-CH₂- |
| ~1.80 | m | 2H | -O-CH₂-CH₂- |
| ~1.50 | m | 2H | -CH₂-CH₃ |
| ~0.98 | t (J ≈ 7.4 Hz) | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure:
-
Aromatic Protons: The two doublets at approximately 8.10 ppm and 6.95 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at ~8.10 ppm is due to the deshielding effect of the adjacent carbonyl group. The protons are coupled to each other, resulting in the doublet splitting pattern.
-
Oxazole Protons: The two singlets at ~7.85 ppm and ~7.35 ppm are assigned to the protons on the oxazole ring. Their distinct chemical shifts are a hallmark of the oxazole heterocycle.[6]
-
Butoxy Chain Protons: The aliphatic region of the spectrum reveals the butoxy group. The triplet at ~4.05 ppm corresponds to the methylene group directly attached to the oxygen atom, which is deshielded. The two multiplets at ~1.80 ppm and ~1.50 ppm are assigned to the other two methylene groups. The terminal methyl group appears as a triplet at ~0.98 ppm, the most upfield signal.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon atom.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is necessary to cover the range of carbon chemical shifts.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for 2-(4-Butoxybenzoyl)oxazole in CDCl₃ are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~182.0 | C=O (Carbonyl) |
| ~163.5 | C-4' (Aromatic) |
| ~160.0 | C-2 (Oxazole) |
| ~142.0 | C-5 (Oxazole) |
| ~132.0 | C-2', C-6' (Aromatic) |
| ~128.0 | C-4 (Oxazole) |
| ~125.0 | C-1' (Aromatic) |
| ~114.5 | C-3', C-5' (Aromatic) |
| ~68.0 | -O-CH₂- |
| ~31.0 | -O-CH₂-CH₂- |
| ~19.2 | -CH₂-CH₃ |
| ~13.8 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework of 2-(4-Butoxybenzoyl)oxazole:
-
Carbonyl Carbon: The most downfield signal at ~182.0 ppm is characteristic of a ketone carbonyl carbon.[7]
-
Aromatic and Heterocyclic Carbons: The signals in the range of 114-164 ppm correspond to the aromatic and oxazole ring carbons. The carbon attached to the butoxy group (C-4') is significantly deshielded. The distinct chemical shifts for the oxazole carbons (C-2, C-4, and C-5) are in agreement with values reported for similar heterocyclic systems.[6][8]
-
Butoxy Chain Carbons: The aliphatic carbons of the butoxy group appear in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol
A standard and reliable method for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded first. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is then placed in the beam path, and its spectrum is recorded.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted FT-IR Data
The following table lists the predicted characteristic IR absorption bands for 2-(4-Butoxybenzoyl)oxazole.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic and Oxazole |
| ~2960-2850 | C-H stretch | Aliphatic (Butoxy) |
| ~1660 | C=O stretch | Ketone |
| ~1600, 1580, 1510 | C=C and C=N stretch | Aromatic and Oxazole |
| ~1250 | C-O stretch (Aryl ether) | Ar-O-CH₂ |
| ~1170 | C-O-C stretch (Oxazole) | Oxazole ring |
| ~1100 | C-O stretch (Alkyl ether) | -CH₂-O- |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum provides clear evidence for the key functional groups in 2-(4-Butoxybenzoyl)oxazole:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic and oxazole rings, while the strong bands below 3000 cm⁻¹ confirm the presence of the aliphatic butoxy group.[9][10]
-
Carbonyl Stretching: A strong, sharp absorption band around 1660 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[11][12]
-
Aromatic and Heterocyclic Ring Vibrations: The series of bands between 1600 and 1510 cm⁻¹ are characteristic of the stretching vibrations of the C=C bonds in the benzene ring and the C=N and C=C bonds within the oxazole ring.
-
C-O Stretching: The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1100 cm⁻¹ confirms the aryl ether and alkyl ether linkages of the butoxy group and the oxazole ring, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol
A common and effective method for analyzing a small organic molecule like 2-(4-Butoxybenzoyl)oxazole is Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, protonated molecules [M+H]⁺ are expected in positive ion mode.
-
Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: A generalized workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum Data
| m/z | Ion | Interpretation |
| 246.1125 | [M+H]⁺ | Protonated molecular ion (Exact Mass) |
| 189.0550 | [M - C₄H₉O + H]⁺ | Loss of the butoxy group |
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |
| 69.0233 | [C₃H₃NO]⁺ | Fragment corresponding to the oxazole moiety |
Interpretation of the Mass Spectrum
-
Molecular Ion: The most critical piece of information is the accurate mass of the protonated molecular ion, [M+H]⁺. For C₁₄H₁₅NO₃, the calculated exact mass is 245.1052. The observation of a protonated ion at m/z 246.1125 would confirm the molecular formula.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the butoxy group and the bond between the benzoyl group and the oxazole ring, leading to the characteristic fragment ions listed in the table.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption band.
-
Data Acquisition: Record the spectrum over a range of wavelengths, typically from 200 to 400 nm. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.
Predicted UV-Vis Data
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~280-300 | High | π → π* | Conjugated system of the benzoyl and oxazole rings |
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum is expected to show a strong absorption band in the region of 280-300 nm. This absorption is attributed to π → π* electronic transitions within the extended conjugated system formed by the benzoyl group and the oxazole ring. The position and intensity of this band can be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic characterization of 2-(4-Butoxybenzoyl)oxazole using ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this and related oxazole derivatives. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is paramount for the integrity of research and development in the pharmaceutical sciences.
References
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Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
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RSC Publishing. (n.d.). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). Retrieved from [Link]
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PMC - NIH. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]
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PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][6][13]oxazepines. Retrieved from [Link]
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NIST. (n.d.). Oxazole, 2,4-dimethyl-. Retrieved from [Link]
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PubMed. (2021, February 27). Molecular docking, spectroscopic, and quantum chemical studies on aromatic heterocycle tetrakis(4-pyridyl)cyclobutane regioisomers: potential membrane-permeable inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 7). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
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SciSpace. (2025, August 6). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
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LOCKSS. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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PMC - NIH. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]
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Technical Guide: Preliminary Biological Screening of 2-(4-Butoxybenzoyl)oxazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This technical guide outlines the preliminary biological screening workflow for 2-(4-Butoxybenzoyl)oxazole , a synthetic derivative belonging to the benzoyloxazole class.
Chemical Context & Rationale: The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester linkages. The specific inclusion of a 4-butoxy group on the benzoyl ring introduces significant lipophilicity (increasing LogP), which is critical for membrane permeability and hydrophobic pocket occupancy in target enzymes such as Cyclooxygenase (COX) or bacterial DNA gyrase.
Historically, benzoyloxazoles have exhibited dual-activity profiles:
-
Antimicrobial Activity: Disrupting bacterial cell walls or inhibiting DNA synthesis (similar to interactions observed in Streptomyces-derived oxazoles).
-
Anti-inflammatory Activity: Acting as non-steroidal anti-inflammatory drugs (NSAIDs) via COX inhibition, analogous to Oxaprozin (a marketed oxazole-based NSAID).
This guide prioritizes these two therapeutic areas, providing self-validating protocols for determining Minimum Inhibitory Concentration (MIC) and enzymatic inhibition.
Compound Handling & Solubilization
Challenge: The 4-butoxy chain renders the molecule highly lipophilic and poorly soluble in aqueous media. Improper solubilization is the leading cause of false negatives in preliminary screening.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO), molecular biology grade (>99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Weigh
mg of compound. Volume of DMSO ( ) = .
-
-
Sonication: Sonicate at 40 kHz for 5-10 minutes at room temperature to ensure complete dissolution of micro-aggregates.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Critical Control: The final concentration of DMSO in any cell-based assay must remain < 1% (v/v) to prevent solvent-induced cytotoxicity.
Primary Screen: Antimicrobial Evaluation (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
Mechanism: Benzoyloxazoles often target bacterial DNA gyrase or disrupt membrane integrity. The butoxy tail facilitates penetration through the lipid-rich Gram-negative outer membrane.
Experimental Protocol: Broth Microdilution
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Preparation:
-
Grow bacteria to mid-log phase (
). -
Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final density of
CFU/mL.
-
-
Plate Setup (96-well):
-
Test Wells: Serial 2-fold dilutions of 2-(4-Butoxybenzoyl)oxazole (Range: 512
to 0.5 ). -
Positive Control: Ciprofloxacin (Broad-spectrum reference).
-
Negative Control: 1% DMSO in CAMHB (Sterility/Solvent check).
-
Growth Control: Bacteria + Media (No drug).
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Add 20
of Resazurin dye (0.015%). Incubate for 2 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Visualization: Antimicrobial Workflow
Figure 1: Step-by-step microbroth dilution workflow for determining MIC values.
Secondary Screen: Anti-Inflammatory Potential (COX Inhibition)
Objective: Assess the ability of the compound to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Rationale: The benzoyl-oxazole scaffold shares structural homology with Oxaprozin . The 4-butoxy group is hypothesized to occupy the hydrophobic channel of the COX-2 active site, potentially improving selectivity over COX-1.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
-
Reagent Prep: Reconstitute COX-2 (human recombinant) and Heme cofactor.
-
Reaction Mixture:
-
Assay Buffer (Tris-HCl, pH 8.0).
-
Heme + COX-2 Enzyme.
-
Test Compound: 2-(4-Butoxybenzoyl)oxazole (Screen at 10
and 100 ). -
Substrate: Arachidonic Acid (AA) + Colorimetric Co-substrate (TMPD).
-
-
Initiation: Add Arachidonic Acid to trigger the reaction.
-
Mechanism: COX-2 converts AA to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD (colorless) to a blue product.
-
Measurement: Read Absorbance at 590 nm after 5 minutes.
-
Calculation:
Visualization: COX-2 Inhibition Pathway
Figure 2: Mechanism of action showing the interception of the Arachidonic Acid cascade by the oxazole inhibitor.
Data Interpretation & Expected Outcomes[2]
The following table summarizes the expected activity ranges based on Structure-Activity Relationship (SAR) data from analogous benzoyloxazole derivatives.
| Assay | Metric | Potent Activity | Moderate Activity | Inactive |
| Antimicrobial (S. aureus) | MIC ( | < 8 | 16 – 64 | > 128 |
| Antimicrobial (E. coli) | MIC ( | < 16 | 32 – 128 | > 256 |
| COX-2 Inhibition | < 5 | 5 – 50 | > 100 | |
| Cytotoxicity (MTT) | > 100 (Safe) | 20 – 100 | < 20 (Toxic) |
Technical Note on False Positives:
If the compound shows high activity in both antimicrobial and anti-inflammatory assays but also high cytotoxicity (
References
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Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 466–472.[1]
-
Shakya, A. K., et al. (2019). Synthesis and Biological Evaluation of Benzoxazole Derivatives as Potential Anti-Inflammatory Agents.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Establishes the COX-2 inhibitory potential of benzoxazole scaffolds.
-
(Representative link for class activity)
-
Priyanka, et al. (2024).[2] A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.[2]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
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In Vitro Activity of Novel Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the in vitro biological activities of novel oxazole derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The oxazole core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[3] This document will delve into the significant anticancer and antimicrobial potential of these compounds, supported by detailed experimental protocols and data interpretation.
Anticancer Activity of Oxazole Derivatives: Mechanisms and Evaluation
Novel oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of key cellular targets crucial for cancer cell proliferation and survival.
Mechanisms of Anticancer Action
Research has demonstrated that oxazole derivatives can induce apoptosis and inhibit tumor growth through various pathways.[6] Key molecular targets include:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3, a key protein in signaling pathways that promote tumor growth and survival.[4][6]
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]
-
DNA Topoisomerases: Interference with the function of these essential enzymes, which are critical for DNA replication and repair, leading to DNA damage and cell death.[4][6]
-
Protein Kinases: Inhibition of various protein kinases that are often dysregulated in cancer and play a central role in signaling pathways controlling cell growth and proliferation.[4][6]
The structural diversity of oxazole derivatives allows for the fine-tuning of their activity against these and other targets, with many compounds demonstrating IC50 values in the nanomolar range.[4][6]
In Vitro Cytotoxicity Assessment: The MTT Assay
A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation.[7] The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the novel oxazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation with Compound: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess the cytotoxic effects of the compounds.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9] Visually confirm the formation of a purple precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Caption: Workflow of the MTT assay for assessing cell viability.
Data Presentation: Anticancer Activity
The results of in vitro cytotoxicity studies are typically summarized in a table format for easy comparison of the potency of different derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| OX-1 | MCF-7 (Breast) | 0.85 | Doxorubicin | 0.5 |
| OX-2 | HepG2 (Liver) | 1.2 | 5-Fluorouracil | 4.5 |
| OX-3 | A549 (Lung) | 0.52 | Cisplatin | 2.1 |
| OX-4 | Daudi (Lymphoma) | 0.3 | Doxorubicin | 0.4 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Antimicrobial Activity of Oxazole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[11] Oxazole derivatives have demonstrated considerable potential as antibacterial and antifungal agents.[1][12]
Evaluation of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
A key parameter for quantifying the in vitro activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination [15][17]
-
Compound Preparation: Prepare a series of two-fold dilutions of the novel oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic should also be tested as a reference standard.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity
The antimicrobial activities of novel oxazole derivatives are typically presented in a table, allowing for a clear comparison of their efficacy against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| OX-A | S. aureus (MRSA) | 4 | C. albicans | 8 |
| OX-B | E. coli | 8 | A. niger | 16 |
| OX-C | P. aeruginosa | 16 | C. albicans | 4 |
| OX-D | B. subtilis | 2 | A. niger | 8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Other Reported Biological Activities
Beyond their potent anticancer and antimicrobial effects, various oxazole derivatives have been investigated for other therapeutic applications. These include:
-
Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging assays.[19][20]
-
Antidiabetic Activity: Certain oxazole derivatives have exhibited hypoglycemic effects in vitro, for instance, by enhancing glucose consumption in HepG2 cells.[21]
-
T-type Calcium Channel Blockers: Specific series of oxazoles have been designed and evaluated as blockers of T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[22]
Conclusion and Future Directions
The oxazole scaffold represents a highly versatile and valuable core for the development of novel therapeutic agents. The extensive body of research on their in vitro activities highlights their significant potential in oncology and infectious diseases. The ability to readily synthesize a wide range of derivatives allows for systematic structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic properties of promising lead compounds to enhance their in vivo efficacy and safety profiles, ultimately translating these in vitro findings into clinically successful therapeutics.
References
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link][4][5]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (2022). ResearchGate. Available at: [Link][6]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. Available at: [Link][1]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (2023). ResearchGate. Available at: [Link][19]
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Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed. Available at: [Link][22]
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Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link][20]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Available at: [Link][11]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. Available at: [Link][2]
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A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]
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A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). National Center for Biotechnology Information. Available at: [Link][3]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
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a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link][12]
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Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2022). PubMed. Available at: [Link][21]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC. (2017). National Center for Biotechnology Information. Available at: [Link][15]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). National Center for Biotechnology Information. Available at: [Link][16]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Available at: [Link]
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13.5A: Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. Available at: [Link][13]
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1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Available at: [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Available at: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
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The Dawn of Butoxybenzoyl Scaffolds: A Technical Guide to Unlocking Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The butoxybenzoyl moiety, a substructure characterized by a butoxy group attached to a benzoyl ring system, is emerging as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its lipophilicity and potential for specific molecular interactions, have positioned it as a valuable building block in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of butoxybenzoyl-containing compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references, offering a practical roadmap for researchers in the field.
The Butoxybenzoyl Core: A Gateway to Therapeutic Innovation
The incorporation of a butoxy group onto a benzoyl scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The four-carbon alkyl chain of the butoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the flexibility of the butyl chain allows for optimal positioning within the binding pockets of biological targets, potentially leading to increased potency and selectivity. While not as extensively explored as other pharmacophores, recent studies on related alkoxybenzoyl derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammatory diseases. This guide will focus on the emerging evidence supporting the development of butoxybenzoyl compounds as a distinct and promising class of therapeutics.
Synthetic Strategies: Building the Butoxybenzoyl Arsenal
The synthesis of butoxybenzoyl derivatives is typically achieved through well-established organic chemistry reactions. The general approach involves the preparation of a reactive 4-butoxybenzoyl intermediate, which is then coupled with a variety of amine-containing or other nucleophilic scaffolds to generate a library of diverse compounds.
Preparation of 4-Butoxybenzoyl Chloride: A Key Intermediate
A common and efficient method for the synthesis of butoxybenzoyl compounds begins with the preparation of 4-butoxybenzoyl chloride from 4-butoxybenzoic acid.
Experimental Protocol: Synthesis of 4-Butoxybenzoyl Chloride
-
Materials: 4-Butoxybenzoic acid, thionyl chloride (SOCl₂), dry toluene, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-butoxybenzoic acid (1 equivalent) in dry toluene.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-butoxybenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
-
Amide Coupling: Diversification of the Butoxybenzoyl Scaffold
The generated 4-butoxybenzoyl chloride is a versatile intermediate for the synthesis of a wide array of N-substituted butoxybenzamides.
Experimental Protocol: General Synthesis of N-Aryl-4-butoxybenzamides
-
Materials: 4-Butoxybenzoyl chloride, substituted aniline (1 equivalent), dry dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or pyridine (as a base, 1.2 equivalents), magnetic stirrer, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, silica gel for column chromatography.
-
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-butoxybenzoyl chloride (1.1 equivalents) in dry DCM to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-butoxybenzamide.
-
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for butoxybenzoyl derivatives.
Therapeutic Potential and Mechanisms of Action
Derivatives incorporating the butoxybenzoyl moiety have shown promise in several therapeutic areas, with anticancer and anti-inflammatory activities being the most prominent.
Anticancer Activity
Recent research has highlighted the potential of alkoxybenzoyl compounds as anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range.[1] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1] While direct evidence for butoxybenzoyl derivatives is still emerging, the structural similarity suggests a comparable mechanism of action.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory Activity
The butoxybenzoyl scaffold has also been incorporated into molecules with significant anti-inflammatory properties. For example, derivatives of 4-alkoxy benzoxazolone have been synthesized and shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] The mechanism of action for some of these compounds involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[2]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials: Butoxybenzoyl test compounds, lipopolysaccharide (LPS), Griess reagent, cell culture medium (e.g., DMEM), 96-well plates, incubator (37°C, 5% CO₂), microplate reader.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the butoxybenzoyl compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Data Presentation: Quantifying Therapeutic Potential
The therapeutic potential of novel compounds is best understood through quantitative data. The following table summarizes the reported biological activities of representative alkoxybenzoyl derivatives, providing a benchmark for the evaluation of new butoxybenzoyl compounds.
| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |
| 4-Methoxybenzoyl-aryl-thiazoles | Melanoma cell line (SK-MEL-5) | 1.5 nM | [1] |
| 4-Methoxybenzoyl-aryl-thiazoles | Prostate cancer cell line (PC-3) | 2.1 nM | [1] |
| 4-Alkoxy benzoxazolone derivatives | NO production in RAW 264.7 cells | IC₅₀ = 17.67 µM | [2] |
| 4-Alkoxy benzoxazolone derivatives | IL-6 production in RAW 264.7 cells | IC₅₀ = 8.61 µM | [2] |
Future Directions and Conclusion
The exploration of butoxybenzoyl compounds as therapeutic agents is still in its nascent stages. However, the promising biological activities of structurally related alkoxybenzoyl derivatives provide a strong rationale for the continued investigation of this chemical space. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical diversity of butoxybenzoyl compounds by incorporating a wide range of heterocyclic and other pharmacophoric moieties.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer and inflammatory diseases.
-
Structure-activity relationship (SAR) studies: Systematically modifying the butoxybenzoyl scaffold to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Shi, D. F., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(12), 4586-4596. [Link]
-
Wang, L., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Butoxybenzoyl)oxazole for Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development
In the landscape of modern drug discovery, the identification of a biologically active molecule is merely the first step in a long and intricate journey toward a viable therapeutic agent. The physicochemical properties of a drug candidate, such as its solubility and stability, are paramount to its success, influencing everything from formulation and bioavailability to shelf-life and patient safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 2-(4-Butoxybenzoyl)oxazole, a novel heterocyclic compound with potential therapeutic applications.
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1] However, the stability of the oxazole ring can be influenced by its substituents, with some derivatives being susceptible to hydrolytic ring-opening.[2] A thorough understanding of these characteristics is therefore not just a regulatory requirement but a fundamental component of a successful drug development program. This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for conducting these critical studies, grounded in scientific principles and regulatory expectations.
Part 1: Solubility Profiling of 2-(4-Butoxybenzoyl)oxazole
A comprehensive understanding of a compound's solubility is foundational to developing a formulation that can deliver the therapeutic agent to its site of action in a consistent and effective manner. The following sections detail the experimental design and protocols for determining the solubility of 2-(4-Butoxybenzoyl)oxazole in various relevant media.
Rationale for Solvent Selection
The choice of solvents for solubility assessment is guided by the intended application of the compound and the need to understand its behavior in both physiological and pharmaceutical systems.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, and 7.4): These buffers simulate the pH environments of the gastrointestinal tract and physiological pH, providing critical data for predicting oral bioavailability.
-
Biorelevant Media (Fasted State Simulated Gastric Fluid - FaSSGF, and Fasted State Simulated Intestinal Fluid - FaSSIF): These media contain bile salts and phospholipids, offering a more accurate in-vitro model of the human gastrointestinal fluids and improving the in-vitro-in-vivo correlation.
-
Organic Solvents (Ethanol, Propylene Glycol, PEG 400): These are commonly used co-solvents in pharmaceutical formulations. Determining solubility in these vehicles is essential for developing liquid dosage forms.
-
Non-polar Solvents (e.g., Octanol): While not a direct formulation component, solubility in octanol is used to determine the partition coefficient (LogP), a key indicator of a drug's lipophilicity and its ability to cross cell membranes.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic approach to determining the equilibrium solubility of 2-(4-Butoxybenzoyl)oxazole.
Caption: Workflow for Equilibrium Solubility Assessment.
Detailed Protocol for Equilibrium Solubility Measurement
-
Preparation of Solutions: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4. Prepare solutions of biorelevant media (FaSSGF and FaSSIF) according to established protocols.
-
Sample Addition: Add an excess amount of 2-(4-Butoxybenzoyl)oxazole to vials containing a known volume of each selected solvent and buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow for equilibrium to be reached.
-
Sample Processing: After equilibration, visually inspect the samples to confirm the presence of undissolved solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the solid from the supernatant.
-
Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of 2-(4-Butoxybenzoyl)oxazole in the diluted supernatant using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Hypothetical Solubility Data for 2-(4-Butoxybenzoyl)oxazole
The following table presents a hypothetical summary of solubility data, which would be generated from the described protocol.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Aqueous Buffer | 1.2 | 25 | < 1 |
| Aqueous Buffer | 4.5 | 25 | 5.2 |
| Aqueous Buffer | 6.8 | 25 | 8.9 |
| Aqueous Buffer | 7.4 | 25 | 10.5 |
| FaSSGF | 1.6 | 37 | 2.3 |
| FaSSIF | 6.5 | 37 | 25.8 |
| Ethanol | N/A | 25 | > 1000 |
| Propylene Glycol | N/A | 25 | 550 |
| PEG 400 | N/A | 25 | 870 |
Interpretation of Hypothetical Data: The data suggests that 2-(4-Butoxybenzoyl)oxazole is a poorly water-soluble compound, with its aqueous solubility increasing with pH. The enhanced solubility in FaSSIF compared to the corresponding aqueous buffer indicates a potential for solubilization by bile salts and phospholipids in the small intestine. The high solubility in organic co-solvents suggests that liquid-based formulations could be a viable option.
Part 2: Stability Profiling and Forced Degradation Studies
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]
Objectives of Forced Degradation Studies
-
To identify the likely degradation products of 2-(4-Butoxybenzoyl)oxazole.[5]
-
To establish the degradation pathways of the molecule.
-
To demonstrate the specificity of the stability-indicating analytical method.
-
To gain insights into the intrinsic stability of the drug substance, which can aid in formulation and packaging development.[4]
Experimental Design for Forced Degradation
Forced degradation studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive that secondary degradation products complicate the analysis.[6][7]
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation Studies
A validated stability-indicating HPLC method with both UV and mass spectrometric (MS) detection is essential for these studies to separate and identify the degradation products.
2.3.1. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve 2-(4-Butoxybenzoyl)oxazole in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., 60°C) and sample at the same time points as for acid hydrolysis.
-
Neutral Hydrolysis: Dissolve the compound in water and maintain at a controlled temperature (e.g., 60°C), sampling at appropriate intervals.
2.3.2. Oxidative Degradation
-
Dissolve 2-(4-Butoxybenzoyl)oxazole in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
2.3.3. Thermal Degradation
-
Place a known amount of solid 2-(4-Butoxybenzoyl)oxazole in a controlled temperature oven (e.g., 80°C).
-
Collect samples at various time points (e.g., 1, 3, 7, and 14 days).
-
Dissolve the samples in a suitable solvent for analysis.
2.3.4. Photostability
-
Expose solid 2-(4-Butoxybenzoyl)oxazole and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[8]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
Analyze the light-exposed and control samples.
Hypothetical Stability Data for 2-(4-Butoxybenzoyl)oxazole
The following table summarizes hypothetical results from the forced degradation studies.
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Observations |
| 0.1 M HCl, 60°C | 24 hours | 15.2 | 2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C | 8 hours | 22.5 | 3 | Rapid degradation. Potential for hydrolytic cleavage of the ester linkage and/or oxazole ring opening. |
| 3% H₂O₂, RT | 24 hours | 8.7 | 1 | Moderate sensitivity to oxidation. |
| 80°C, Solid State | 14 days | < 2 | 0 | Thermally stable in the solid state.[9][10] |
| Photostability (ICH Q1B) | - | 12.8 | 2 | Photolabile. Requires light-protective packaging. |
Interpretation of Hypothetical Data: The hypothetical data suggests that 2-(4-Butoxybenzoyl)oxazole is susceptible to degradation under hydrolytic (both acidic and basic) and photolytic conditions. The compound is relatively stable to oxidation and heat in the solid state. The identification of degradation products would necessitate further structural elucidation using techniques such as LC-MS/MS and NMR.
Conclusion: A Pathway to Informed Drug Development
The comprehensive solubility and stability profiling of 2-(4-Butoxybenzoyl)oxazole, as outlined in this technical guide, provides the foundational knowledge required for its progression through the drug development pipeline. By understanding its physicochemical limitations, scientists can proactively design robust formulations, establish appropriate storage conditions, and develop analytical methods that ensure the quality, safety, and efficacy of the final drug product. This systematic and scientifically rigorous approach is not only a regulatory expectation but also a cornerstone of efficient and successful pharmaceutical development.
References
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved February 7, 2026, from [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). NeuroQuantology, 19(7), 38-51.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10.
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2021). Retrieved February 7, 2026, from [Link]
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Oxazole - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
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Benzoxazole - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (2012). ACS Chemical Biology, 7(8), 1345-1350.
- ICH Q1A(R2) Guideline. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Retrieved February 7, 2026, from [Link]
- Naturally Occurring Oxazole-Containing Peptides. (2019). Marine Drugs, 17(10), 571.
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Showing Compound Benzoxazole (FDB004443) - FooDB. (2010). Retrieved February 7, 2026, from [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a - Al-Ahliyya Amman University. (n.d.). Retrieved February 7, 2026, from [Link]
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Quality Guidelines - ICH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Forced Degradation Testing | SGS USA. (n.d.). Retrieved February 7, 2026, from [Link]
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC. (2014). Molecules, 19(12), 20486-20502.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2014). Pharmaceutical Technology, 38(6).
-
Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025). Retrieved February 7, 2026, from [Link]
-
Solubility profile of Benzoyl peroxide - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Unmasking the Molecular Targets of 2-(4-Butoxybenzoyl)oxazole: A Technical Guide for Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound 2-(4-Butoxybenzoyl)oxazole, which incorporates both an oxazole ring and a benzoyl moiety, represents a promising but largely uncharacterized molecule. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential biological targets. We will traverse a logical workflow from in silico prediction to rigorous experimental validation, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Potential of Oxazole and Benzoyl Moieties
The five-membered oxazole ring is a privileged structure in drug discovery, known to interact with a variety of enzymes and receptors.[5] Its derivatives have been implicated in the inhibition of key cellular players such as cyclooxygenase (COX) enzymes, tubulin, and various protein kinases.[2][6][7] Notably, the substitution pattern on the oxazole ring is a critical determinant of its biological activity.[3]
The benzoyl group is also a well-recognized pharmacophore, present in numerous approved drugs and bioactive molecules.[8][9] Its presence can influence a compound's metabolic stability and binding affinity to target proteins.[8] The combination of these two moieties in 2-(4-Butoxybenzoyl)oxazole suggests a high potential for therapeutic relevance, warranting a systematic investigation into its mechanism of action.
This guide is structured to provide a logical and efficient pathway for target identification, beginning with computational approaches to generate initial hypotheses, followed by experimental validation to confirm these predictions and uncover novel interactions.
Phase 1: In Silico Target Prediction and Hypothesis Generation
The initial phase of our investigation leverages the power of computational biology to narrow down the vast landscape of potential biological targets. This cost-effective and rapid approach allows us to generate testable hypotheses that will guide our subsequent experimental work.
Rationale for a Computational First-Pass
Initiating our target identification with in silico methods is a strategic choice rooted in efficiency. By comparing the structure of 2-(4-Butoxybenzoyl)oxazole to databases of known ligands and their targets, we can prioritize our experimental efforts on the most probable candidates. This approach minimizes resource expenditure on low-probability targets and accelerates the discovery process.
Computational Workflow for Target Identification
The following workflow outlines a robust in silico strategy for predicting the biological targets of 2-(4-Butoxybenzoyl)oxazole.
Caption: In silico workflow for target prediction.
Step-by-Step Computational Protocol
-
Chemical Similarity Searching:
-
Objective: To identify known compounds with similar structures to 2-(4-Butoxybenzoyl)oxazole and their associated biological targets.
-
Protocol:
-
Generate a 2D fingerprint (e.g., Morgan fingerprint) for 2-(4-Butoxybenzoyl)oxazole.
-
Utilize platforms like ChEMBL or PubChem to perform a Tanimoto similarity search against their databases of bioactive molecules.
-
Compile a list of structurally similar compounds and their annotated targets.
-
-
Causality: The principle of "similar property" dictates that structurally similar molecules are likely to have similar biological activities.
-
-
Pharmacophore Modeling:
-
Objective: To identify the key chemical features of 2-(4-Butoxybenzoyl)oxazole responsible for its potential biological activity and use this model to screen for targets.
-
Protocol:
-
Generate a 3D conformation of 2-(4-Butoxybenzoyl)oxazole.
-
Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Use this pharmacophore model to screen databases like BindingDB for proteins with binding sites that accommodate these features.
-
-
Causality: This method focuses on the 3D arrangement of functional groups crucial for molecular recognition by a biological target.
-
-
Inverse Molecular Docking:
-
Objective: To computationally "dock" 2-(4-Butoxybenzoyl)oxazole into the binding sites of a large number of proteins to predict potential binding partners.
-
Protocol:
-
Prepare the 3D structure of 2-(4-Butoxybenzoyl)oxazole.
-
Utilize an inverse docking server or software (e.g., PharmMapper, idock) to screen against a library of protein structures (often derived from the Protein Data Bank).
-
Rank the potential targets based on docking scores and binding energy calculations.
-
-
Causality: This approach simulates the binding process between the small molecule and a vast array of proteins to identify energetically favorable interactions.
-
Data Presentation: Prioritized Target List
The outputs from these computational methods should be consolidated into a single, prioritized list of potential targets.
| Target ID | Target Name | Prediction Method(s) | Confidence Score | Rationale |
| P35354 | Cyclooxygenase-2 (COX-2) | Similarity, Pharmacophore | High | Many oxazole derivatives are known COX inhibitors.[3] |
| P07333 | Tubulin beta chain | Similarity, Inverse Docking | Medium | Some oxazoles interfere with microtubule dynamics.[6] |
| Q05513 | Mitogen-activated protein kinase 14 (p38 MAPK) | Inverse Docking | Medium | Benzoyl-containing compounds have shown activity against kinases. |
| ... | ... | ... | ... | ... |
Phase 2: Experimental Validation of Predicted Targets
With a prioritized list of potential targets in hand, the next phase involves rigorous experimental validation to confirm these in silico predictions and to potentially uncover novel targets.
Rationale for a Multi-Faceted Experimental Approach
A single experimental technique is rarely sufficient to definitively identify and validate a drug target. Therefore, we advocate for a multi-faceted approach that combines both direct and indirect methods to build a strong, self-validating case for target engagement.
Experimental Workflow for Target Validation
Caption: Experimental workflow for target validation.
Detailed Experimental Protocols
-
Objective: To directly measure the effect of 2-(4-Butoxybenzoyl)oxazole on the activity of purified recombinant proteins identified in Phase 1.
-
Protocol (Example: COX-2 Inhibition Assay):
-
Obtain purified recombinant human COX-2 enzyme.
-
Prepare a reaction mixture containing arachidonic acid (substrate) and a detection agent (e.g., Amplex Red).
-
Add varying concentrations of 2-(4-Butoxybenzoyl)oxazole to the reaction mixture.
-
Initiate the reaction and measure the production of prostaglandin G2 over time using a fluorescence plate reader.
-
Calculate the IC50 value of 2-(4-Butoxybenzoyl)oxazole for COX-2 inhibition.
-
-
Trustworthiness: This in vitro assay provides direct evidence of target engagement and allows for the quantification of inhibitory potency.
-
Objective: To confirm that 2-(4-Butoxybenzoyl)oxazole interacts with its target in a cellular context.
-
Protocol (Example: Cellular Thermal Shift Assay - CETSA):
-
Culture a relevant cell line (e.g., a human macrophage cell line for COX-2).
-
Treat intact cells with 2-(4-Butoxybenzoyl)oxazole or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., COX-2) remaining at each temperature using Western blotting or ELISA.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
-
Trustworthiness: CETSA provides evidence of target engagement in a physiological environment, which is a critical step in validating a drug target.
-
Objective: To identify binding partners of 2-(4-Butoxybenzoyl)oxazole from a complex biological sample in an unbiased manner.
-
Protocol:
-
Synthesize a derivative of 2-(4-Butoxybenzoyl)oxazole with a linker for immobilization.
-
Covalently attach the derivatized compound to a solid support (e.g., agarose beads) to create an affinity matrix.
-
Incubate the affinity matrix with a cell lysate or tissue extract.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: This method can identify both predicted and novel targets, providing a comprehensive view of the compound's interactome.
Phase 3: Pathway Analysis and Mechanistic Studies
Once one or more high-confidence targets have been validated, the final phase of our investigation focuses on understanding the downstream consequences of target engagement.
Rationale for Mechanistic Elucidation
Identifying a biological target is only the first step. To fully comprehend the therapeutic potential and potential side effects of 2-(4-Butoxybenzoyl)oxazole, we must understand how its interaction with the target protein affects cellular signaling pathways and physiological responses.
Signaling Pathway Analysis Workflow
Sources
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- 2. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Physicochemical Profiling of Substituted Benzoyloxazoles: A Technical Guide
Topic: Physicochemical properties of substituted benzoyloxazoles Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This guide provides a comprehensive technical analysis of substituted benzoyloxazoles , specifically focusing on the 2-benzoyloxazole scaffold (Oxazole-2-yl-phenylmethanone) and its derivatives.[1] Distinct from the fused benzoxazole ring system, the benzoyloxazole moiety features a keto-linker bridging an oxazole ring and a phenyl group.[1] This structural architecture imparts unique physicochemical properties—specifically regarding rotational freedom, electronic conjugation, and hydrogen bond acceptor capability—that are critical in the design of serine protease inhibitors, kinase inhibitors, and transition-state mimics.[1]
This document details the electronic characterization, lipophilicity profiling, and solubility parameters of this scaffold, supported by validated experimental protocols.
Structural Architecture & Electronic Characterization
The core pharmacophore of a 2-benzoyloxazole consists of an electron-rich oxazole ring linked to a phenyl ring via a carbonyl bridge.[1] Unlike fused benzoxazoles, this system possesses a degree of torsional flexibility, although conjugation often favors a planar conformation.[1]
Electronic Distribution and Hammett Relationships
The carbonyl group at the C2 position of the oxazole acts as a strong electron-withdrawing group (EWG), significantly reducing the electron density on the oxazole nitrogen.
-
Oxazole Nitrogen Basicity: The pKa of the oxazole nitrogen in 2-benzoyloxazole is significantly lower (< 0.5) compared to unsubstituted oxazole (pKa ~0.[1]8) or alkyl-oxazoles.[1] This makes protonation at physiological pH negligible, enhancing membrane permeability.[1]
-
Carbonyl Reactivity: The oxazole ring acts as a heteroaryl electron sink, activating the carbonyl carbon toward nucleophilic attack (e.g., by active site serine residues in proteases).[1]
Substituent Effects (Hammett
-
Electron Donating Groups (EDGs) on Benzoyl Ring (e.g., -OMe, -NMe2): Increase electron density at the carbonyl oxygen, stabilizing the ground state and reducing electrophilicity.[1]
-
Electron Withdrawing Groups (EWGs) on Benzoyl Ring (e.g., -NO2, -CF3): Enhance the electrophilicity of the carbonyl carbon, often increasing potency against nucleophilic biological targets but potentially compromising metabolic stability (hydrolysis).[1]
Diagram: Electronic Structure-Activity Relationship (SAR)[1]
Figure 1: Impact of phenyl ring substitution on the electronic properties and target engagement of 2-benzoyloxazoles.
Physicochemical Profiling: Solubility & Lipophilicity[1]
Optimizing the physicochemical profile is essential for converting the benzoyloxazole hit into a lead candidate.[1]
Lipophilicity (LogP/LogD)
Substituted benzoyloxazoles are generally lipophilic.[1] The benzoyl moiety adds significant hydrophobicity compared to a simple oxazole.[1]
-
Typical LogP Range: 2.0 – 4.5 (highly dependent on substituents).[1]
-
Impact: High LogP correlates with good passive permeability but increased risk of metabolic clearance (CYP450) and hERG toxicity.[1]
Solubility
The planar, aromatic nature of benzoyloxazoles leads to high crystal lattice energy, often resulting in poor aqueous solubility.[1]
-
Solubility Strategy: Introduction of polar groups (e.g., morpholine, piperazine) at the para-position of the benzoyl ring or the C4/C5 position of the oxazole is standard practice to disrupt crystal packing and improve solvation.
Quantitative Data Summary
| Property | Unsubstituted 2-Benzoyloxazole | 4'-Nitro-2-benzoyloxazole | 4'-Methoxy-2-benzoyloxazole |
| Molecular Weight | 173.17 g/mol | 218.17 g/mol | 203.20 g/mol |
| Calc.[1] LogP (cLogP) | ~2.1 | ~2.3 | ~2.1 |
| H-Bond Acceptors | 3 | 5 | 4 |
| H-Bond Donors | 0 | 0 | 0 |
| Topological Polar Surface Area (TPSA) | ~43 Ų | ~89 Ų | ~52 Ų |
| Predicted Solubility (pH 7.4) | Low (< 50 µM) | Very Low (< 10 µM) | Moderate (~100 µM) |
Experimental Protocols
To ensure data integrity, the following protocols are recommended for characterizing these compounds.
Protocol: HPLC-Based Determination of LogP (Lipophilicity)
Standard shake-flask methods are often low-throughput.[1] The HPLC method correlates retention time (
Reagents & Equipment:
-
Instrument: Agilent 1200 Infinity Series (or equivalent) with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: Methanol/Water (varying ratios, isocratic).[1]
-
Standards: Thiourea (t0 marker), Atrazine, Naphthalene, Toluene, Triphenylene (known LogP range 2.5 – 5.5).[1]
Step-by-Step Methodology:
-
Dead Time Determination: Inject Thiourea to determine the column dead time (
).[1] -
Calibration: Inject the standard mixture. Calculate the capacity factor (
) for each standard: [1] -
Curve Fitting: Plot
vs. Literature LogP for standards. Derivate the linear regression equation: -
Sample Analysis: Inject the benzoyloxazole sample (10 µM in MeOH). Record
. -
Calculation: Calculate
and apply the regression equation to determine .
Protocol: Thermodynamic Solubility (Shake-Flask)
This protocol measures equilibrium solubility, which is more relevant for oral dosing than kinetic solubility.[1]
-
Preparation: Weigh 1–2 mg of solid benzoyloxazole derivative into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or simulated gastric fluid (SGF).[1]
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Buffer (to ensure total solubility of the standard).
Synthetic Pathways & Optimization
Accessing the 2-benzoyloxazole scaffold typically requires specific lithiation or cyclization strategies.[1]
Primary Synthetic Route (Lithiation)
The most direct method involves the lithiation of the oxazole C2 position followed by quenching with a benzoyl electrophile.
-
Lithiation: Oxazole is treated with
-BuLi in THF at -78°C. -
Acylation: Benzoyl chloride (or a substituted benzoyl chloride) is added dropwise.[1]
-
Workup: Quench with saturated NH₄Cl.
Diagram: Synthetic Workflow
Figure 2: General synthetic route for 2-benzoyloxazole derivatives via lithiation.
References
-
Synthesis of 2-Substituted Benzoxazoles: Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Source: MDPI (Molecules), 2022.[1] URL:[Link][1]
-
Biological Activity (Antimicrobial/Anticancer): Title: Synthesis and biological activity of some new benzoxazoles.[1][2][3][4][5][6] Source: European Journal of Medicinal Chemistry, 2008.[1] URL:[Link]
-
Physicochemical Properties (LogP Determination): Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Source: Agilent Technologies Application Note.[1] URL:[Link]
-
Oxazole Chemistry & Lithiation: Title: 2-Benzoyloxazole Synthesis and Physical Properties.[1][7] Source: Tetrahedron Letters, 1995, 36, 9453.[1] URL:[Link] (Direct DOI lookup recommended for specific page).[1]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.najah.edu [repository.najah.edu]
- 4. jocpr.com [jocpr.com]
- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Initial Toxicity Assessment of 2-(4-Butoxybenzoyl)oxazole: A Proposed Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Butoxybenzoyl)oxazole represents a novel chemical entity with potential applications in various fields, yet its toxicological profile remains uncharacterized. This guide provides a comprehensive, tiered framework for the initial toxicity assessment of this compound. As no pre-existing toxicological data is available, this document outlines a scientifically robust strategy, commencing with in silico predictions and progressing to a suite of in vitro assays. The methodologies detailed herein are grounded in established regulatory guidelines and best practices in toxicology, emphasizing a rationale-driven approach to experimental design. This framework is intended to serve as a practical guide for researchers to generate a foundational dataset on the potential hazards of 2-(4-Butoxybenzoyl)oxazole, ensuring both scientific rigor and ethical considerations, such as the 3Rs (Replacement, Reduction, and Refinement) principle of animal testing.
Introduction: The Need for a Predictive and Methodical Approach
The compound 2-(4-Butoxybenzoyl)oxazole is a molecule of emerging interest. Its structure, featuring an oxazole ring linked to a butoxy-substituted benzoyl group, suggests potential bioactivity. However, its novelty means it is a toxicological unknown. A thorough initial hazard identification is therefore a critical prerequisite for any further development or handling.
This guide eschews a one-size-fits-all template, instead proposing a logical, tiered testing strategy. This approach, widely endorsed by regulatory bodies, prioritizes computational and cell-based assays to efficiently screen for potential liabilities and guide further investigation. We will proceed from predictive in silico modeling to foundational in vitro cytotoxicity and genotoxicity assays, providing detailed, actionable protocols and the scientific rationale underpinning each step.
Physicochemical Characterization and In Silico Toxicological Prediction
Prior to any biological testing, a fundamental understanding of the compound's physicochemical properties is essential, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
Recommended Physicochemical Analyses
A foundational dataset should be established for 2-(4-Butoxybenzoyl)oxazole, including:
-
Solubility: Determined in aqueous buffers (pH 5.0, 7.4) and relevant organic solvents (e.g., DMSO).
-
LogP (Octanol-Water Partition Coefficient): To predict its lipophilicity and potential for membrane permeation.
-
pKa: To understand its ionization state at physiological pH.
-
Chemical Stability: Assessed in the chosen solvent and assay media over the duration of the experiments.
In Silico Toxicity Prediction: A Tier 1 Assessment
In silico models, such as Quantitative Structure-Activity Relationship (QSAR) tools, offer a rapid, cost-effective first look at potential toxicological endpoints based on the chemical structure.
Rationale: By comparing the structural features of 2-(4-Butoxybenzoyl)oxazole to databases of known toxicants, we can generate hypotheses about its potential for mutagenicity, carcinogenicity, and skin sensitization. This allows for a more targeted in vitro testing strategy. Several well-validated platforms are available, such as the OECD QSAR Toolbox and DEREK Nexus.
Workflow for In Silico Assessment:
Caption: Workflow for in silico toxicological prediction.
In Vitro Toxicity Assessment: Core Assays
The following in vitro assays form the core of the initial toxicity assessment, providing data on general cytotoxicity and genotoxicity.
Basal Cytotoxicity Assessment
Objective: To determine the concentration range at which 2-(4-Butoxybenzoyl)oxazole induces cell death and to calculate the IC50 (half-maximal inhibitory concentration).
Rationale: This is a foundational assay to establish a dose-response curve. We recommend using at least two cell lines of human origin representing different organs, for instance, HepG2 (liver) and HEK293 (kidney), as these are common sites of xenobiotic metabolism and excretion.
Recommended Assay: Neutral Red Uptake (NRU) Assay (OECD TG 129)
The NRU assay is a well-established method that assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 2-(4-Butoxybenzoyl)oxazole in DMSO. Create a serial dilution series in cell culture medium, ensuring the final DMSO concentration is ≤0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (typically 8-12 concentrations) and controls (vehicle control, positive control like Sodium Dodecyl Sulfate).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
NRU Staining: Remove the dosing medium. Wash cells with PBS. Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 3 hours.
-
Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
Rationale: Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis or heritable genetic defects. The standard initial screen for this is the bacterial reverse mutation test, commonly known as the Ames test.
Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Workflow for Ames Test:
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Data Summary and Interpretation
All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Hypothetical Data Summary for Initial Toxicity Assessment
| Assay | Endpoint | Cell Line / Strain | Condition | Result (Example) |
| Cytotoxicity | ||||
| Neutral Red Uptake | IC50 | HepG2 | 24 hr exposure | 75 µM |
| Neutral Red Uptake | IC50 | HEK293 | 24 hr exposure | 110 µM |
| Genotoxicity | ||||
| Ames Test | Fold Increase | TA98 | Without S9 Activation | 1.2-fold (Negative) |
| Ames Test | Fold Increase | TA98 | With S9 Activation | 3.5-fold (Positive) |
| Ames Test | Fold Increase | TA100 | Without S9 Activation | 1.1-fold (Negative) |
| Ames Test | Fold Increase | TA100 | With S9 Activation | 1.3-fold (Negative) |
Interpretation of Hypothetical Results:
-
The compound exhibits moderate cytotoxicity in the mid-micromolar range against both liver and kidney cell lines.
-
The Ames test results are negative in the absence of metabolic activation. However, the positive result with the TA98 strain in the presence of the S9 mix suggests that a metabolite of 2-(4-Butoxybenzoyl)oxazole may be a frameshift mutagen. This is a significant finding that would warrant further investigation, such as an in vitro micronucleus assay (OECD TG 487) to assess clastogenic potential in mammalian cells.
Conclusion and Next Steps
This guide has outlined a robust, tiered approach for the initial toxicity assessment of 2-(4-Butoxybenzoyl)oxazole. By integrating in silico prediction with foundational in vitro assays, researchers can generate a critical preliminary dataset. The results of this initial screen are not meant to be a final safety assessment but are crucial for hazard identification. A positive finding, such as the hypothetical mutagenicity result, would trigger further, more specific mechanistic studies (e.g., assays for oxidative stress or mitochondrial dysfunction) and guide the overall development path of the compound.
References
As of the knowledge cutoff for this document, no direct studies on 2-(4-Butoxybenzoyl)oxazole were found. The references below pertain to the standardized methodologies recommended in this guide.
-
OECD (2018) , Test No. 129: Neutral Red Uptake Assay for Toxic Effects, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
OECD (1997) , Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
U.S. Food and Drug Administration (FDA) , Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals, Guidance for Industry. URL: [Link]
-
The OECD QSAR Toolbox , OECD. URL: [Link]
The Oxazole Scaffold: Strategic Integration in Early-Stage Drug Discovery
Executive Summary: The Privileged Heterocycle
In the high-attrition landscape of early-stage drug discovery, the 1,3-oxazole ring has cemented its status as a "privileged scaffold."[1] Unlike simple structural spacers, oxazoles actively participate in ligand-target binding events through specific electronic and geometric properties.[1] This guide moves beyond basic reviewing to provide actionable strategies for medicinal chemists designing novel chemical entities (NCEs). We focus on two critical applications: utilizing the oxazole as a robust amide bioisostere to resolve metabolic instability, and leveraging its unique
The Pharmacophore Advantage
The 1,3-oxazole ring (positions: O-1, N-3) offers a distinct vector for molecular recognition:
-
Hydrogen Bonding: The nitrogen atom (N-3) acts as a moderate hydrogen bond acceptor (pKa of conjugate acid ~0.8), critical for interacting with serine or threonine residues in kinase hinge regions.[1]
-
-Stacking: The aromatic character allows for
- T-shaped interactions with phenylalanine or tyrosine residues, often superior to the more electron-rich furan or the less lipophilic imidazole.[1] -
Geometry: The angle between substituents at C-2 and C-5 mimics the trans-amide bond geometry, making it an ideal rigid replacement for peptide linkers.[1]
Synthetic Access: The Van Leusen Protocol[2][3]
While cyclodehydration (Robinson-Gabriel) remains a classic route, it often requires harsh conditions incompatible with sensitive functional groups found in modern lead compounds.[1] The Van Leusen Oxazole Synthesis is the industry-standard protocol for generating 5-substituted oxazoles with high regioselectivity and mild conditions.[1]
Mechanism & Causality
The reaction utilizes TosMIC (Tosylmethyl isocyanide) .[1][2][3][4] The causality of this protocol relies on the unique acidity of the
Standard Operating Procedure (SOP): 5-Substituted Oxazole Synthesis
Objective: Synthesis of 5-(4-chlorophenyl)oxazole from 4-chlorobenzaldehyde.
Materials:
-
4-Chlorobenzaldehyde (1.0 equiv)[1]
-
TosMIC (1.0 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Methanol (MeOH, anhydrous)[1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (10 mmol) and TosMIC (10 mmol) in anhydrous MeOH (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. Note: The reaction is exothermic; ensure adequate stirring to prevent localized hotspots. -
Reflux: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 3–4 hours. Monitor consumption of the aldehyde via TLC (30% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Remove the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-20% EtOAc/Hexanes).
Validation Check: A successful reaction is indicated by the disappearance of the aldehyde peak (~10 ppm) and the appearance of the oxazole C-2 proton singlet (~7.9 ppm) in
Medicinal Chemistry Strategy: Amide Bioisosterism[6][7][8]
A primary failure mode in hit-to-lead optimization is the rapid hydrolysis of amide bonds by amidases or poor membrane permeability due to high polar surface area (PSA).[1]
The Bioisostere Logic
Replacing an amide bond with an oxazole ring rigidifies the structure (reducing entropy loss upon binding) and removes the hydrolyzable carbonyl.
Case Study Logic (DGAT-1 Inhibitors): In the optimization of Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors, replacing a central amide linker with an oxazole ring resulted in:
-
Metabolic Stability: Half-life (
) increased >3-fold due to resistance against amidases.[1] -
Permeability: The removal of the amide N-H donor reduced the efflux ratio, improving oral bioavailability.
Data Summary: Amide vs. Oxazole Replacement[7][8]
| Property | Amide Linker (-CONH-) | Oxazole Linker | Impact on Drug Design |
| H-Bond Donors | 1 (NH) | 0 | Improves permeability (reduces PSA).[1] |
| H-Bond Acceptors | 1 (C=O) | 1 (N) | Retains key acceptor interaction. |
| Rotational Freedom | Free rotation (limited by resonance) | Rigid (Planar) | Locks bioactive conformation (pre-organization).[1] |
| Metabolic Liability | High (Hydrolysis) | Low (Oxidation possible) | Extends |
Visualization: Strategic Workflows
Diagram 1: Synthetic Decision Tree
This workflow guides the chemist in selecting the optimal synthetic route based on the desired substitution pattern, prioritizing the Van Leusen reaction for 5-substituted targets.
Caption: Decision matrix for selecting oxazole synthesis routes. The Van Leusen method is prioritized for 5-substituted targets due to mild conditions.
Diagram 2: Bioisosteric Optimization Cycle
This diagram illustrates the iterative logic of replacing a metabolic "soft spot" (amide) with an oxazole scaffold to improve drug-like properties (DMPK).[1]
Caption: Iterative workflow for amide-to-oxazole bioisosteric replacement to enhance metabolic stability and membrane permeability.
ADME Profiling & Toxicity Considerations
While oxazoles solve amide-instability issues, they introduce their own metabolic susceptibilities.[1]
-
CYP450 Inhibition: The lone pair on the oxazole nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially leading to drug-drug interactions (DDI).
-
Mitigation: Introduce steric bulk (e.g., a methyl group) at the C-4 position to hinder this coordination.[1]
-
-
Oxidative Metabolism: The C-2 position is prone to oxidation.[1]
-
Mitigation: Block the C-2 position with a substituent (aryl or alkyl) rather than leaving it as a hydrogen.[1]
-
-
Reactive Metabolites: In rare cases, the oxazole ring can undergo epoxidation followed by ring-opening to form reactive dicarbonyl species.[1] This is a structural alert that must be de-risked via a Glutathione (GSH) trapping assay .[1]
Recommended Assay Panel
-
Metabolic Stability: Human Liver Microsomes (HLM) + NADPH.[1]
-
Permeability: Caco-2 (A-to-B and B-to-A) to assess efflux.[1]
-
Reactive Metabolite Screening: GSH trapping in HLM.
References
-
Organic Chemistry Portal. (2024).[1] Van Leusen Oxazole Synthesis: Mechanism and Protocols.[1][3] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2025).[1] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1][5] Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists.[1][6] Retrieved from [Link]
Sources
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of 2-(4-Butoxybenzoyl)oxazole via C2-Lithiation and Oxidative Workup
Executive Summary & Strategic Rationale
This application note details the synthesis of 2-(4-Butoxybenzoyl)oxazole , a pharmacophore relevant to kinase inhibition and liquid crystal engineering.
Retrosynthetic Logic
The direct acylation of oxazoles with acid chlorides using Friedel-Crafts conditions is generally unsuccessful due to the electron-deficient nature of the oxazole ring. Furthermore, direct lithiation followed by reaction with an acid chloride often leads to bis-addition (formation of tertiary alcohols) or ring-opening decomposition.
Therefore, this protocol utilizes a two-step C2-functionalization strategy :
-
Nucleophilic Addition: Generation of 2-lithiooxazole at cryogenic temperatures followed by trapping with 4-butoxybenzaldehyde.
-
Oxidation: Conversion of the resulting secondary alcohol to the target ketone using activated Manganese Dioxide (MnO
).[1][2]
This route maximizes yield, minimizes ring-opening side reactions (isocyanide formation), and allows for the modular variation of the benzoyl fragment.
Chemical Reaction Pathway
Figure 1: Modular synthetic pathway involving precursor synthesis, lithiation-addition, and oxidative workup.
Experimental Protocols
Step 1: Synthesis of Precursor (4-Butoxybenzaldehyde)
Rationale: While commercially available, in-house synthesis via Williamson etherification ensures reagent freshness and reduces cost for scale-up.
Reagents & Equipment:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
-
Equipment: Round-bottom flask, reflux condenser, oil bath.
Procedure:
-
Setup: Charge a round-bottom flask with 4-hydroxybenzaldehyde (e.g., 12.2 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in DMF (100 mL). -
Addition: Add 1-bromobutane (12.9 mL, 120 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (
) should disappear, replaced by the ether ( ).
-
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[2][3] -
Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or flash chromatography, though the crude is often sufficiently pure (>95%).
Step 2: C2-Lithiation and Coupling
Rationale: 2-Lithiooxazole is thermally unstable and exists in equilibrium with an acyclic isocyanide valency tautomer. Maintaining -78°C is critical to favor the cyclic lithio-species.
Reagents & Equipment:
-
Oxazole (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
4-Butoxybenzaldehyde (Intermediate A, 1.0 eq)
-
THF (Tetrahydrofuran), distilled/dry
-
Equipment: Flame-dried glassware, Argon/Nitrogen atmosphere, Acetone/Dry Ice bath.
Procedure:
-
Cryogenic Setup: Dissolve oxazole (e.g., 690 mg, 10 mmol) in dry THF (20 mL) under inert atmosphere. Cool to -78°C .
-
Lithiation: Add n-BuLi (6.6 mL, 10.5 mmol) dropwise over 10 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C. Stir for 20–30 minutes at -78°C. The solution typically turns yellow.
-
-
Electrophile Addition: Dissolve 4-butoxybenzaldehyde (1.78 g, 10 mmol) in dry THF (5 mL) and add dropwise to the lithio-oxazole solution at -78°C.
-
Equilibration: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with EtOAc (3 x 20 mL). Wash with brine, dry over
, and concentrate. -
Intermediate Isolation: The resulting secondary alcohol (carbinol) is often an oil. Proceed to oxidation immediately or purify via short silica plug (Hexane/EtOAc 2:1).
Step 3: Oxidative Workup (Carbinol to Ketone)
Rationale: Activated MnO
Reagents:
-
Crude Carbinol Intermediate
-
Activated Manganese Dioxide (
, 10–20 eq) -
Dichloromethane (DCM) or Chloroform
Procedure:
-
Solvation: Dissolve the crude carbinol in DCM (0.1 M concentration).
-
Oxidation: Add activated
(excess is required due to heterogeneous surface mechanism). -
Reaction: Stir vigorously at reflux (40°C) or room temperature for 12–24 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.
-
Final Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Workup & Purification Logic
Figure 2: Decision tree for isolation and purification of the target compound.
Data Summary & Troubleshooting
Physicochemical Data
| Parameter | Value / Observation |
| Appearance | White to pale yellow crystalline solid |
| Molecular Weight | 245.27 g/mol |
| Key NMR Signals ( | Oxazole: |
| IR Diagnostic | C=O stretch: ~1640–1660 cm |
Troubleshooting Guide
-
Low Yield in Step 2: If the yield is <40%, the lithio-oxazole likely ring-opened. Ensure temperature is strictly
C. Ensure THF is dry (water kills the lithiated species immediately). -
Incomplete Oxidation:
quality varies significantly.[5] If reaction stalls, add fresh batch of activated or switch to Dess-Martin Periodinane (1.2 eq). -
Bis-Alkylation: Unlikely with aldehyde electrophiles, but possible if n-BuLi excess is too high. Stick to 1.05 eq.
References
-
Vedejs, E. (1979). "Lithiooxazoles".[3] Journal of the American Chemical Society.
- Foundational text on the stability and reactivity of 2-lithiooxazole.
-
Hodges, J. C., et al. (1991). "Synthesis of 2-substituted oxazoles". Journal of Organic Chemistry.
- Describes general protocols for lithiation and electrophilic trapping of oxazoles.
-
Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis". Synthesis.
- Review of MnO2 oxidation capabilities for heterocyclic carbinols.
-
Williamson Ether Synthesis Protocol . (2021). Chemistry LibreTexts.
- Standard operating procedure for the precursor synthesis.
Sources
High-yield synthesis of 2-aroyloxazole derivatives
Application Note: Strategic Approaches to the High-Yield Synthesis of 2-Aroyloxazole Derivatives
Executive Summary & Strategic Importance
The 2-aroyloxazole scaffold (Oxazole-2-C(=O)-Ar) represents a privileged structural motif in medicinal chemistry, distinct from its ubiquitous 2-aryl analogues. This keto-linked heterocycle serves as a critical pharmacophore in VEGFR inhibitors , 5-lipoxygenase (5-LOX) inhibitors , and tubulin polymerization antagonists.
Historically, the synthesis of 2-aroyloxazoles was plagued by low atom economy and harsh conditions. Traditional routes, such as the Robinson-Gabriel cyclodehydration followed by side-chain oxidation, often resulted in poor regioselectivity and over-oxidation.
This Application Note details two high-yield, field-proven protocols that overcome these limitations:
-
Protocol A (Modern): Copper-Catalyzed Direct C-H Acylation of Oxazoles (Intermolecular Oxidative Cross-Coupling).
-
Protocol B (Robust): Aerobic Oxidation of 2-Benzyloxazoles.
These methods are selected for their operational simplicity, scalability, and adherence to Green Chemistry principles (atom economy, use of
Strategic Analysis of Synthetic Routes
The following decision matrix assists in selecting the optimal route based on precursor availability and scale.
| Feature | Protocol A: Direct C-H Acylation | Protocol B: Oxidation of 2-Benzyl |
| Mechanism | Radical C-H Functionalization (Minisci-type) | Benzylic C-H Oxidation |
| Key Bond Formed | C2–C(=O) bond | C(=O) formation from |
| Precursors | Unsubstituted/Substituted Oxazole + Aldehyde | 2-Benzyloxazole (from carboxylic acids) |
| Atom Economy | High (Direct Coupling) | Moderate (Requires pre-functionalization) |
| Scalability | Good (Gram scale) | Excellent (Multi-gram/Kilo scale) |
| Primary Oxidant | TBHP (tert-Butyl hydroperoxide) |
Mechanistic Insight: Copper-Catalyzed C-H Acylation
Understanding the radical nature of Protocol A is vital for troubleshooting. The reaction proceeds via the generation of an acyl radical from the aldehyde, which then attacks the activated oxazole ring.
Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative cross-coupling of oxazoles with aldehydes. The cycle relies on the Single Electron Transfer (SET) generation of acyl radicals.
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Direct C-H Acylation
Best for: Rapid library generation, late-stage functionalization.
Reagents & Materials:
-
Substrate: Oxazole derivative (1.0 equiv)
-
Coupling Partner: Aryl Aldehyde (2.0 equiv)
-
Catalyst:
or (5-10 mol%) -
Oxidant: TBHP (70% aq. solution, 3.0 equiv)
-
Solvent: Chlorobenzene or DCE (Dichloroethane)
-
Additives:
(10 mol% - neutralizes acid byproducts)
Step-by-Step Workflow:
-
Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add the oxazole (0.5 mmol), aryl aldehyde (1.0 mmol),
(0.05 mmol), and (0.05 mmol). -
Solvation: Add Chlorobenzene (2.0 mL).
-
Initiation: Add TBHP (1.5 mmol) dropwise at room temperature.
-
Reaction: Seal the tube and heat to 120°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: The solution typically turns from blue/green to dark brown as the Cu(I)/Cu(II) cycle progresses.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot will diminish; a new UV-active spot (lower
than aldehyde, often fluorescent) will appear. -
Workup: Cool to room temperature. Quench with saturated
solution (5 mL) to destroy excess peroxide (Exothermic!). -
Extraction: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography on silica gel.
Optimization Data (Typical Yields):
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | TBHP | Toluene | 110 | 45 | |
| 2 | TBHP | DCE | 120 | 72 | |
| 3 | TBHP | PhCl | 120 | 84 | |
| 4 | None | TBHP | PhCl | 120 | <5 |
Protocol B: Aerobic Oxidation of 2-Benzyloxazoles
Best for: Large-scale synthesis, cost-sensitive projects.
Reagents:
-
Substrate: 2-Benzyl-substituted oxazole (1.0 equiv)
-
Catalyst:
(10 mol%) + 2,2'-Bipyridine (10 mol%) -
Oxidant: Oxygen balloon (1 atm) or TEMPO (catalytic)
-
Solvent: DMSO or Acetic Acid
Step-by-Step Workflow:
-
Precursor Synthesis (Brief): Condense phenylacetic acid with amino acid ester/amide, followed by cyclization (e.g., using
) to generate the 2-benzyloxazole intermediate. -
Oxidation Setup: In a round-bottom flask, dissolve 2-benzyloxazole (1.0 mmol) in DMSO (5 mL).
-
Catalyst Addition: Add
(0.1 mmol) and bipyridine ligand (0.1 mmol). -
Oxygenation: Purge the flask with
and attach an oxygen balloon. -
Heating: Heat to 90°C for 8 hours.
-
Workup: Dilute with water (20 mL) and extract with
. The high solubility of DMSO in water simplifies purification. -
Result: This method selectively oxidizes the benzylic methylene to a ketone, yielding the 2-aroyloxazole.
Troubleshooting & Critical Parameters
-
Safety Warning (TBHP): tert-Butyl hydroperoxide is an organic peroxide. Never distill reaction mixtures containing peroxides. Always quench with bisulfite/thiosulfate before concentration.
-
Regioselectivity: In Protocol A, if the oxazole has a substituent at C5, acylation occurs exclusively at C2. If C2 is blocked, this reaction will fail.
-
Aldehyde Stability: Electron-rich aldehydes (e.g., 4-OMe) react faster and give higher yields than electron-poor aldehydes due to the stability of the intermediate acyl radical.
-
Solvent Effect: Chlorobenzene is preferred over toluene to prevent competitive benzylic oxidation of the solvent itself.
References
-
Li, X., et al. (2015). "Copper-Catalyzed Direct Acylation of Azoles with Aldehydes." Chemical Communications. Link
-
Reddy, M. R., et al. (2015). "Copper(II)
-Diazoketones." Synthesis. Link -
Feng, J., & Song, B. (2020).[1] "Synthesis of 2-Aroylbenzothiazoles via Copper-Catalyzed Acylation." ResearchGate/Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives." BenchChem Application Notes. Link
-
Wang, L., et al. (2024).[2] "Novel Dual-Enzyme System for Synthesis of 2-Alkyl and 2-Arylbenzoxazoles via Aerobic Oxidation." ResearchGate.[2] Link
Sources
Application Note: High-Throughput Screening for p38α MAP Kinase Inhibitors Using 2-(4-Butoxybenzoyl)oxazole
Introduction: The Rationale for Targeting p38α Kinase with Novel Oxazole Scaffolds
The mitogen-activated protein kinase (MAPK) p38α is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38α signaling pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in various cancers. This makes p38α a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
Oxazole-containing compounds represent a significant class of heterocyclic molecules with diverse biological activities, including the inhibition of protein kinases.[2][3] The oxazole scaffold can be strategically functionalized to interact with the ATP-binding pocket of kinases, offering a promising avenue for the discovery of potent and selective inhibitors. This application note describes a robust high-throughput screening (HTS) campaign to identify and characterize inhibitors of p38α MAP kinase, featuring the hypothetical lead compound, 2-(4-Butoxybenzoyl)oxazole.
We present a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a widely used method in HTS for its sensitivity and low background interference.[4][5] This is followed by protocols for dose-response analysis to confirm hit activity and preliminary mechanism-of-action studies to elucidate the nature of the enzyme inhibition.
Materials and Methods
Compound of Interest
-
Compound Name: 2-(4-Butoxybenzoyl)oxazole
-
CAS Number: 898760-23-1[6]
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.27 g/mol
-
Structure:
-
Supplier: Synthesized in-house or sourced from a reputable chemical supplier.
-
Stock Solution: 10 mM in 100% DMSO.
Key Reagents and Instrumentation
-
Enzyme: Recombinant human p38α (MAPK14), His-tagged (Thermo Fisher Scientific, Cat. No. PV3305 or similar).
-
Assay Platform: LanthaScreen™ TR-FRET Kinase Binding Assay (Thermo Fisher Scientific).[7]
-
Antibody: LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific, Cat. No. PV5596).[8][9]
-
Tracer: LanthaScreen™ Kinase Tracer 236 (Thermo Fisher Scientific, Cat. No. PV5592 or similar ATP-competitive tracer).
-
Assay Plates: 384-well, low-volume, black, opaque microplates (e.g., Corning #3676).
-
Detection Instrument: A microplate reader capable of TR-FRET measurements, with excitation at 340 nm and simultaneous emission detection at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 tracer).
-
Positive Control: SB203580, a known p38 inhibitor.
-
Assay Buffer: 1X Kinase Buffer A (Thermo Fisher Scientific, Cat. No. PV3189) containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Experimental Protocols
Part 1: Primary High-Throughput Screening
The primary screen is designed to rapidly assess a large library of compounds at a single concentration to identify "hits" that inhibit the binding of an ATP-competitive fluorescent tracer to the p38α kinase.
Protocol 1: Primary HTS using LanthaScreen™ TR-FRET
-
Reagent Preparation:
-
Prepare a 2X solution of His-p38α kinase and 2X LanthaScreen™ Kinase Tracer 236 in 1X Kinase Buffer A.
-
Prepare a 2X solution of Eu-anti-His Antibody in 1X Kinase Buffer A.
-
Dilute 2-(4-Butoxybenzoyl)oxazole and other library compounds to a 4X final assay concentration (e.g., 40 µM for a 10 µM final concentration) in 1X Kinase Buffer A containing 4% DMSO.
-
Prepare 4X positive control (SB203580) and 4X negative control (DMSO vehicle) solutions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the 4X compound solutions or controls to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the 2X Kinase/Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X Eu-anti-His Antibody solution to all wells to stop the reaction and initiate FRET detection.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled microplate reader.
-
Data Analysis and Hit Identification:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Determine the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))
-
High Control: Wells with a known inhibitor (e.g., SB203580), representing maximum inhibition.
-
Low Control: Wells with DMSO only, representing no inhibition.
-
-
A "hit" is defined as a compound exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls.
Part 2: Hit Confirmation and Potency Determination
Compounds identified as hits in the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).
Protocol 2: IC₅₀ Determination
-
Prepare a serial dilution of 2-(4-Butoxybenzoyl)oxazole, typically from 100 µM down to 1 nM in 10-point, 3-fold dilutions.
-
Perform the LanthaScreen™ TR-FRET assay as described in Protocol 1, using the serially diluted compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Value |
| Final Compound Concentration | 10 µM |
| Final p38α Kinase Concentration | 5 nM |
| Final Tracer Concentration | As per manufacturer's recommendation |
| Final DMSO Concentration | 1% |
| Incubation Time | 60 min |
| Plate Format | 384-well |
Table 1: Summary of Primary HTS Assay Parameters.
Part 3: Preliminary Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization.[10] These studies determine if the inhibitor competes with the enzyme's natural substrate (ATP).
Protocol 3: ATP Competition Assay
-
Perform the IC₅₀ determination for 2-(4-Butoxybenzoyl)oxazole as described in Protocol 2 at multiple, fixed concentrations of ATP (e.g., 1 µM, 10 µM, 100 µM, and 1 mM).
-
Analyze the resulting IC₅₀ values. A rightward shift in the IC₅₀ curve with increasing ATP concentration is indicative of a competitive binding mechanism.[11]
Assay Validation: Ensuring Data Integrity
The robustness and reliability of the HTS assay are quantified using the Z'-factor.[12][13]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
Table 2: Interpretation of Z'-Factor Values.[14][15]
An assay with a Z'-factor of ≥ 0.5 is considered suitable for HTS.
Visualizing the Workflow and Pathway
Figure 1: A generalized workflow for the high-throughput screening and characterization of p38α inhibitors.
Figure 2: Simplified p38α MAPK signaling pathway and the proposed point of inhibition by 2-(4-Butoxybenzoyl)oxazole.
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of 2-(4-Butoxybenzoyl)oxazole and other novel compounds as potential inhibitors of p38α MAP kinase. The described TR-FRET-based assay is robust, scalable, and amenable to automation, making it an ideal platform for primary screening and subsequent hit validation.
Following the confirmation of potent hits, further studies would be warranted, including:
-
Selectivity Profiling: Screening confirmed hits against a panel of other kinases to determine their selectivity profile.
-
Cell-Based Assays: Evaluating the efficacy of the compounds in cellular models by measuring the phosphorylation of downstream targets of p38α, such as ATF2 or MAPKAPK2.[16][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(4-Butoxybenzoyl)oxazole to improve potency and selectivity.
By employing this systematic approach, researchers can efficiently identify and characterize novel p38α inhibitors, paving the way for the development of new therapeutics for a host of inflammatory and proliferative diseases.
References
-
Development of a p38 Kinase Binding Assay for High Throughput Screening. PubMed. [Link]
-
Z-factor. Wikipedia. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Fluorescent biosensors for high throughput screening of protein kinase inhibitors. PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
The Z prime value (Z´). BMG Labtech. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]
Sources
- 1. Development of a p38 Kinase Binding Assay for High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-BUTOXYBENZOYL)OXAZOLE | 898760-23-1 [chemicalbook.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. LanthaScreen Eu-anti-His Tag Antibody Kit 25 μg | Buy Online | LIFE TECHNOLOGIES | Fisher Scientific [fishersci.com]
- 9. LanthaScreen™ Eu-anti-His Tag Antibody Kit 25 μg | Contact Us | thermofisher.com [thermofisher.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: A Phased Approach to a Preclinical Bioactivity Assessment of 2-(4-Butoxybenzoyl)oxazole
Introduction: The Scientific Imperative for a Structured Bioactivity Workflow
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The compound 2-(4-Butoxybenzoyl)oxazole represents a novel chemical entity with therapeutic potential. However, translating this potential into a viable drug candidate requires a systematic and rigorous preclinical evaluation. Haphazard or incomplete testing can lead to costly late-stage failures and missed therapeutic opportunities.
This comprehensive guide presents a phased, logic-driven experimental design for the initial in vitro bioactivity screening of 2-(4-Butoxybenzoyl)oxazole. It is structured to provide researchers, scientists, and drug development professionals with a robust framework for generating a preliminary profile of the compound's efficacy and safety. The workflow is designed to be resource-efficient, beginning with broad-spectrum screening and progressing to more focused mechanistic assays based on initial findings. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental choices are not arbitrary but are instead grounded in established principles of drug discovery.
Phase 1: Foundational Cytotoxicity and Bioactivity Screening
The initial phase is designed to answer the most fundamental questions: At what concentrations does the compound affect cell viability, and does it exhibit any broad bioactivity that warrants further investigation? This phase acts as a crucial gatekeeper, ensuring that subsequent, more resource-intensive assays are conducted at biologically relevant and non-lethal concentrations.
Rationale for Initial Cytotoxicity Screening
Before assessing specific bioactivities, it is imperative to determine the concentration range over which 2-(4-Butoxybenzoyl)oxazole is cytotoxic.[2] This information is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. The half-maximal inhibitory concentration (IC50) for cytotoxicity will guide the dose selection for all subsequent experiments. We will employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4]
Experimental Workflow: A Tri-Phased Approach
The following diagram illustrates the overall experimental workflow, from initial screening to preliminary safety assessment.
Figure 1. A phased experimental workflow for assessing the bioactivity of 2-(4-Butoxybenzoyl)oxazole.
Protocols: Phase 1
Protocol 1.1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic IC50 of 2-(4-Butoxybenzoyl)oxazole in both cancerous and non-cancerous cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4] By testing against a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells), a preliminary therapeutic index can be inferred.[1]
Materials:
-
2-(4-Butoxybenzoyl)oxazole (test compound)
-
MCF-7 and HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(4-Butoxybenzoyl)oxazole in DMSO.
-
Perform serial dilutions of the test compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 24 or 48 hours at 37°C, 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly on a plate shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | MCF-7 (Cancer Cell Line) | HEK293 (Normal Cell Line) |
| Seeding Density (cells/well) | 8,000 | 10,000 |
| Treatment Duration (hours) | 48 | 48 |
| IC50 (µM) | [Experimental Result] | [Experimental Result] |
| Selectivity Index (SI) | [IC50 HEK293 / IC50 MCF-7] | N/A |
| Table 1. Expected Data Output for MTT Cytotoxicity Assay. |
Phase 2: Parallel Bioactivity Assessment
Based on the IC50 values obtained in Phase 1, a series of assays will be conducted in parallel to investigate the potential anticancer, anti-inflammatory, and antimicrobial properties of 2-(4-Butoxybenzoyl)oxazole at sub-toxic concentrations.
Protocols: Phase 2A - Anticancer Activity
Protocol 2.1: Apoptosis Induction via Caspase-3/7 Activity
Objective: To determine if 2-(4-Butoxybenzoyl)oxazole induces apoptosis in cancer cells.
Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[7] Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[8] An increase in luminescence indicates the induction of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Cancer cell line of interest (e.g., MCF-7)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 2-(4-Butoxybenzoyl)oxazole at concentrations below the cytotoxic IC50 (e.g., 0.25x, 0.5x, and 1x IC50) for 24 hours.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Assay Protocol:
-
Data Analysis:
-
Express results as fold change in luminescence relative to the vehicle control.
-
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if 2-(4-Butoxybenzoyl)oxazole causes cell cycle arrest.
Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[10] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 2-(4-Butoxybenzoyl)oxazole at sub-toxic concentrations for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[12]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
| Assay | Concentration | Result vs. Vehicle Control |
| Caspase-3/7 Activity | 0.5x IC50 | [Fold Change in Luminescence] |
| 1x IC50 | [Fold Change in Luminescence] | |
| Cell Cycle Analysis | 0.5x IC50 | [% G1, % S, % G2/M] |
| 1x IC50 | [% G1, % S, % G2/M] | |
| Table 2. Expected Data Output for Anticancer Activity Assays. |
Protocols: Phase 2B - Anti-inflammatory Activity
Protocol 2.3: COX-2 Inhibition Assay (Enzymatic)
Objective: To determine if 2-(4-Butoxybenzoyl)oxazole directly inhibits the activity of the COX-2 enzyme.
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[13] A direct enzymatic assay allows for the specific determination of COX-2 inhibition, independent of cellular effects.
Materials:
-
COX Inhibitor Screening Assay Kit (Cayman Chemical or equivalent)
-
2-(4-Butoxybenzoyl)oxazole
-
Positive control (e.g., celecoxib)[14]
-
Microplate reader
Procedure:
-
Assay Preparation: Follow the kit manufacturer's instructions for preparing the reagents (assay buffer, heme, enzyme, substrate).
-
Enzyme Inhibition:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specified time (e.g., 2 minutes) at 25°C.
-
Measure the absorbance at the wavelength specified by the kit (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration.
-
Determine the IC50 value for COX-2 inhibition.
-
Protocol 2.4: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of 2-(4-Butoxybenzoyl)oxazole to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages.
Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[16] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a common and effective cell-based assay for anti-inflammatory activity.[17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
2-(4-Butoxybenzoyl)oxazole
-
Positive control (e.g., L-NAME)
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding and Treatment:
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[19]
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.[17]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-only control.
-
Protocols: Phase 2C - Antimicrobial Activity
Protocol 2.5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of 2-(4-Butoxybenzoyl)oxazole against a panel of pathogenic bacteria and fungi.
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20] This assay is essential for establishing the potency and spectrum of any potential antimicrobial agent. The protocol should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
2-(4-Butoxybenzoyl)oxazole
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Compound Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of 2-(4-Butoxybenzoyl)oxazole in the appropriate broth to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]
-
-
Inoculation and Incubation:
-
Inoculate each well of the dilution plate with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Organism | Strain (e.g., ATCC) | MIC (µg/mL) |
| S. aureus | ATCC 29213 | [Experimental Result] |
| E. coli | ATCC 25922 | [Experimental Result] |
| C. albicans | ATCC 90028 | [Experimental Result] |
| Table 3. Expected Data Output for Antimicrobial MIC Assay. |
Phase 3: Preliminary Safety and ADME/Tox Profile
Should the compound show promising activity in Phase 2, a preliminary assessment of its drug-like properties is warranted. This phase provides an early indication of potential liabilities that could hinder further development.
Protocols: Phase 3
Protocol 3.1: Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of 2-(4-Butoxybenzoyl)oxazole.
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[23] This assay measures the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance and metabolic half-life.[24]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
2-(4-Butoxybenzoyl)oxazole
-
Positive control compounds (e.g., midazolam, dextromethorphan)[25]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the test compound (typically at 1 µM) with HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[25]
-
Initiate the metabolic reaction by adding the NADPH cofactor.
-
-
Time Points:
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction is stopped at each time point by adding cold acetonitrile.
-
-
Analysis:
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Protocol 3.2: hERG Channel Inhibition Assay (Patch-Clamp)
Objective: To assess the potential for 2-(4-Butoxybenzoyl)oxazole to inhibit the hERG potassium channel.
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[18] Therefore, early assessment of hERG liability is a critical step in safety pharmacology. The manual patch-clamp technique is considered the "gold standard" for this assessment and its methodology is guided by regulatory documents such as the ICH S7B.[26][27]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Appropriate intracellular and extracellular solutions
-
2-(4-Butoxybenzoyl)oxazole
-
Positive control (e.g., dofetilide)[26]
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to the appropriate confluency for patch-clamp experiments.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage protocol recommended by regulatory guidelines (e.g., a depolarizing step to elicit channel opening followed by a repolarizing step to measure the tail current).[26]
-
Experiments should be conducted at near-physiological temperatures (35-37°C).[26]
-
-
Compound Application:
-
Perfuse the cell with increasing concentrations of 2-(4-Butoxybenzoyl)oxazole, allowing the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the inhibition of the hERG tail current at each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
| Assay | Key Parameters Measured | Significance |
| Metabolic Stability | In vitro t1/2 (min), Clint (µL/min/mg) | Predicts hepatic clearance; a very short half-life may indicate poor bioavailability. |
| hERG Inhibition | IC50 (µM) | Assesses risk of drug-induced cardiac arrhythmia; a low IC50 is a significant safety concern. |
| Table 4. Expected Data Output for Preliminary Safety & ADME/Tox Assays. |
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial in vitro characterization of 2-(4-Butoxybenzoyl)oxazole. The data generated will create a comprehensive preliminary profile of the compound's bioactivity and potential liabilities. Positive results, such as high potency and selectivity in a particular bioactivity assay coupled with a clean safety profile (high metabolic stability and a high hERG IC50), would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D cell cultures, co-cultures) and subsequent in vivo efficacy and safety studies. This logical progression ensures that resources are invested in compounds with the highest probability of success, accelerating the journey from a novel molecule to a potential therapeutic.
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Mechanistic Profiling of Bioactive Oxazole Derivatives: From Solubility to Target Engagement
Abstract
Oxazole-based heterocycles represent a privileged scaffold in medicinal chemistry, particularly in oncology, due to their ability to mimic peptide bonds and interact with diverse biological targets ranging from tubulin to protein kinases (e.g., VEGFR, PI3K, CK1) .[1][2][3][4][5] However, the lipophilic nature of the oxazole ring often introduces solubility challenges that can confound cell-based data. This application note provides a rigorous, tiered screening protocol designed to validate oxazole compounds. It moves beyond simple cytotoxicity to mechanistic confirmation, specifically focusing on microtubule destabilization—a hallmark of bioactive oxazoles.
Part 1: Compound Management & Solubility Optimization
The Silent Failure Point: Many oxazole derivatives exhibit poor aqueous solubility. "Inactive" compounds in cell assays are often simply precipitated compounds.
Kinetic Solubility Assessment (Pre-Screen)
Before cell treatment, you must determine the "Crash Point"—the concentration at which the compound precipitates out of the culture medium.
Protocol:
-
Stock Prep: Dissolve the oxazole derivative in 100% DMSO to a concentration of 10 mM or 20 mM. Vortex and sonicate to ensure complete dissolution.
-
Dilution Series: Prepare a mock dilution series in a clear 96-well plate using the exact cell culture medium (with 10% FBS) intended for the assay.
-
Range: 100 µM down to 0.1 µM.
-
Control: 1% DMSO in medium (Vehicle).
-
-
Incubation: Incubate at 37°C for 4 hours (mimicking early assay conditions).
-
Readout: Measure Absorbance at 620 nm (turbidity) or inspect via microscopy.
-
Pass Criteria: OD620 < 0.005 above vehicle background.
-
Action: If precipitation occurs at >10 µM, all IC50 values above this threshold are artifacts.
-
Storage & Stability
-
Hydrolysis Risk: While generally stable, some oxazole esters are prone to hydrolysis in plasma or serum-rich media. Avoid freeze-thaw cycles of diluted stocks.
-
Storage: Store 10 mM DMSO stocks at -20°C in amber vials (protect from light).
Part 2: Tier 1 - Phenotypic Cytotoxicity Profiling
Objective: Establish the IC50 using a metabolic proxy, correcting for potential oxazole-induced autofluorescence.
Protocol: Resazurin Reduction Assay (Alamar Blue)
We prioritize Resazurin over MTT for oxazoles because oxazoles can sometimes reduce MTT non-enzymatically or precipitate with the formazan crystals.
Materials:
-
Target Cells (e.g., HeLa, MCF-7 for tubulin targeting; HUVEC for VEGFR targeting).
-
Resazurin Sodium Salt (dissolved in PBS).
-
Positive Control: Combretastatin A-4 (CA-4) or Paclitaxel (for tubulin reference).
Workflow:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black-walled plates. Allow attachment for 24 hours.
-
Treatment: Add oxazole compounds (9-point dilution, e.g., 10 µM to 1 nM). Ensure final DMSO < 0.5%.
-
Duration: Incubate for 48 or 72 hours.
-
Development: Add Resazurin solution (final conc. 44 µM). Incubate 2–4 hours.
-
Detection: Measure Fluorescence (Ex 530-560 nm / Em 590 nm).
Data Analysis Table:
| Parameter | Description |
| IC50 Calculation | Non-linear regression (Sigmoidal dose-response, variable slope). |
| R² Threshold | Data sets with R² < 0.95 should be rejected and repeated. |
| Solubility Flag | If IC50 > "Crash Point" (from Part 1.1), report as "> [Solubility Limit]". |
Part 3: Tier 2 - Mechanism of Action (Tubulin Targeting)
Context: A vast majority of cytotoxic oxazoles (e.g., diaryloxazoles) function by binding to the colchicine site of tubulin, inhibiting polymerization. This assay is critical to distinguish specific antiproliferative effects from general toxicity.
Protocol: In Vitro Tubulin Polymerization Assay
Principle: Free tubulin subunits self-assemble into microtubules in the presence of GTP and heat (37°C). Polymerization increases light scattering (OD340). Tubulin inhibitors (like oxazoles) suppress this curve; stabilizers (like Taxol) enhance it.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guantiosine Triphosphate) stock (100 mM).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
Step-by-Step:
-
Plate Prep: Pre-warm a 96-well half-area UV-transparent plate to 37°C.
-
Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.
-
Compound Addition: Add 5 µL of 10x concentrated oxazole compound (or CA-4 control) to wells.
-
Initiation: Rapidly add 45 µL of Tubulin/GTP Master Mix to the wells.
-
Kinetic Read: Immediately place in a pre-warmed (37°C) plate reader.
-
Mode: Kinetic Absorbance.
-
Wavelength: 340 nm.[6]
-
Interval: Every 30 seconds for 60 minutes.
-
Interpretation:
-
Vmax Inhibition: Calculate the maximum slope of the polymerization curve.
-
Validation: A potent oxazole should flatten the curve similar to Colchicine or Combretastatin A-4.
Part 4: Tier 3 - Cell Cycle Analysis (G2/M Arrest)
Context: If the oxazole inhibits tubulin (Tier 2), cells should arrest in the G2/M phase due to mitotic spindle failure.
Protocol:
-
Treatment: Treat cells with the oxazole (at 2x IC50 concentration) for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol (dropwise while vortexing) for >2 hours at -20°C.
-
Staining: Wash ethanol away. Resuspend in PBS containing:
-
Propidium Iodide (PI) (50 µg/mL).
-
RNase A (100 µg/mL) to digest RNA.
-
-
Analysis: Flow Cytometry (PE channel/Linear scale).
-
Positive Result: Significant accumulation of cells in the G2/M peak (4N DNA content) compared to Vehicle (G0/G1 dominant).
-
Visual Workflows
Experimental Logic Flow
Caption: Tiered decision tree for oxazole validation, ensuring solubility artifacts are ruled out before mechanistic profiling.
Tubulin Interference Pathway
Caption: Mechanism of Action for tubulin-targeting oxazoles, leading to mitotic catastrophe and apoptosis.
References
-
Kulkarni, S., et al. (2022). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies."[1] Anti-Cancer Agents in Medicinal Chemistry.
-
Zhang, H., et al. (2021). "An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms."[7] Marine Drugs.
-
Slusarczyk, M., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters.
-
Bąchor, U., et al. (2025). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research."[7] International Journal of Molecular Sciences.
-
Enamine. "Aqueous Solubility Assay Protocols." Enamine Drug Discovery Services.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Evaluation of 2-(4-Butoxybenzoyl)oxazole in Cancer Cell Line Models
Executive Summary & Mechanism of Action
2-(4-Butoxybenzoyl)oxazole (CAS: 898760-23-1) represents a class of synthetic benzoyloxazole derivatives designed as bioisosteres of combretastatin A-4 (CA-4). These compounds are primarily investigated for their ability to bind to the colchicine-binding site of
Unlike taxanes (which stabilize microtubules), benzoyloxazole derivatives typically function as Microtubule Destabilizing Agents (MDAs) . The "4-butoxy" substituent enhances lipophilicity, facilitating membrane permeability and improving binding affinity within the hydrophobic pocket of tubulin.
Mechanistic Pathway[1][2][3][4]
-
Entry: The compound permeates the cell membrane (passive diffusion due to lipophilic butoxy tail).
-
Target Engagement: Binds to the colchicine site at the interface of
- and -tubulin heterodimers. -
Disruption: Sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.
-
Catastrophe: Induces rapid depolymerization of the microtubule cytoskeleton.
-
Checkpoint Activation: Triggers the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase .
-
Fate: Prolonged arrest initiates mitochondrial apoptosis (Bcl-2 phosphorylation, Caspase-3 activation).
Figure 1: Mechanism of Action (MOA) pathway for benzoyloxazole derivatives illustrating the cascade from tubulin binding to apoptotic cell death.
Material Preparation & Handling[5][6][7][8]
Compound Properties
| Property | Value | Notes |
| Molecular Weight | 245.27 g/mol | Small molecule, high permeability. |
| Solubility | DMSO (>20 mM) | Poorly soluble in water/PBS. |
| Stability | Stable at -20°C | Protect from light and moisture. |
| Appearance | White/Off-white solid | Crystalline powder. |
Stock Solution Protocol
Critical Step: The 4-butoxy chain increases lipophilicity, making complete dissolution in aqueous media impossible without a carrier solvent.
-
Weighing: Accurately weigh 2.45 mg of 2-(4-Butoxybenzoyl)oxazole.
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .
-
Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.
Experimental Protocols
Experiment A: Cell Viability Screening (MTT/CCK-8)
Objective: Determine the IC50 value in specific cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Seeding: Seed cells at
to cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Prepare serial dilutions of the compound in complete media.
-
Dilution Range: 0.01 µM to 100 µM (Log-scale spacing recommended).
-
Vehicle Control: 0.1% DMSO (Final concentration must not exceed 0.5%).
-
-
Incubation: Treat cells for 48 to 72 hours .
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Plot Non-linear regression (Sigmoidal dose-response) to calculate IC50.
Experiment B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest, the hallmark of tubulin inhibition.
-
Synchronization (Optional): Starve cells (serum-free media) for 24 hours to synchronize in G0/G1.
-
Treatment: Treat cells with 2x IC50 concentration of 2-(4-Butoxybenzoyl)oxazole for 24 hours.
-
Positive Control:[1] Nocodazole (100 nM) or Colchicine.
-
Negative Control: 0.1% DMSO.
-
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol.[2] Resuspend in PBS containing:
- Propidium Iodide (PI).
- RNase A.
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Expected Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.
Experiment C: In Vitro Tubulin Polymerization Assay
Objective: Validate direct interaction with tubulin (Mechanism Confirmation).
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Setup: Prepare a 96-well black half-area plate on ice.
-
Mix: Combine Tubulin (3 mg/mL) + GTP + Test Compound (10 µM).
-
Control: Tubulin + GTP + DMSO (Polymerization baseline).
-
Inhibitor Control: Colchicine or Vinblastine (Depolymerization).
-
Stabilizer Control: Paclitaxel (Hyper-polymerization).
-
-
Kinetics: Transfer plate to a pre-warmed plate reader (37°C).
-
Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.
-
Result Interpretation:
-
Normal: Sigmoidal curve (Nucleation
Elongation Plateau). -
2-(4-Butoxybenzoyl)oxazole: Flat line or significantly reduced slope (Vmax), indicating inhibition of assembly.
-
Workflow Visualization
Figure 2: Experimental workflow for validating the anticancer activity of 2-(4-Butoxybenzoyl)oxazole.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Compound is highly lipophilic (Butoxy group). | Do not exceed 0.5% DMSO final concentration. Sonicate stock before dilution. Add compound to media slowly while vortexing. |
| No G2/M Arrest | Incorrect timing or concentration. | G2/M arrest is transient. Check at 12h, 24h, and 36h. Ensure concentration is at least 2x IC50. |
| High Background (MTT) | Compound reduction of dye. | Use a cell-free blank with compound + MTT to check for chemical reduction. Switch to ATP-based assay (CellTiter-Glo) if interference persists. |
References
-
Wang, L., et al. (2010). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents.[3] Journal of Medicinal Chemistry.
-
Bollu, R., et al. (2017). Synthesis and biological evaluation of 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Kaur, R., et al. (2014). Benzoxazole derivatives as potential anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry.
-
Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model.[4] Oncotarget.
-
ChemicalBook. 2-(4-Butoxybenzoyl)oxazole Product Entry (CAS 898760-23-1).[5]
Sources
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAAH inhibition ameliorates breast cancer in a murine model | Oncotarget [oncotarget.com]
- 5. 2-(4-BUTOXYBENZOYL)OXAZOLE | 898760-23-1 [chemicalbook.com]
Title: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-(4-Butoxybenzoyl)oxazole in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-Butoxybenzoyl)oxazole in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or other related studies. The methodology adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3][4] We detail the rationale behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and method validation.
Introduction: The Need for a Specialized Bioanalytical Method
2-(4-Butoxybenzoyl)oxazole is a small organic molecule featuring a benzoxazole core, a heterocyclic scaffold known for its presence in compounds with a wide range of biological activities.[5][6] As with many novel small molecules in the drug development pipeline, a validated bioanalytical method is paramount for accurately characterizing its behavior in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its exceptional sensitivity, selectivity, and reproducibility, allowing for precise quantification of analytes in complex biological matrices like plasma.[7]
This guide provides a comprehensive framework for developing a reliable LC-MS/MS assay. We will proceed logically from understanding the analyte's physicochemical properties to a fully validated protocol ready for sample analysis.
Analyte & Internal Standard Characterization
A thorough understanding of the analyte's chemical nature is the foundation of any successful method development.[8]
Physicochemical Properties of 2-(4-Butoxybenzoyl)oxazole
-
Structure:
-
IUPAC Name: (4-butoxyphenyl)(oxazolo[4,5-b]pyridin-2-yl)methanone
-
Molecular Formula: C₁₇H₁₆N₂O₃
-
Monoisotopic Mass: 296.1161 g/mol
-
-
Predicted Properties: Based on its structure—a moderately non-polar benzoxazole core with a butoxybenzoyl group—we can infer the following:
-
Polarity: Moderately hydrophobic, suggesting good retention on reversed-phase chromatographic columns.
-
pKa: The oxazole ring imparts a weakly basic character.[5][9][10] This property is key for promoting ionization in positive-ion mode mass spectrometry, typically by adding an acid like formic acid to the mobile phase.
-
The Critical Role of the Internal Standard (IS)
An internal standard is essential for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.[11][12]
-
Selection Rationale: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[12][13] A SIL-IS has nearly identical chemical and physical properties, ensuring it behaves similarly to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction.[13]
-
Recommended IS: For this protocol, we will use 2-(4-Butoxybenzoyl)oxazole-¹³C₆ (with the ¹³C atoms on the phenyl ring) as the internal standard. This provides a significant mass shift to prevent isotopic crosstalk while maintaining co-elution and identical ionization behavior.
LC-MS/MS Method Development: A Step-by-Step Protocol
This section details the systematic approach to developing the analytical method, from preparing the sample to optimizing the instrumental parameters.
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Overall workflow for the analysis of 2-(4-Butoxybenzoyl)oxazole.
Protocol: Sample Preparation via Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteinaceous interferences from plasma samples.[14]
-
Aliquot: Pipette 100 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL 2-(4-Butoxybenzoyl)oxazole-¹³C₆ in 50:50 acetonitrile:water).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or well in a 96-well plate.
-
Dilute: Add 200 µL of water containing 0.1% formic acid. This step ensures the final sample composition is compatible with the initial mobile phase conditions, promoting good peak shape.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Protocol: Liquid Chromatography (LC) Method
The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte and IS, well-separated from any potential matrix interferences.[15] A reversed-phase C18 column is an excellent starting point for this moderately non-polar analyte.
| Parameter | Recommended Condition | Rationale |
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | A versatile C18 column offering excellent peak shape and efficiency for a wide range of compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good elution for non-polar compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects.[1] |
| Gradient | See table below | A gradient is used to elute the analyte efficiently while cleaning the column of late-eluting components. |
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 4.5 | 0.4 | 95 | 5 |
Protocol: Mass Spectrometry (MS) Method
The mass spectrometer is tuned to specifically detect and quantify the analyte and its IS using Multiple Reaction Monitoring (MRM).
-
Initial Tuning: Infuse a standard solution of 2-(4-Butoxybenzoyl)oxazole (e.g., 100 ng/mL in 50:50 mobile phase A:B) directly into the mass spectrometer to optimize source parameters.[16]
-
Ionization Mode Selection: Given the presence of a basic nitrogen atom, Electrospray Ionization (ESI) in positive mode is selected.[16]
-
Precursor Ion (Q1): In full scan mode, identify the protonated molecular ion, [M+H]⁺. For our analyte, this will be m/z 297.1.
-
Product Ion (Q3) Selection: Fragment the precursor ion in the collision cell. Select the most intense and stable product ions for the MRM transitions. This process is repeated for the IS.[16]
Optimized MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Best for ionizable, nitrogen-containing compounds. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | A typical temperature for ESI.[17] |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ionized droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | High flow aids in desolvation and prevents solvent clusters. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus the ion beam into the mass analyzer. |
| Collision Gas | Argon | An inert gas used for fragmentation in the collision cell. |
MRM Transitions:
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|---|
| 2-(4-Butoxybenzoyl)oxazole | 297.1 | 121.1 | 100 | 30 | 25 | Quantifier |
| 2-(4-Butoxybenzoyl)oxazole | 297.1 | 93.1 | 100 | 30 | 35 | Qualifier |
| 2-(4-Butoxybenzoyl)oxazole-¹³C₆ (IS) | 303.1 | 127.1 | 100 | 30 | 25 | IS Quantifier |
Bioanalytical Method Validation: Ensuring Data Integrity
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[18] The following protocol is based on the FDA's Bioanalytical Method Validation Guidance.[2][3]
Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria (per FDA Guidance)[2][3] |
| Selectivity | Analyze blank plasma from at least 6 different sources. Check for interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks must be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Prepare a calibration curve with a blank, a zero standard, and 8-10 non-zero standards. Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). Analyze 5 replicates per level on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| LLOQ | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio should be at least 5. Accuracy and precision criteria must be met. |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank plasma from 6 sources to the response in a pure solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at 3 concentrations (LQC, MQC, HQC). | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen storage), and post-preparative (in autosampler). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an LC-MS/MS method for 2-(4-Butoxybenzoyl)oxazole in human plasma. By following the detailed steps for sample preparation, chromatography, and mass spectrometry, and by adhering to the rigorous validation criteria set forth by regulatory agencies like the FDA, researchers can establish a reliable and robust method.[4] This ensures the generation of high-quality data suitable for regulatory submissions and critical decision-making in the drug development process.
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (n.d.). Indian J Pharm Educ Res. Retrieved February 7, 2026, from [Link]
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Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Organomation. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved February 7, 2026, from [Link]
-
An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry. (2024, July 10). ACS Publications. Retrieved February 7, 2026, from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018, May). ResearchGate. Retrieved February 7, 2026, from [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved February 7, 2026, from [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019, October 17). FDA. Retrieved February 7, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 7, 2026, from [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry. (2018, September 28). ACS Publications. Retrieved February 7, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 7, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Showing Compound Benzoxazole (FDB004443). (2010, April 8). FooDB. Retrieved February 7, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Journal of Drug Delivery and Therapeutics. Retrieved February 7, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved February 7, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 7, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved February 7, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved February 7, 2026, from [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved February 7, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 7, 2026, from [Link]
-
Internal Standard Selection. (2023, July 8). Reddit. Retrieved February 7, 2026, from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved February 7, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 7, 2026, from [Link]
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- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nebiolab.com [nebiolab.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
Protocol for a Comprehensive In Vitro Characterization of 2-(4-Butoxybenzoyl)oxazole as an Enzyme Inhibitor
An Application Note for Researchers and Drug Development Professionals
Author's Note for the Researcher
The study of enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Understanding how a small molecule interacts with its protein target is critical for developing new therapeutics.[1] The oxazole ring system, present in our compound of interest, 2-(4-butoxybenzoyl)oxazole, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through enzyme inhibition.[2][3][4]
This guide is designed to provide a robust, self-validating framework for the detailed biochemical characterization of 2-(4-butoxybenzoyl)oxazole. We will move beyond a simple screening protocol to a multi-step process that establishes the compound's potency, elucidates its mechanism of action, and confirms the integrity of the experimental data. The causality behind each step is explained to empower the researcher to adapt and troubleshoot as needed.
Section 1: Foundational Analysis - Potency Determination (IC50)
The first critical parameter to define for any inhibitor is its potency. This is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[5][6] It is a functional measure of potency that is highly dependent on the experimental context, particularly the substrate concentration.[5][7]
Causality Behind the Protocol:
The goal is to generate a dose-response curve by measuring enzyme activity across a wide range of inhibitor concentrations.[5] A semi-log plot of this data typically yields a sigmoidal curve, the inflection point of which is the IC50.[6] Using a constant, high concentration of substrate (typically at or near the Michaelis constant, Kₘ) ensures the enzyme is operating at an appreciable rate, providing a robust signal window for detecting inhibition.[6]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Protocol: IC50 Determination
This protocol assumes a generic enzyme ("TargetEnzyme") with a chromogenic or fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Dilute TargetEnzyme in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The final concentration should be chosen to yield a linear reaction rate for at least 15-20 minutes.
-
Substrate Stock: Prepare a substrate stock solution in Assay Buffer at a concentration equal to its Kₘ or slightly above.
-
Inhibitor Stock: Prepare a high-concentration stock of 2-(4-butoxybenzoyl)oxazole (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations. It is crucial to test at least 8-10 concentrations spanning a wide range (e.g., from 1 nM to 100 µM) to accurately define the top and bottom plateaus of the dose-response curve.[1]
-
-
Assay Plate Setup (96-well format):
-
Add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (0% inhibition, vehicle control) and "high inhibitor" (100% inhibition) controls.
-
Add the enzyme solution to all wells except the "no enzyme" blank.
-
Optional but recommended: Pre-incubate the enzyme and inhibitor for 15-30 minutes at the reaction temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.
-
Measure the product formation (increase in absorbance or fluorescence) over time in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
| Component | Volume (µL) per Well | Final Concentration |
| Assay Buffer | Variable | As needed to reach final volume |
| Inhibitor (or DMSO) | 1 | Variable (e.g., 0.1 nM - 100 µM) |
| TargetEnzyme (2X) | 50 | 1X (e.g., 5 nM) |
| Substrate (at Kₘ) | 50 | 0.5X (final volume 100 µL) |
Table 1: Example plate setup for IC50 determination.
Section 2: Mechanistic Insight - Determining the Mode of Inhibition
The IC50 value, while essential, does not describe how the inhibitor works. To understand the mechanism of action (MOA), we must investigate how the inhibitor's effect changes as a function of substrate concentration.[1] This allows us to classify the inhibition as competitive, non-competitive, uncompetitive, or mixed-type.[9][10]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, directly competing with the substrate.[1][9]
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site).[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities.
Visualizing Inhibition Mechanisms
Caption: Simplified diagrams of reversible enzyme inhibition models.
Experimental Protocol: MOA Determination
The core of this experiment is to generate a matrix of initial velocity data at varying concentrations of both substrate and inhibitor.
-
Experimental Design:
-
Select a range of fixed inhibitor concentrations around the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
For each fixed inhibitor concentration, perform a full substrate titration, varying the substrate concentration from approximately 0.1x Kₘ to 10x Kₘ.
-
Measure the initial reaction velocity for every condition, ensuring all measurements are taken in the linear range of the reaction.
-
-
Data Analysis and Interpretation:
-
The most robust method is to fit the entire dataset (velocity vs. [Substrate] vs. [Inhibitor]) directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software.[11]
-
Alternatively, a graphical analysis using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can provide a clear visual diagnosis of the inhibition type.
-
| Inhibition Type | Effect on Vmax | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Table 2: Interpreting kinetic data to determine the mechanism of inhibition.
Section 3: Protocol Validation - Ensuring Data Integrity
A critical component of any protocol is a self-validating system to rule out experimental artifacts.[12] For enzyme inhibitors, this involves confirming the reversibility of the interaction and checking for non-specific interference.
Protocol: Testing for Reversibility (Jump-Dilution Method)
Irreversible inhibitors form a stable, often covalent, bond with the enzyme, while reversible inhibitors can dissociate.[10] The jump-dilution method can distinguish between these.
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to allow for complete binding.[1]
-
Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate. This dilution dramatically lowers the free inhibitor concentration.
-
Monitor Activity: Measure enzyme activity immediately upon dilution and over time.
-
Interpretation:
-
Reversible Inhibitor: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibitor: Little to no recovery of enzyme activity will be seen, as the inhibitor remains bound.[1]
-
Determining the Inhibition Constant (Kᵢ)
While the IC50 is a measure of potency, the inhibition constant (Kᵢ) is a true measure of binding affinity and is independent of substrate concentration.[6][11] It can be calculated from the IC50 value using the Cheng-Prusoff equation , but the specific formula depends on the mechanism of inhibition determined in Section 2.[13]
-
For Competitive Inhibition: Kᵢ = IC50 / (1 + [S]/Kₘ)
-
For Non-competitive Inhibition: Kᵢ = IC50
-
For Uncompetitive Inhibition: Kᵢ = IC50 / (1 + Kₘ/[S])
Causality: This equation corrects the apparent potency (IC50) for the influence of the substrate, providing a standardized value for comparing the affinity of different inhibitors. As seen in the competitive inhibition formula, a higher substrate concentration will lead to a higher IC50 value, but the calculated Kᵢ will remain constant.[7]
References
-
National Center for Biotechnology Information (2012). Assay Guidance Manual. Available at: [Link]
- Priyanka, D., Shuaib, M., Kumar, P., Madhu, S., Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
-
Hussain, S., et al. (2021). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 14(11), 103401. Available at: [Link]
-
Khan, I., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8135-8146. Available at: [Link]
-
Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3637-3643. Available at: [Link]
-
Rehman, A. U., et al. (2022). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 27(19), 6529. Available at: [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 620, 114136. Available at: [Link]
-
Hähle, A., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 574, 39-46. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Wikipedia contributors. (2024). IC50. Wikipedia. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link] (Note: Specific deep link is unavailable, referencing the platform for the course material).
-
Lee, J. E., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4222. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. (Note: While not in the initial search, this is a foundational citation for the topic). A similar discussion can be found in: Lemoine, D., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]
-
Shapiro, A. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. Available at: [Link]
-
Sapkota, A. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]
-
Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia. Available at: [Link]
-
Bisswanger, H. (2014). Enzyme kinetics. Perspectives in Science, 2(1-4), 47-55. (Note: While not in the initial search, this is a foundational citation for the topic). A similar discussion can be found in: Johnson, S. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Biochemistry & Analytical Biochemistry. Available at: [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: 2-(4-Butoxybenzoyl)oxazole as a Chemical Probe for FAAH
The following Application Note and Protocol Guide details the use of 2-(4-Butoxybenzoyl)oxazole (CAS: 898760-23-1), a specialized chemical probe belonging to the
Introduction & Mechanism of Action
2-(4-Butoxybenzoyl)oxazole is a potent, reversible inhibitor designed to probe the catalytic activity of serine hydrolases, with high specificity for Fatty Acid Amide Hydrolase (FAAH) . Unlike irreversible carbamate inhibitors (e.g., URB597) that carbamylate the active site serine, this probe utilizes an electrophilic
Mechanism: Transition-State Mimicry
The central carbonyl group of the 2-benzoyl moiety is highly electrophilic due to the electron-withdrawing nature of the adjacent oxazole ring. Upon binding to the FAAH active site:
-
Nucleophilic Attack : The catalytic Serine-241 of FAAH attacks the ketone carbonyl.
-
Hemiketal Formation : This forms a stable, reversible hemiketal intermediate.
-
Transition State Stabilization : The resulting tetrahedral adduct mimics the transition state of the hydrolysis of endogenous substrates (e.g., anandamide), effectively "freezing" the enzyme in a catalytically active conformation without proceeding to product release.
This mechanism allows researchers to study the enzyme's active site dynamics and structural conformation (e.g., X-ray crystallography studies) and to modulate endocannabinoid signaling with temporal precision not possible with irreversible inhibitors.
Key Applications
| Application Domain | Usage Context | Advantage |
| Enzyme Kinetics | In vitro IC50 / | Reversible binding allows for detailed kinetic characterization (e.g., rapid dilution recovery). |
| Structural Biology | X-ray Co-crystallography | Stabilizes the "oxyanion hole" and catalytic triad in a transition-state geometry. |
| Cell Signaling | Endocannabinoid modulation | Increases intracellular anandamide levels, activating CB1/CB2 receptors. |
| Selectivity Profiling | Activity-Based Protein Profiling (ABPP) | Can be used in competition assays to determine target engagement against broad-spectrum probes (e.g., FP-Rhodamine). |
Chemical Properties & Handling[1]
-
Molecular Formula :
[1][2] -
Solubility : Soluble in DMSO (>25 mg/mL) and Ethanol. Sparingly soluble in water.
-
Stability : Stable at -20°C as a solid. Stock solutions in DMSO are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective : Create a precise 10 mM stock solution for biological assays.
-
Weigh 2.45 mg of 2-(4-Butoxybenzoyl)oxazole powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot into 50
L volumes in amber microtubes to prevent light degradation (though the compound is relatively photostable). -
Store at -20°C (short term) or -80°C (long term).
Protocol B: In Vitro FAAH Inhibition Assay (Fluorescence)
Objective : Determine the IC50 of the probe using a fluorogenic substrate (AMC-Arachidonoyl Amide).
Materials :
-
Recombinant Human FAAH (approx. 1-5 nM final concentration).
-
Substrate: Arachidonoyl-AMC (A-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.
-
Probe: 2-(4-Butoxybenzoyl)oxazole (dilution series).
Procedure :
-
Dilution : Prepare a 10-point dilution series of the probe in Assay Buffer (range: 1 nM to 10
M). Maintain DMSO concentration < 1%. -
Pre-incubation : Add 20
L of diluted probe and 20 L of FAAH enzyme to a black 96-well plate. Incubate for 10 minutes at 37°C to allow hemiketal formation. -
Initiation : Add 60
L of A-AMC substrate (final concentration 5 M). -
Measurement : Monitor fluorescence kinetics (
) for 45 minutes at 37°C. -
Analysis : Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to vehicle control (DMSO) to determine % Activity. Fit data to a sigmoidal dose-response equation to derive IC50.
Protocol C: Cellular Target Engagement (Competition ABPP)
Objective : Verify the probe binds FAAH in live cells using a competition assay with a broad-spectrum fluorophosphonate probe.
-
Cell Culture : Grow cells (e.g., HeLa, Neuro2A) to 80% confluence.
-
Probe Treatment : Treat cells with 2-(4-Butoxybenzoyl)oxazole (1
M and 10 M) or DMSO vehicle for 1 hour at 37°C. -
Lysis : Wash cells with PBS and harvest. Lyse in PBS by sonication (do not use protease inhibitors yet).
-
Labeling : Add FP-Rhodamine (1
M final) to the lysate. Incubate for 20 minutes at room temperature (in the dark).-
Note: FP-Rhodamine irreversibly binds active serine hydrolases. If 2-(4-Butoxybenzoyl)oxazole is bound to FAAH, it will block FP-Rhodamine binding.
-
-
Quenching : Add 4x SDS-PAGE loading buffer and boil for 5 minutes.
-
Visualization : Resolve proteins on a 10% SDS-PAGE gel. Scan the gel on a fluorescence scanner (Rhodamine channel).
-
Result : A disappearance of the ~63 kDa band (FAAH) in the probe-treated lanes indicates successful target engagement.
Mechanism & Workflow Visualization
Diagram 1: Mechanism of Inhibition (Hemiketal Formation)
This diagram illustrates the nucleophilic attack of the catalytic serine on the
Caption: Schematic of the reversible covalent inhibition mechanism. The probe mimics the tetrahedral intermediate of amide hydrolysis.
Diagram 2: Experimental Workflow for Probe Validation
Caption: Step-by-step workflow for validating the probe using enzymatic and competition assays.
References
-
Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link
-
Boger, D. L., et al. (2005).
-ketooxazole inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry, 48(6), 1849-1856. Link -
Mileni, M., et al. (2009).
-ketoheterocycle inhibitors revealed from co-crystal structures." Journal of the American Chemical Society, 131(30), 10497-10506. Link -
Cravatt, B. F., et al. (2001). "Activity-based protein profiling in comparison with gene-expression profiling." Nature Biotechnology, 19, 661-666. Link
Sources
Application Note: A Scalable Synthesis of 2-(4-Butoxybenzoyl)oxazole for Preclinical In Vivo Investigations
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. 2-(4-Butoxybenzoyl)oxazole has emerged as a compound of interest for in vivo studies due to its potential pharmacological activities. To enable robust preclinical evaluation, access to a scalable and reproducible synthetic route that consistently delivers high-purity material is paramount. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-(4-butoxybenzoyl)oxazole, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes experimental causality, self-validating quality control measures, and adherence to the rigorous standards required for compounds intended for in vivo use.
Synthetic Strategy: The Robinson-Gabriel Approach
The classical Robinson-Gabriel synthesis offers a robust and convergent pathway to 2,5-disubstituted oxazoles through the cyclodehydration of a 2-acylamino ketone intermediate.[1][2] This strategy was selected for its reliability and amenability to scale-up. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-(4-butoxybenzoyl)oxazole.
Experimental Protocols
Part 1: Synthesis of 4-Butoxybenzoyl Chloride (E)
Rationale: The synthesis commences with the preparation of the key acylating agent, 4-butoxybenzoyl chloride. This is achieved in a two-step sequence starting from the readily available 4-hydroxybenzoic acid. A Williamson ether synthesis is employed to introduce the butoxy side chain, a reaction known for its efficiency and scalability. The subsequent conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation that facilitates the subsequent amidation.
Step 1.1: Synthesis of 4-Butoxybenzoic Acid (C)
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| 4-Hydroxybenzoic Acid (A) | 138.12 | 138.1 | 1.0 | 1.0 |
| 1-Bromobutane (B) | 137.02 | 164.4 | 1.2 | 1.2 |
| Potassium Carbonate | 138.21 | 207.3 | 1.5 | 1.5 |
| Acetone | - | 1.5 L | - | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 4-hydroxybenzoic acid (138.1 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and acetone (1.5 L).
-
Stir the suspension vigorously and add 1-bromobutane (164.4 g, 1.2 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in hot water (1.5 L) and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 175-185 g (90-95%) of a white crystalline solid.
-
Step 1.2: Synthesis of 4-Butoxybenzoyl Chloride (E)
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| 4-Butoxybenzoic Acid (C) | 194.23 | 175.0 | 0.9 | 1.0 |
| Thionyl Chloride (D) | 118.97 | 128.5 | 1.08 | 1.2 |
| Toluene | - | 500 mL | - | - |
| Dimethylformamide (DMF) | - | 2 mL | - | Catalytic |
Procedure:
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and an addition funnel, add 4-butoxybenzoic acid (175.0 g, 0.9 mol) and toluene (500 mL).
-
Add a catalytic amount of DMF (2 mL).
-
Heat the mixture to 50 °C with stirring.
-
Add thionyl chloride (128.5 g, 1.08 mol) dropwise via the addition funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-butoxybenzoyl chloride is obtained as a pale yellow oil and can be used in the next step without further purification.
Part 2: Synthesis of 2-(4-Butoxybenzoyl)oxazole (K)
Rationale: This part of the synthesis involves the formation of the oxazole ring. First, the 4-butoxybenzoyl chloride is reacted with a protected form of aminoacetaldehyde, 2-aminoacetaldehyde dimethyl acetal, to form the stable amide intermediate, N-(2,2-dimethoxyethyl)-4-butoxybenzamide.[3] The use of the acetal protecting group is crucial as the free aldehyde is unstable. This is followed by acidic hydrolysis to unmask the aldehyde, which then undergoes in situ cyclodehydration under the acidic conditions to furnish the final product.
Step 2.1: Synthesis of N-(2,2-Dimethoxyethyl)-4-butoxybenzamide (G)
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| 4-Butoxybenzoyl Chloride (E) | 212.67 | ~191.4 (from 0.9 mol) | 0.9 | 1.0 |
| 2-Aminoacetaldehyde Dimethyl Acetal (F) | 105.14 | 104.1 | 0.99 | 1.1 |
| Triethylamine | 101.19 | 109.3 | 1.08 | 1.2 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a thermocouple, add 2-aminoacetaldehyde dimethyl acetal (104.1 g, 0.99 mol), triethylamine (109.3 g, 1.08 mol), and dichloromethane (1.0 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve the crude 4-butoxybenzoyl chloride (from Step 1.2) in dichloromethane (200 mL) and add it dropwise to the cooled reaction mixture over 1.5-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or low-melting solid. This intermediate is typically of sufficient purity for the next step.
-
Expected Yield: 230-245 g (86-92% over two steps).
-
Step 2.2: Hydrolysis and Cyclodehydration to 2-(4-Butoxybenzoyl)oxazole (K)
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| N-(2,2-Dimethoxyethyl)-4-butoxybenzamide (G) | 295.37 | 230.0 | ~0.78 | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 153 g (83 mL) | 1.56 | ~2.0 |
Procedure:
-
Safety Note: This reaction is exothermic and should be performed with caution. The addition of sulfuric acid should be slow and controlled.
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a thermocouple, add the crude N-(2,2-dimethoxyethyl)-4-butoxybenzamide (230.0 g, ~0.78 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (153 g, 1.56 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The reaction mixture will become a thick paste.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (2 kg) with vigorous stirring.
-
A solid will precipitate. Stir for an additional 30 minutes to ensure complete precipitation.
-
Filter the solid and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 40 °C.
-
Expected Yield: 150-165 g (78-85%) of a white to off-white solid.
-
Scale-Up Considerations
Scaling up the synthesis from benchtop to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Exothermicity Management: The cyclodehydration step (Step 2.2) using concentrated sulfuric acid is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of sulfuric acid must be carefully controlled and monitored.
-
Mixing: Efficient mixing is crucial throughout the process, especially during the biphasic Williamson ether synthesis and the viscous cyclodehydration step. Inadequate mixing can lead to localized overheating and side product formation.
-
Material Handling: Handling large quantities of corrosive reagents like thionyl chloride and sulfuric acid requires appropriate personal protective equipment (PPE) and engineering controls. The transfer of these reagents should be done using closed systems where possible.
-
Purification: Recrystallization is a viable method for purification at scale. However, optimizing the solvent system and cooling profile is necessary to achieve consistent crystal size and purity, which can impact filtration and drying times. Seeding the crystallization may be beneficial for controlling crystal morphology.
-
Waste Management: The process generates acidic and basic aqueous waste streams, which must be neutralized and disposed of in accordance with local regulations.
Quality Control for In Vivo Studies
For compounds intended for in vivo studies, stringent quality control is essential to ensure the reliability and reproducibility of the experimental results. The final product, 2-(4-butoxybenzoyl)oxazole, should be thoroughly characterized to confirm its identity, purity, and stability.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the expected structure |
| Purity | HPLC | ≥ 98.0% |
| Melting Point | Capillary Method | To be determined (e.g., 85-87 °C) |
| Residual Solvents | GC-HS | Within ICH limits |
Predicted Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.15 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)
-
~7.80 (s, 1H, oxazole H-5)
-
~7.35 (s, 1H, oxazole H-4)
-
~7.00 (d, J = 8.8 Hz, 2H, Ar-H ortho to OBu)
-
~4.05 (t, J = 6.6 Hz, 2H, -OCH₂-)
-
~1.80 (quint, J = 7.4 Hz, 2H, -OCH₂CH₂-)
-
~1.50 (sext, J = 7.4 Hz, 2H, -CH₂CH₃)
-
~1.00 (t, J = 7.4 Hz, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~182.0 (C=O)
-
~163.0 (Oxazole C-2)
-
~160.0 (Aromatic C-OBu)
-
~142.0 (Oxazole C-5)
-
~131.0 (Aromatic CH ortho to C=O)
-
~128.0 (Oxazole C-4)
-
~125.0 (Aromatic C ipso to C=O)
-
~114.0 (Aromatic CH ortho to OBu)
-
~68.0 (-OCH₂-)
-
~31.0 (-OCH₂CH₂-)
-
~19.0 (-CH₂CH₃)
-
~14.0 (-CH₃)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z 245.
-
Key fragmentation patterns may include the loss of the butoxy group, cleavage of the benzoyl moiety, and fragmentation of the oxazole ring.
-
Impurity Profile
According to ICH Q3A guidelines, impurities in a new drug substance should be reported, identified, and qualified based on established thresholds.[4][5][6] For preclinical studies, a purity of ≥98.0% is generally considered acceptable, with no single impurity exceeding 0.5%. A thorough analysis of the impurity profile by HPLC is required to ensure that no potentially reactive or toxic impurities are present at significant levels.
Conclusion
This application note provides a comprehensive and scalable synthetic route for the preparation of 2-(4-butoxybenzoyl)oxazole, a compound of interest for in vivo pharmacological evaluation. The detailed protocols, coupled with an in-depth discussion of scale-up considerations and rigorous quality control measures, provide a solid foundation for researchers and drug development professionals to produce this molecule with the high degree of purity and consistency required for preclinical studies.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
PubChem. (n.d.). Aminoacetaldehyde dimethyl acetal. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-Butoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
-
ResearchGate. (n.d.). Synthesis of N‐protected aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
- Ugi, I., et al. (2003). The Ugi reaction. In Comprehensive Organic Synthesis II (Vol. 2, pp. 1083-1173). Elsevier.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]
-
Drug Information Association. (n.d.). Toxicity of Impurities. Retrieved from [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Butoxybenzoyl)oxazole
Welcome to the technical support guide for the synthesis of 2-(4-Butoxybenzoyl)oxazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve product yield. The core of this synthesis involves the C2-acylation of the oxazole ring, a powerful but sensitive transformation requiring precise control over reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind each experimental step, empowering you to not only follow protocols but also to diagnose and resolve issues as they arise in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction mechanism and a reliable starting protocol for synthesizing 2-(4-Butoxybenzoyl)oxazole?
A1: The synthesis of 2-(4-Butoxybenzoyl)oxazole is typically achieved via a C2-metallation of the oxazole ring followed by acylation. The C2 proton of oxazole is the most acidic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, making it susceptible to deprotonation by a strong base.[1] The resulting 2-lithiooxazole is a potent nucleophile that can then react with an acyl chloride electrophile.
This process is highly sensitive to temperature and moisture. The 2-lithiooxazole intermediate is thermally unstable and can undergo ring cleavage if the temperature is not strictly controlled.[1][2]
Baseline Experimental Protocol:
-
Apparatus Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and cooled under an inert atmosphere.
-
Reagent Preparation:
-
Dissolve oxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Use a freshly titrated solution of n-butyllithium (n-BuLi, typically 1.1 eq.) in hexanes.
-
-
Deprotonation (C2-Lithiation):
-
Cool the oxazole solution to -78°C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting mixture at -78°C for 45-60 minutes.
-
-
Acylation:
-
In a separate, dry flask, prepare a solution of 4-butoxybenzoyl chloride (1.0-1.2 eq.) in anhydrous THF.
-
Add the 4-butoxybenzoyl chloride solution dropwise to the cold (-78°C) 2-lithiooxazole suspension.
-
Stir the reaction at -78°C for 2-3 hours.
-
-
Quenching and Work-up:
-
Slowly quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]
Below is a workflow diagram illustrating this process.
Troubleshooting Guide
Q2: My reaction yield is very low, and my starting material (oxazole) is mostly recovered. What is causing the incomplete reaction?
A2: This issue almost always points to inefficient deprotonation of the oxazole ring. The formation of the 2-lithiooxazole intermediate is the critical step for success.
Causality & Diagnosis:
-
Inactive Base: n-BuLi is highly reactive and degrades upon exposure to air and moisture. An old or improperly stored bottle will have a significantly lower molarity than stated on the label.
-
Presence of Moisture: Water is more acidic than the C2-proton of oxazole. Any trace moisture in your glassware, solvent, or inert gas will be deprotonated by n-BuLi first, consuming the base before it can react with the oxazole.
-
Incorrect Temperature: While the deprotonation is rapid, it is most efficient at -78°C. If the temperature is too high, side reactions can occur, and if the addition is too fast, localized warming can consume the base.
Troubleshooting Steps:
-
Verify Base Activity: If possible, titrate your n-BuLi solution before use (e.g., using diphenylacetic acid). If titration is not feasible, use a new, sealed bottle from a reputable supplier.
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and backfill with dry nitrogen or argon.
-
Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (SPS).
-
Use a gas-tight syringe for all transfers of n-BuLi and other reagents.
-
-
Diagnostic Experiment (Deuterium Quench): To confirm if deprotonation is the issue, run a small-scale reaction. After the 60-minute stir with n-BuLi at -78°C, quench the reaction with deuterium oxide (D₂O) instead of the acyl chloride. Analyze the recovered oxazole by ¹H NMR. A successful deprotonation will show a significant reduction or complete disappearance of the signal for the C2-proton, confirming the formation of the lithiated intermediate.
Q3: My reaction mixture turns dark, and I get a complex mixture of unidentifiable byproducts. What causes this decomposition?
A3: A dark coloration and complex product mixture are classic signs of the thermal decomposition of the 2-lithiooxazole intermediate.
Causality & Diagnosis:
The C-Li bond at the C2 position of oxazole is unstable. If the temperature rises significantly above -78°C, the lithiated intermediate can undergo a ring-opening reaction to form an unstable isocyanide species, which then polymerizes or decomposes.[1][2]
Troubleshooting Steps:
-
Strict Temperature Control: Meticulously maintain the reaction temperature at or below -75°C throughout the n-BuLi addition and the subsequent acylation step. Use a calibrated low-temperature thermometer.
-
Slow Reagent Addition: Add both the n-BuLi and the 4-butoxybenzoyl chloride solutions very slowly and dropwise, directly into the vortex of the stirred solution. This prevents localized heat spikes that can initiate decomposition.
-
Minimize Reaction Time: While the reaction needs sufficient time to proceed, do not leave the 2-lithiooxazole intermediate stirring for an unnecessarily long period before adding the electrophile. Stick to the recommended 45-60 minutes for deprotonation.
The diagram below illustrates the desired reaction pathway versus the competing decomposition pathway.
Q4: I am observing 4-butoxybenzoic acid as a major byproduct. How can I prevent this?
A4: The presence of 4-butoxybenzoic acid is a direct result of the hydrolysis of your acylating agent, 4-butoxybenzoyl chloride.
Causality & Diagnosis:
Acyl chlorides are highly electrophilic and react rapidly with water.[4] This can happen in two ways:
-
Contaminated Reagent: The 4-butoxybenzoyl chloride may have degraded during storage due to exposure to atmospheric moisture.
-
Moisture in Reaction: Trace water in the reaction flask will hydrolyze the acyl chloride upon its addition.
Troubleshooting Steps:
-
Check Acyl Chloride Quality: If possible, analyze the 4-butoxybenzoyl chloride by ¹H NMR before use to check for the presence of the corresponding carboxylic acid. If it is old or has been opened multiple times, consider purchasing a fresh bottle or purifying it by distillation under reduced pressure.
-
Use Freshly Prepared Acyl Chloride: For best results, synthesize 4-butoxybenzoyl chloride from 4-butoxybenzoic acid (e.g., using thionyl chloride or oxalyl chloride) and use it immediately in the next step.
-
Re-emphasize Anhydrous Technique: This byproduct underscores the critical importance of the anhydrous conditions mentioned in Q2. Every drop of water is a potential mole of lost yield.
Q5: How can I optimize reaction parameters to push the yield higher?
A5: Once you have addressed the critical issues of anhydrous conditions and temperature control, you can fine-tune other parameters to maximize your yield. A systematic approach is best.
The following table outlines key parameters for optimization. It is recommended to vary only one parameter at a time to clearly assess its impact.
| Parameter | Standard Condition | Optimization Range | Rationale & Key Considerations |
| n-BuLi Stoichiometry | 1.1 eq. | 1.05 - 1.3 eq. | Using slightly more base can ensure complete deprotonation, compensating for any minor protic impurities. Excess can lead to side reactions with the product. |
| Acyl Chloride Stoichiometry | 1.0 - 1.2 eq. | 1.0 - 1.5 eq. | A slight excess of the electrophile can help drive the reaction to completion. Too much can complicate purification. |
| Concentration | ~0.1 - 0.2 M | 0.05 - 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or more aggressive side reactions. |
| Acylation Time | 2-3 hours | 1 - 5 hours | Monitor the reaction by TLC (after quenching a small aliquot) to determine the optimal time for product formation without significant byproduct accumulation. |
References
-
Scientific & Academic Publishing. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved from [Link]
- Google Patents. (2001). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
-
SlideShare. (2017). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Shaaban, M. R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1568. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(19), 6524. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
- Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Google Patents. (2017). CN106397148A - Benzal chloride hydrolysis method.
-
YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(4-Butoxybenzoyl)oxazole
Welcome to the dedicated support center for the synthesis and purification of 2-(4-Butoxybenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in a highly pure form. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-(4-Butoxybenzoyl)oxazole?
When synthesizing 2-(4-Butoxybenzoyl)oxazole, impurities typically arise from unreacted starting materials or reaction byproducts. The specific impurities depend on the synthetic route, but common culprits include:
-
4-Butoxybenzoic Acid: The carboxylic acid starting material, especially if the activation step (e.g., to an acid chloride or using a coupling agent) is incomplete.
-
2-Aminooxazole: The nucleophilic starting material. Its presence often indicates an incomplete reaction.
-
Coupling Reagents & Byproducts: If using peptide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), byproducts such as DCU (dicyclohexylurea) or EDU can be present. DCU, in particular, is notoriously difficult to remove from reaction mixtures.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of N-acylurea (if using DCC/EDC) can occur.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: My purified product shows a low melting point and broad NMR peaks. What is the likely cause?
A depressed and broad melting point range is a classic indicator of impurities. Similarly, broad peaks in a Nuclear Magnetic Resonance (NMR) spectrum, especially for the final product, suggest the presence of multiple chemical species or residual solvent.
The most common cause is the presence of residual 4-butoxybenzoic acid or urea byproducts (if applicable). The acidic proton of the carboxylic acid can cause significant broadening of certain peaks in the NMR spectrum.
Troubleshooting Steps:
-
Aqueous Wash: Perform an aqueous wash of your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 4-butoxybenzoic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure, as residual high-boiling solvents like DMF or DMSO can also cause NMR peak broadening and affect the melting point.
Troubleshooting Guide: Purification Workflows
This section provides detailed guidance on overcoming specific challenges encountered during the purification of 2-(4-Butoxybenzoyl)oxazole.
Issue 1: My compound is "oiling out" during recrystallization.
"Oiling out" occurs when a compound comes out of solution as a liquid rather than forming solid crystals. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when impurities inhibit crystal lattice formation.
Root Cause Analysis & Solution Workflow:
// Nodes start [label="Problem: Oiling Out\nDuring Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mp [label="Is the boiling point of the solvent\nhigher than the melting point\nof the product?", fillcolor="#FBBC05", fontcolor="#202124"]; choose_solvent [label="Action: Choose a solvent or solvent system\nwith a lower boiling point.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Is the crude product purity low?", fillcolor="#FBBC05", fontcolor="#202124"]; pre_purify [label="Action: Pre-purify the crude material.\nUse a basic wash or a quick silica plug.", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_cooling [label="Action: Modify crystallization conditions.\n- Slow down the cooling rate.\n- Scratch the flask with a glass rod.\n- Add a seed crystal.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Outcome: Successful\nCrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_mp; check_mp -> choose_solvent [label=" Yes"]; check_mp -> check_purity [label=" No"]; choose_solvent -> check_purity; check_purity -> pre_purify [label=" Yes"]; check_purity -> modify_cooling [label=" No"]; pre_purify -> modify_cooling; modify_cooling -> solution; } ondot
Caption: Troubleshooting workflow for oiling out during recrystallization.
Recommended Solvent Systems for Recrystallization:
A good recrystallization solvent should dissolve the compound when hot but not when cold. For a moderately polar compound like 2-(4-Butoxybenzoyl)oxazole, consider the following systems.
| Solvent System | Polarity Index | Boiling Point (°C) | Rationale |
| Ethanol/Water | High/Polar | 78-100 | Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool slowly. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | 69-77 | A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexanes to induce precipitation. |
| Isopropanol | Medium | 82 | A single-solvent system that often works well. |
Issue 2: Poor separation between my product and an impurity during column chromatography.
This is a frequent challenge, often caused by an impurity with a polarity very similar to the product. The key is to modify the separation conditions to exploit subtle differences in their chemical properties.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Initial Analysis (TLC):
-
Use Thin Layer Chromatography (TLC) to diagnose the problem. A good solvent system for column chromatography should give your product a Retention Factor (Rf) of approximately 0.3-0.4.
-
Test a range of solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
If the spots for your product and the impurity are too close (ΔRf < 0.1), the current solvent system is inadequate.
-
-
Optimizing the Mobile Phase:
-
Adjust Polarity Gradient: Switch to a shallower gradient. For example, instead of starting with 20% ethyl acetate in hexanes, try starting with 5% and increasing the polarity very slowly. This can improve the resolution between closely eluting compounds.
-
Introduce a Different Solvent: Incorporate a third solvent with different properties. For instance, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to a hexane/ethyl acetate system can alter the selectivity of the separation by changing the interactions between the analytes, the stationary phase, and the mobile phase.
-
-
Changing the Stationary Phase:
-
If optimizing the mobile phase fails, the issue may be with the stationary phase (silica gel). Silica gel is a polar, acidic stationary phase.
-
Consider Alumina: For certain compounds, basic or neutral alumina can provide a different selectivity compared to silica.
-
Reverse-Phase Chromatography: If the impurity is significantly more non-polar than your product, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) may be a powerful alternative. In this case, the mobile phase is typically a polar solvent system like methanol/water or acetonitrile/water.
-
Visual Guide to Chromatography Optimization:
// Nodes start [label="Problem:\nPoor Separation\n(ΔRf < 0.1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="{Step 1: Adjust Polarity|\l- Use a shallower gradient\l- Example: 5% to 20% EtOAc\lover 20 column volumes\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="{Step 2: Change Solvent Selectivity|\l- Add a third solvent\l- Example: Hex/EtOAc + 1% DCM\l- Try a different solvent class (e.g., TBME)\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="{Step 3: Change Stationary Phase|\l- Switch from Silica to Alumina\l- Consider Reverse-Phase (C18)\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Outcome:\nBaseline\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#5F6368"]; step1 -> step2 [label="If still co-eluting", color="#5F6368"]; step2 -> step3 [label="If still co-eluting", color="#5F6368"]; step3 -> solution [color="#5F6368"]; } ondot
Caption: Logical workflow for optimizing chromatographic separation.
Issue 3: The product appears to be decomposing on the silica gel column.
While 2-(4-Butoxybenzoyl)oxazole is generally stable, some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during long exposure times on a column.
Indicators of On-Column Decomposition:
-
Streaking on the TLC plate.
-
Appearance of new, more polar spots on TLC after running the column.
-
Low overall recovery of material from the column, even when accounting for recovered starting materials.
Mitigation Strategies:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is commonly done by preparing a slurry of the silica gel in the non-polar solvent containing 1-2% of a mild, volatile base like triethylamine (Et₃N). The triethylamine will adsorb to the active sites, rendering the silica less acidic.
-
Use a Faster Flow Rate: Minimize the residence time of your compound on the column by using a slightly higher flow rate (flash chromatography). This reduces the time available for potential degradation.
-
Switch to a Neutral Stationary Phase: As mentioned previously, using neutral alumina is an excellent alternative if your compound shows significant acid sensitivity.
References
Overcoming solubility issues with 2-(4-Butoxybenzoyl)oxazole in assays
Technical Support Center: 2-(4-Butoxybenzoyl)oxazole
Welcome to the technical support center for 2-(4-Butoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges associated with the handling and application of this compound, with a specific focus on its limited aqueous solubility. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with 2-(4-Butoxybenzoyl)oxazole in aqueous assays?
The principal challenge is the compound's poor aqueous solubility. Structurally, 2-(4-Butoxybenzoyl)oxazole is a hydrophobic molecule, which means it has a strong tendency to avoid water. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the compound can precipitate out of the solution. This precipitation leads to an inaccurate final concentration in your assay, resulting in underestimated biological activity, poor data reproducibility, and potentially misleading structure-activity relationships (SAR).[1][2]
Q2: I've prepared my working solution, but I see visible precipitate. What should I do?
Visible precipitation is a clear sign that the compound's solubility limit has been exceeded. The immediate action is to discard the solution, as it cannot be used for quantitative experiments. The next step is to re-prepare the solution using a modified protocol designed to enhance solubility. This could involve lowering the final compound concentration, increasing the percentage of a co-solvent, or incorporating other solubilizing agents.[1]
Q3: My compound shows low or no activity in the assay. How can I be sure this is genuine inactivity and not a solubility issue?
This is a critical question in drug discovery. Low activity can be misleading if the compound is not fully dissolved at the tested concentration.[1][3] Before concluding that the compound is inactive, you must first validate its solubility under the specific assay conditions. A simple preliminary test involves preparing the highest concentration of your compound in the final assay buffer and visually inspecting for cloudiness or precipitate against a dark background after a short incubation. If solubility is suspect, re-testing at lower concentrations or with solubility-enhancing additives is necessary.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
-
Kinetic solubility is measured by rapidly diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which the compound starts to precipitate.[4][5][6] This is highly relevant for most high-throughput screening (HTS) and biochemical assays where working solutions are prepared and used quickly.[5]
-
Thermodynamic solubility is the true equilibrium solubility of a compound's most stable solid form in a solvent, determined over a longer incubation period (e.g., 24 hours).[6][7][8]
For most in-vitro assays, kinetic solubility is the more practical parameter to optimize, as it reflects the conditions of the experiment.[4][6]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound Precipitation During Dilution into Aqueous Buffer
Causality: This occurs because the aqueous buffer is a poor solvent for 2-(4-Butoxybenzoyl)oxazole. The abrupt change in solvent environment from 100% DMSO to a mostly aqueous buffer causes the compound to "crash out."
Solutions:
-
Optimize Co-solvent Concentration: The most common strategy is to use a water-miscible organic solvent, or "co-solvent," to increase the solvent's capacity to dissolve hydrophobic compounds.[9][10][11]
-
Action: While keeping the final DMSO concentration as low as possible (ideally ≤0.5% in cell-based assays), you may need to slightly increase it if solubility is a major issue.[12] For biochemical assays, up to 1-2% DMSO may be tolerable, but this must be validated. Always include a vehicle control with the same final DMSO concentration in your experiments.[12]
-
-
Employ a Stepwise Dilution Protocol: Avoid "shocking" the compound by diluting it directly from 100% DMSO into the final aqueous buffer. A gradual dilution can keep the compound in solution.[12]
-
Reduce the Final Compound Concentration: The simplest solution is often to work at concentrations below the compound's kinetic solubility limit. If you observe precipitation at 50 µM, repeat the experiment with a top concentration of 10 µM.
Issue 2: Inconsistent or Non-reproducible Assay Results
Causality: Variability in results is often linked to partial or inconsistent precipitation of the compound between wells or experiments. This can be influenced by minor differences in pipetting technique, mixing, or temperature.
Solutions:
-
Sonication: After preparing the stock solution in DMSO, brief sonication can help break up any microscopic aggregates that could act as seeds for precipitation later on.[13]
-
Pre-warm Buffers: Ensure your assay buffers are at the correct experimental temperature before adding the compound. Solubility can be temperature-dependent.
-
Incorporate Solubilizing Excipients: For particularly challenging compounds, consider adding other excipients to your assay buffer.
-
Surfactants: Low concentrations (e.g., 0.01%) of non-ionic surfactants like Tween-80 or Triton X-100 can help maintain solubility. However, they can also interfere with some assays, so validation is essential.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, and can encapsulate poorly soluble compounds, increasing their aqueous solubility.
-
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required mass of 2-(4-Butoxybenzoyl)oxazole powder.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[13] Visually confirm that all solid material has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize water absorption and repeated freeze-thaw cycles.[12][13] Store at -20°C or -80°C.[12] DMSO is stable, but should be kept in a dry, well-ventilated place away from light.[14]
Protocol 2: Stepwise Serial Dilution for Assay Plates (Maintaining 0.5% DMSO)
This protocol is designed to create a dose-response curve from 100 µM down to 0.1 µM while ensuring the final DMSO concentration remains constant at 0.5%.
-
Create an Intermediate Dilution Plate (in 100% DMSO):
-
Start with your 10 mM stock solution in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create intermediate stocks.[13][15] For example, to get a final concentration of 100 µM with 0.5% DMSO, you will need a 20 mM intermediate stock. However, since the highest stock is 10mM, we will prepare a 200X final concentration plate.
-
In a 96-well plate, prepare 200X working stocks in 100% DMSO. For a 100 µM final concentration, the 200X stock is 20 mM. Since our stock is 10mM, the highest final concentration achievable with a 1:200 dilution (0.5% DMSO) is 50 µM.
-
Let's adjust for a 50 µM top concentration:
-
Well A1: 10 mM stock (200x of 50 µM)
-
Well B1: 5 mM stock (dilute A1 1:2 with DMSO)
-
Well C1: 2.5 mM stock (dilute B1 1:2 with DMSO)
-
...and so on.
-
-
-
Prepare the Final Assay Plate:
-
Add 99.5 µL of your final assay buffer to each well of a new 96-well plate.
-
Transfer 0.5 µL from each well of the intermediate DMSO plate to the corresponding well of the final assay plate.
-
Mix the final plate thoroughly. This procedure ensures every well has a final DMSO concentration of 0.5%.[12]
-
Data Summary & Visualization
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration (Cell-based) | Typical Max Concentration (Biochemical) | Key Considerations |
| DMSO | < 0.5%[12] | 1-2% | Can interfere with enzyme activity at higher concentrations.[16] |
| Ethanol | < 1% | 2-5% | Can cause protein denaturation at higher concentrations. |
| PEG 400 | < 1% | 5-10% | Generally well-tolerated but can increase solution viscosity. |
| Glycerol | 1-2% | 5-10% | Can act as a protein stabilizer; increases viscosity.[2] |
Diagrams
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Fujikawa, Y., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
- Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]
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The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
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Slideshare. Methods of solubility enhancements. Retrieved from [Link]
-
CUTM Courseware. Solubility Enhancement Technique. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Creative Biolabs. Solubility Assessment Service. Retrieved from [Link]
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Wikipedia. Cosolvent. Retrieved from [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
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Grokipedia. Cosolvent. Retrieved from [Link]
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Ziath. Samples in DMSO: What an end user needs to know. Retrieved from [Link]
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Scientific Research Publishing. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]
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Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
PubMed. (2014). Strategies to address low drug solubility in discovery and development. Retrieved from [Link]
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
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How to prevent degradation of 2-(4-Butoxybenzoyl)oxazole in solution
Welcome to the technical support resource for 2-(4-Butoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of confounding artifacts. This document provides in-depth troubleshooting guides and frequently asked questions to help you prevent, identify, and resolve stability issues.
Understanding the Molecule: Key Stability Concerns
2-(4-Butoxybenzoyl)oxazole is a molecule featuring an oxazole ring linked to a butoxy-substituted benzoyl group. This structure presents several potential points of instability that must be managed during experimental work. The primary degradation risks stem from the inherent chemical properties of the oxazole and benzoyl moieties.
-
Oxazole Ring Susceptibility: The oxazole ring is a weak base (conjugate acid pKa ≈ 0.8) and is susceptible to cleavage under both acidic and basic conditions through hydrolysis.[1][2] The C2 position, where the benzoyl group is attached, is the most electron-deficient and a prime target for nucleophilic attack, which can initiate ring opening.[1][3]
-
Oxidative Cleavage: The oxazole ring can be cleaved by strong oxidizing agents.[3][4] While generally stable against milder oxidants like hydrogen peroxide, exposure to atmospheric oxygen over time, especially when catalyzed by light or metal ions, can pose a risk.
-
Photodegradation: The benzoyl moiety is a known chromophore that can absorb UV light. This absorption can lead to the formation of reactive species, initiating degradation pathways.[5] Benzoyl compounds can be particularly unstable when exposed to light, heat, and certain solvents.[6][7]
Frequently Asked Questions (FAQs)
Here we address common questions and observations encountered by researchers working with 2-(4-Butoxybenzoyl)oxazole.
Q1: What are the most likely causes of degradation for 2-(4-Butoxybenzoyl)oxazole in my solution?
A1: The three most common degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is often the primary culprit. It is catalyzed by acidic or basic conditions and involves the nucleophilic attack of water on the oxazole ring, leading to its cleavage.[2][8] The source of water can be the solvent itself (e.g., aqueous buffers, non-anhydrous solvents) or atmospheric moisture.
-
Oxidation: Exposure to atmospheric oxygen, especially over long-term storage or in the presence of trace metal contaminants, can lead to oxidative cleavage of the oxazole ring.[3]
-
Photodegradation: Exposure to ambient laboratory light or direct sunlight (UV radiation) can excite the benzoyl group, leading to bond cleavage and the formation of various degradation products.[5][9]
Q2: I've noticed my solution of 2-(4-Butoxybenzoyl)oxazole developing a yellow tint and seeing new peaks in my HPLC analysis. What is happening?
A2: This is a classic sign of degradation. The appearance of color suggests the formation of new, conjugated molecules, which are common byproducts of aromatic ring cleavage. The additional peaks on your HPLC chromatogram confirm the presence of impurities that were not in the original solid material. The most probable cause is hydrolytic ring-opening of the oxazole or a photo-induced reaction. We recommend immediately running control experiments as outlined in our troubleshooting guides to identify the source.
Q3: Which solvents are best for preparing and storing stock solutions of 2-(4-Butoxybenzoyl)oxazole?
A3: The choice of solvent is critical for maintaining stability. We strongly recommend using anhydrous, aprotic solvents.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF). These solvents are polar enough to dissolve the compound but lack acidic protons, minimizing the risk of hydrolysis.
-
Use with Caution: Acetonitrile and Acetone. While aprotic, they can be more prone to absorbing atmospheric water if not handled under anhydrous conditions.
-
Avoid: Protic solvents like ethanol, methanol, and especially aqueous buffers for long-term storage. If you must use a protic solvent for an experiment, prepare the solution fresh and use it immediately. Benzoyl peroxide, a related structure, has been shown to degrade rapidly in the presence of ethanol.[7]
Q4: What are the ideal storage conditions for my solutions to ensure maximum stability?
A4: To mitigate all primary degradation pathways, a multi-faceted approach to storage is essential.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down all chemical reactions, including hydrolysis and oxidation. |
| Light | Amber glass vials or wrap vials in aluminum foil | Prevents photodegradation from UV and visible light.[6] |
| Atmosphere | Overlay solution with Argon or Nitrogen gas | Displaces atmospheric oxygen to prevent oxidative degradation. |
| Container | Tightly sealed vials with PTFE-lined caps | Prevents entry of atmospheric moisture and oxygen. |
Q5: How does pH impact the stability of the compound in my aqueous experimental buffer?
A5: The compound is most stable at a neutral pH (around 6.5-7.5). Both acidic and basic conditions will accelerate hydrolytic degradation.[8]
-
Acidic pH (<6): The nitrogen atom on the oxazole ring becomes protonated, which significantly activates the C2 carbon for nucleophilic attack by water, leading to rapid ring opening.[2]
-
Basic pH (>8): The hydroxide ion is a strong nucleophile that can directly attack the C2 carbon, also resulting in ring cleavage. If your experiment requires a non-neutral pH, you must prepare the solution immediately before use and understand that the compound will be degrading over the course of the experiment. Run a time-course stability study in your specific buffer to quantify the rate of degradation.
Q6: Are there any common laboratory reagents or additives I should avoid mixing with 2-(4-Butoxybenzoyl)oxazole?
A6: Yes. Avoid co-dissolving the compound with:
-
Strong Acids/Bases: As discussed, these will catalyze hydrolysis.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide (at high concentrations), potassium permanganate, or chromic acid will aggressively degrade the oxazole ring.[3][4]
-
Strong Reducing Agents: While less common, strong reducing agents could potentially reduce the benzoyl ketone or the oxazole ring.
-
Nucleophiles: Strong nucleophiles (e.g., primary amines, thiols) could potentially attack the C2 position of the oxazole ring, leading to ring cleavage and the formation of new adducts.[3]
-
Chelating Agents: Some acidic chelating agents have been shown to accelerate the degradation of benzoyl compounds.[7]
Troubleshooting Guides
Guide 1: Protocol for Preparing and Validating a Stable Stock Solution
This protocol establishes a self-validating system to ensure the integrity of your stock solution from the outset.
Step-by-Step Methodology:
-
Material Preparation: Use a brand new, unopened bottle of anhydrous DMSO. Use a new, clean amber glass vial with a PTFE-lined screw cap.
-
Weighing: Weigh out the required amount of 2-(4-Butoxybenzoyl)oxazole solid in a controlled environment with low humidity.
-
Dissolution: Add the anhydrous DMSO to the solid to achieve the desired concentration. Mix gently by vortexing until fully dissolved.
-
Inert Gas Purge: Immediately flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 30-60 seconds. This displaces oxygen and moisture.
-
Sealing and Storage: Tightly seal the vial, wrap the cap junction with parafilm for extra security, and place it in a labeled box at -80°C.
-
Initial Quality Control (QC): Within one hour of preparation (Time Zero), remove a small aliquot and perform an HPLC-UV analysis. This is your baseline chromatogram. Record the peak area and retention time.
-
Follow-up QC: After one week of storage, thaw a new aliquot (do not use the Time Zero sample) and re-run the HPLC-UV analysis under the exact same conditions.
-
Validation: Compare the chromatograms. A stable solution will show <2% deviation in the main peak area and no significant new peaks (>0.1% area). If new peaks are observed, the solution is degrading, and the storage method must be re-evaluated.
Guide 2: Workflow for Investigating Active Degradation
If you suspect your compound is degrading during an experiment, follow this logical workflow to diagnose the cause.
Caption: Workflow for diagnosing the root cause of degradation.
Guide 3: Recommended Analytical Methods for Monitoring Stability
Consistent and reliable analytical methods are key to detecting degradation early.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.
-
Detection: UV detector set to the λmax of the compound. Scan across multiple wavelengths to help detect impurities with different chromophores.
-
Purpose: Quantify the disappearance of the parent compound and the appearance of degradation products over time.[2][10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the mass of degradation products, providing crucial clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).[2]
-
-
Thin-Layer Chromatography (TLC):
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that can occur when 2-(4-Butoxybenzoyl)oxazole degrades. Understanding these pathways is essential for interpreting analytical data and pinpointing the cause of instability.
Caption: Major degradation pathways for 2-(4-Butoxybenzoyl)oxazole.
By understanding these potential liabilities and implementing the rigorous handling, storage, and validation protocols outlined in this guide, researchers can ensure the integrity of their 2-(4-Butoxybenzoyl)oxazole solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Jadhav, J., et al. (2015). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 81(22), 7674-7684. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 219-231. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3473. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 79, 153259. [Link]
-
Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. [Link]
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Venkatesh, P. (2017, November 29). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24587-24616. [Link]
-
Yue, H., et al. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. Science of The Total Environment, 798, 149470. [Link]
-
Wang, Y. J., et al. (2011). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 100(9), 3705-3715. [Link]
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Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 12(15), 2898. [Link]
-
Pathak, D., et al. (2021). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
-
Kinstle, J. F., & Ihlenfeld, J. V. (1978). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. Journal of Polymer Science: Polymer Chemistry Edition, 16(4), 877-889. [Link]
-
Kumar, S., et al. (2019). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(2), 1-10. [Link]
-
Zhang, Y., et al. (2009). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Shìyóu Huàgōng (Petrochemical Technology), 38(1), 89-92. [Link]
-
Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali-induced degradation product. Journal of Analytical & Pharmaceutical Research, 7(2), 140-145. [Link]
-
Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Ji, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 54, 139-147. [Link]
-
Jiménez, J. I., & Genta-Jouve, G. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. [Link]
-
Medical Dialogues. (2024, October 10). Benzoyl Peroxide Acne Treatments May Degrade into Carcinogenic Benzene. YouTube. [Link]
-
Bollinger, J. N., et al. (1977). Benzoyl peroxide stability in pharmaceutical gel preparations. Journal of Pharmaceutical Sciences, 66(5), 718-722. [Link]
-
Royal Society of Chemistry. (2022, May 20). Hot Article Feature Interviews. RSC Blogs. [Link]
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Technical Support Center: Optimizing Catalyst Selection for Benzoyloxazole Synthesis
Welcome to the technical support center dedicated to the synthesis of benzoyloxazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Benzoyloxazoles are prevalent in medicinal chemistry and materials science, but their efficient synthesis is often a significant challenge.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of benzoyloxazoles, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: I am attempting a condensation reaction between a 2-aminophenol and a benzoyl derivative (aldehyde or carboxylic acid) and observing very low to no yield. What are the primary factors to investigate?
A: This is a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for diagnosis. Low yields can often be traced back to one of four key areas: starting material purity, reaction conditions, catalyst activity, or incomplete cyclization.[3][4]
Initial Diagnostic Steps:
-
Assess Starting Material Purity: 2-Aminophenol is notoriously susceptible to air oxidation, which can introduce impurities that inhibit the reaction.[5][6] It is highly recommended to use freshly purified 2-aminophenol (e.g., by recrystallization) for optimal results. Verify the purity of your benzaldehyde or benzoic acid as well.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials.[6] If the starting materials are not being consumed, the issue likely lies with the catalyst or the reaction conditions. If they are consumed but no product is formed, you may be forming an intermediate that is failing to cyclize, or the product might be decomposing.[4]
Detailed Solutions:
-
Inadequate Dehydration: The final ring-closing step is a dehydration reaction. If this step is inefficient, the reaction will stall at the Schiff base or amide intermediate.
-
Causality: The intramolecular cyclization requires the removal of a water molecule to form the stable oxazole ring.
-
Solution: For reactions with carboxylic acids, strong dehydrating agents like polyphosphoric acid (PPA) are effective, though harsh.[3] For aldehyde-based routes, using a catalyst system known to facilitate dehydration is key. Some Brønsted or Lewis acids excel at this.[7]
-
-
Suboptimal Catalyst Choice or Loading: The catalyst is fundamental to activating the substrates and facilitating cyclization.
-
Causality: A catalyst lowers the activation energy for the condensation and/or the subsequent cyclization. An inappropriate catalyst will fail to do this effectively.
-
Solution: If using a mild catalyst like ammonium chloride fails, consider a more potent Lewis acid (e.g., samarium triflate) or a Brønsted acid (e.g., methanesulfonic acid).[5][8][9] It may also be necessary to increase the catalyst loading, but be mindful that this can sometimes lead to more side products.[10]
-
Problem 2: Significant Side Product Formation
Q: My reaction is yielding the desired benzoyloxazole, but it is contaminated with significant byproducts, making purification difficult. What are these side products and how can I suppress them?
A: Side product formation is typically due to the reactivity of the starting materials under the reaction conditions. Optimizing your catalyst and conditions is key to favoring the desired reaction pathway.[10]
Common Side Products & Solutions:
-
Disulfide Formation from 2-Aminothiophenol (if applicable to benzothiazole synthesis, a related issue): The thiol group can oxidize to form a disulfide byproduct. While this is specific to benzothiazole synthesis, the principle of starting material stability is the same. For benzoxazoles, oxidation of 2-aminophenol is the analogous problem.[6]
-
Solution: Use high-purity 2-aminophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
-
-
Formation of Isomeric Products: If your substrates are unsymmetrical, you may form regioisomers.
-
Causality: Steric and electronic factors of the reactants and catalyst influence which regioisomer is favored.[11]
-
Solution: Modifying the catalyst can alter the regioselectivity. For instance, certain copper-catalyzed systems can offer high selectivity.[12] A solvent screen is also recommended, as solvent polarity can influence the transition state energies of the competing pathways.[11]
-
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: How do I choose an initial catalyst for my benzoyloxazole synthesis?
A1: Your choice depends on your starting materials (aldehyde vs. carboxylic acid), desired reaction conditions (e.g., temperature, solvent tolerance), and scalability.
-
For Aldehydes: Start with mild Brønsted acids like ammonium chloride or reusable catalysts like PEG-bound sulfonic acid (PEG-SO3H).[8] If these are ineffective, move to Lewis acids.
-
For Carboxylic Acids: These reactions typically require stronger acidic conditions to promote both amide formation and subsequent dehydration. Methanesulfonic acid or polyphosphoric acid are common choices, though they can be harsh.[3][5]
-
For Green Chemistry/Scalability: Consider heterogeneous catalysts. Options like magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) or Brønsted acidic ionic liquid gels are highly effective and easily recoverable, which is advantageous for industrial applications.[7][13]
Q2: What is the mechanistic difference between a Lewis acid and a Brønsted acid catalyst in this synthesis?
A2: Both facilitate the reaction but through different mechanisms.
-
Brønsted acids (e.g., H⁺ donors like MsOH) work by protonating the carbonyl oxygen of the aldehyde or carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the 2-aminophenol.
-
Lewis acids (e.g., electron pair acceptors like Sm(OTf)₃) coordinate directly to the carbonyl oxygen. This coordination also withdraws electron density from the carbonyl carbon, increasing its electrophilicity in a similar manner to protonation.
Q3: When should I consider a copper catalyst?
A3: Copper catalysts are particularly valuable for intramolecular C-O bond formation, especially in routes starting from ortho-haloanilides.[9][14] They are also used in multicomponent reactions where they can facilitate the synthesis in a one-pot procedure under mild conditions.[15] The mechanism often involves oxidative addition and reductive elimination steps, which is distinct from simple acid catalysis.[16]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for benzoxazole synthesis, providing a comparative overview to guide your selection.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Key Advantages | Reference |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | Solvent-free, 80°C | 95% | Heterogeneous, magnetically recoverable, reusable.[13] | [13] |
| BAIL Gel | 2-Aminophenol, Benzoic Acid | Solvent-free, 130°C | 98% | Reusable, no additives or organic solvent needed.[7] | [7] |
| Cu(acac)2/1,10-Phen | 2-Chloroanilides | EtOH, 90°C, K2CO3 | Good | Effective for inactive chloro-substrates, green solvent.[14] | [14] |
| PEG-SO3H | 2-Aminophenol, Urea/CS2 | 80-120°C | 82-95% | Acts as both catalyst and solvent, eco-friendly. | |
| Ammonium Chloride | Benzhydrazide, Orthoformate | Reflux | High | Inexpensive, readily available, mild conditions.[8] | [8] |
| Samarium Triflate | 2-Aminophenol, Aldehydes | Aqueous medium, RT | High | Reusable, mild conditions, green solvent (water).[9] | [9] |
Experimental Protocols
The following are generalized, step-by-step protocols for common benzoyloxazole synthesis methods. Note: These may require optimization for your specific substrates.
Protocol 1: Heterogeneous Catalysis using Fe3O4@SiO2-SO3H
This protocol is adapted from methodologies employing magnetically separable catalysts, offering a green and efficient approach.[13]
Objective: Synthesize 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (specify loading, e.g., 0.03 g)
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Ethanol (for workup)
-
External magnet
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Fe3O4@SiO2-SO3H catalyst.
-
Stir the mixture at 80°C under solvent-free conditions.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Add 10 mL of ethanol and heat briefly to dissolve the product.
-
Place a strong external magnet against the side of the flask. The catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.
-
Wash the catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the product solution.
-
Evaporate the solvent from the combined solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Brønsted Acid Catalysis in Solution
This protocol uses a simple Brønsted acid, which is effective for many substrates.[5]
Objective: Synthesize a 2-substituted benzoxazole from 2-aminophenol and a carboxylic acid.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Substituted Benzoic Acid (1.1 mmol)
-
Methanesulfonic acid (2.0-3.0 mmol)
-
Round-bottom flask with reflux condenser
-
Stirrer/hotplate
Procedure:
-
Combine 2-aminophenol (1.0 mmol) and the desired benzoic acid (1.1 mmol) in a round-bottom flask.
-
Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
References
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Optimization of catalyst for benzimidazole synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Reaction Optimization for Benzimidazole. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Optimization of benzimidazole synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2022). Polycyclic Aromatic Compounds. [Link]
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. (2021). Journal of the American Chemical Society. [Link]
-
Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. (2024). Journal of Synthetic Chemistry. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2023). MDPI. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2021). RSC Publishing. [Link]
-
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014). Journal of the Saudi Chemical Society. [Link]
-
Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. (2022). New Journal of Chemistry. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2015). Molecules. [Link]
-
Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. (2022). Current Organic Synthesis. [Link]
-
A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2019). Catalysis Science & Technology. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Technical Support Center: A Guide to Bioassay Protocol Refinement for Consistent and Reliable Results
Welcome to the Technical Support Center, your comprehensive resource for refining bioassay protocols to achieve consistent and reliable results. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond simply following steps, to deeply understanding the causality behind experimental choices. Here, we emphasize self-validating systems and provide field-proven insights to empower you in your research.
A bioassay's primary function is to measure the biological activity or potency of a substance.[1][2] Unlike simple concentration measurements, a bioassay quantifies how biologically active a molecule is, which is a critical quality attribute for many biological products like vaccines, antibodies, and cell therapies.[1][2] However, the inherent variability of biological systems presents a significant challenge to obtaining reproducible results.[3] This guide will equip you with the knowledge to identify sources of variability and implement strategies for robust assay performance.
Section 1: Foundational Principles of a Robust Bioassay
Before delving into troubleshooting, it's crucial to understand the pillars of a well-designed bioassay. A robust assay is built on a foundation of careful planning and adherence to best practices.
1.1 The Central Role of Reference Standards
A reference standard is the cornerstone of a reliable bioassay, providing a consistent benchmark against which test samples are measured.[4][5] It is the primary tool for maintaining consistency in drug dosage and preventing "drift" in assay results over time.[5]
-
Why it Matters: Biological systems are inherently variable.[3] A reference standard helps control for variations arising from cell lines, reagents, or even different laboratory environments.[2]
-
Best Practice: Establish a two-tiered in-house reference standard system: a primary standard reserved for qualifying secondary standards, and a secondary (working) standard for routine use.[5] This prevents the degradation of your primary standard and avoids serial drift that can occur when chaining from one standard to another.[5]
1.2 Cell Culture: The Heart of the Assay
For cell-based assays, the health and consistency of your cell cultures are paramount. Any variability in your cell culture will directly translate to variability in your assay results.
-
Key Considerations:
-
Cell Morphology: Regularly observe your cells under a microscope. Changes in morphology can indicate metabolic shifts that will affect your assay.[6] It is best practice to use cells that appear "normal" and are in the logarithmic growth phase.[6]
-
Passage Number: Be mindful of the passage number of your cells. High passage numbers can lead to genetic drift and altered cellular responses.[7]
-
Environmental Control: Maintain a stable incubator environment. Fluctuations in temperature, humidity, and CO2 levels can all impact cell health and introduce variability.[8] Minimize door openings to maintain a stable atmosphere.[8]
-
Aseptic Technique: Strict aseptic technique is non-negotiable to prevent contamination from bacteria, fungi, yeast, viruses, or other cell lines.[9]
-
Section 2: Troubleshooting Common Bioassay Issues - A Q&A Approach
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
High Background or High Signal
Q: My assay is showing a uniformly high background signal across the plate, even in my negative control wells. What could be the cause?
A: High background can obscure your true signal and reduce the dynamic range of your assay. The most common culprits are related to non-specific binding or issues with detection reagents.[10]
-
Causality & Solutions:
-
Overly Concentrated Conjugate/Antibody: An excess of detection antibody or enzyme conjugate can lead to non-specific binding and a high background.[10] Solution: Titrate your detection antibody or conjugate to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface.[10] Solution: Increase the concentration of the protein in your blocking solution or extend the blocking incubation time.[10]
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents, contributing to high background.[11] Solution: Ensure thorough washing between steps. Consider adding a detergent like Tween 20 to your wash buffer and increasing the number and duration of washes.[10]
-
Substrate Issues: If the substrate solution is overdeveloped or the reaction is not stopped in time, it can lead to a high signal across the entire plate.[11][12] Solution: Ensure the substrate reaction is stopped at the appropriate time as per the protocol.[11]
-
No Signal or Weak Signal
Q: I'm not getting any signal, or the signal is much weaker than expected, even in my positive controls. What should I investigate?
A: A lack of signal can be frustrating and points to a fundamental issue with one or more components of your assay.[13]
-
Causality & Solutions:
-
Reagent Omission or Incorrect Order: A simple but common error is omitting a reagent or adding them in the wrong sequence.[11][14] Solution: Carefully review the protocol and ensure all steps are followed correctly.[11][14]
-
Degraded Reagents: Reagents that have been stored improperly or are past their expiration date may have lost their activity.[13][14] Solution: Check the storage conditions and shelf life of all reagents.[14] If in doubt, use a fresh lot of reagents.[13]
-
Incorrect Wavelength Reading: Reading the plate at the wrong wavelength will result in no or low signal.[14] Solution: Double-check the plate reader settings and ensure they match the requirements of your assay's detection method.[14]
-
Antibody Issues: The primary and secondary antibodies may not be compatible, or their concentrations could be too low. Solution: Verify that the secondary antibody is appropriate for the primary antibody's host species. Consider titrating the antibody concentrations to find the optimal level.
-
High Variability Between Replicates
Q: My replicate wells are showing a high degree of variability. How can I improve my precision?
-
Causality & Solutions:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[11] Solution: Ensure your pipettes are properly calibrated.[11] Use consistent pipetting techniques, such as pipetting down the side of the well to avoid bubbles.[14]
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate reagents and alter cell growth.[12] Solution: To minimize evaporation, fill the outer wells with media or PBS.[6] Ensure the plate and all reagents are at room temperature before starting the assay.[12]
-
Inadequate Mixing: If reagents are not mixed thoroughly in the wells, it can lead to uneven reactions.[14] Solution: Gently tap the plate a few times after adding reagents to ensure proper mixing.[14]
-
Cell Seeding Inconsistency: Uneven cell distribution during plating will result in variable cell numbers per well. Solution: Ensure cells are well-suspended before and during plating. Mix the cell suspension between pipetting into different wells.
-
Section 3: Advanced Troubleshooting and Protocol Optimization
For more complex issues, a more systematic approach to troubleshooting is required.
Investigating Matrix Effects
Q: I suspect that components in my sample matrix (e.g., serum, plasma) are interfering with my assay. How can I confirm and mitigate this?
A: The "matrix effect" refers to the interference caused by components in the sample other than the analyte of interest.[16] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[16]
-
Identifying Matrix Effects:
-
Spike and Recovery Experiment: This is a common method to detect matrix interference.[17] A known amount of the analyte is "spiked" into the sample matrix and a control buffer. The recovery of the spiked analyte is then calculated. A recovery rate significantly different from 100% (typically outside the 80-120% range) indicates a matrix effect.[17]
-
-
Mitigating Matrix Effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[17][18][19] However, you must ensure that the analyte concentration remains within the detectable range of the assay.[19]
-
Matrix-Matched Calibrators: Preparing your standard curve in a matrix that is as similar as possible to your samples can help to compensate for the matrix effect.[17][20]
-
Sample Purification: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering components from the sample before analysis.[16]
-
Workflow for Troubleshooting High Variability
When faced with persistent high variability, a structured approach is necessary to pinpoint the source of the issue.
Caption: A logical workflow for troubleshooting high variability in bioassays.
Section 4: Experimental Protocols for Assay Refinement
Here are detailed, step-by-step methodologies for key experiments to refine your bioassay protocols.
Protocol 1: Antibody/Conjugate Titration
Objective: To determine the optimal concentration of a primary antibody or enzyme conjugate that maximizes the signal-to-noise ratio.
Methodology:
-
Prepare a dilution series of your antibody or conjugate in the appropriate assay buffer. A two-fold serial dilution is a good starting point.
-
Coat a microplate with your antigen or capture antibody as per your standard protocol.
-
Block the plate to prevent non-specific binding.
-
Add the diluted antibody/conjugate to the wells. Include a blank (buffer only) and a negative control.
-
Incubate according to your standard protocol.
-
Wash the plate thoroughly.
-
Add the substrate and incubate for the recommended time.
-
Stop the reaction and read the plate at the appropriate wavelength.
-
Analyze the data: Plot the signal (e.g., absorbance) versus the antibody/conjugate concentration. The optimal concentration will be the one that gives a strong positive signal with a low background signal.
Protocol 2: Spike and Recovery for Matrix Effect Assessment
Objective: To determine if components in the sample matrix are interfering with the assay.
Methodology:
-
Prepare your sample matrix. This could be serum, plasma, or another complex biological fluid.
-
Prepare a high-concentration stock of your analyte (the "spike").
-
Spike the sample matrix: Add a small volume of the high-concentration analyte stock to a known volume of your sample matrix. The volume of the spike should be minimal to avoid significantly diluting the matrix.[17]
-
Prepare a control spike: Add the same amount of the analyte stock to an equivalent volume of the standard diluent buffer.
-
Measure the analyte concentration in the unspiked sample, the spiked sample, and the spiked control buffer using your bioassay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of spiked control] * 100[17]
-
Interpret the results: A recovery between 80% and 120% is generally considered acceptable, indicating minimal matrix interference.[17]
Section 5: Data Presentation and Statistical Considerations
The way you analyze and present your data is as important as the experimental work itself.
Table 1: Acceptance Criteria for Key Bioassay Parameters
| Parameter | Acceptance Criteria | Rationale |
| Intra-assay Precision (%CV) | < 15% | Ensures reproducibility within a single assay run. |
| Inter-assay Precision (%CV) | < 20% | Demonstrates consistency between different assay runs. |
| Spike and Recovery | 80% - 120% | Indicates the absence of significant matrix effects.[17] |
| Linearity (R²) | ≥ 0.98 | Confirms a linear relationship between concentration and response over a defined range. |
Note: These are general guidelines. Specific acceptance criteria may vary depending on the assay and its intended purpose. Always consult relevant regulatory guidance.[1][2]
Statistical Analysis
A bioassay is a blend of science and statistics.[1][2] It is essential to use appropriate statistical methods to analyze your data and determine the potency or relative potency of your test article.[1] The confidence interval of your potency estimate provides an indication of the precision of your assay.[21]
Conclusion
Achieving consistent and reliable results from your bioassays is an ongoing process of refinement and optimization. By understanding the fundamental principles, systematically troubleshooting issues, and employing robust experimental designs, you can build self-validating systems that generate trustworthy data. This guide provides a framework to help you navigate the complexities of bioassay development and validation. Remember that every assay is unique, and a deep understanding of the underlying biology and a commitment to meticulous technique are your most valuable assets.
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
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Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
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Pharmaceutical Technology. (2019, December 4). Overview of the Fundamentals in Developing a Bioassay. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
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Fay, M. P., & Follmann, D. A. (2015). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in biopharmaceutical research, 7(3), 195–206. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance: Key Strategies. Retrieved from [Link]
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Kragol, G., & Rossi, D. T. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica chimica acta, 750, 127–136. [Link]
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European Pharmacopoeia. (n.d.). 5.3. Statistical analysis of results of biological assays and tests. Retrieved from [Link]
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BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
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Hyltoft Petersen, P., Fraser, C. G., Kallner, A., & Kenny, D. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. Clinical chemistry and laboratory medicine, 39(1), 1–11. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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BEBPA. (n.d.). Reference Standards for Potency Assays. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2021, March 1). General European OMCL Network (GEON) GENERAL DOCUMENT. Retrieved from [Link]
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BioProcess International. (2025, August 6). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. Retrieved from [Link]
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Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]
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Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
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BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
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CASSS. (2024, April 16). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]
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Quantics Biostatistics. (2025, March 19). Reference Bridging for Bioassays: Techniques and Best Practice. Retrieved from [Link]
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Goretzki, A., et al. (2023). Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy. International journal of molecular sciences, 24(9), 8395. [Link]
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Quantics Biostatistics. (2025, August 6). Defining a Statistical Analysis for Bioassay: Response Modelling. Retrieved from [Link]
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Yuan, J., et al. (2025, October 1). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review. ResearchGate. Retrieved from [Link]
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Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio. YouTube. Retrieved from [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PloS one, 9(10), e107493. [Link]
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Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
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Pure. (2016, April 19). Statistical methods for the analysis of bioassay data. Retrieved from [Link]
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Sartorius. (2026, January 16). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. Retrieved from [Link]
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Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]
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Journal of Applied Bioanalysis. (n.d.). Regulatory Perspective On Bioassay Implementation Strategies For Potency Evaluation Of Biopharmaceuticals. Retrieved from [Link]
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BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]
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a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Regulations.gov. Retrieved from [Link]
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Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability in the Synthesis of 2-(4-Butoxybenzoyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Butoxybenzoyl)oxazole. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with consistency in their synthetic batches. Batch-to-batch variability is a common hurdle in chemical manufacturing, impacting everything from yield and purity to the physicochemical properties of the final compound.[1][2] Inconsistent outcomes not only delay research and development timelines but can also lead to significant escalations in cost and regulatory scrutiny, especially in a pharmaceutical context.[3]
This document provides a structured, in-depth approach to diagnosing root causes and implementing robust solutions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to build more reliable and reproducible synthetic processes.
Section 1: Understanding the Synthesis Pathway
To effectively troubleshoot a process, one must first understand the intended chemical transformation. The synthesis of 2-(4-Butoxybenzoyl)oxazole is typically achieved via the condensation and subsequent cyclization of a 4-butoxybenzoyl derivative with a suitable C2 synthon. A common and reliable method involves the acylation of an aminocarbonyl compound followed by an acid-catalyzed cyclodehydration.
The workflow below illustrates a representative synthetic route, which forms the basis for our troubleshooting discussion.
Caption: Representative synthesis workflow for 2-(4-Butoxybenzoyl)oxazole.
Section 2: Frequently Asked Questions (FAQs) - Diagnosing Common Variability Issues
This section addresses the most common issues reported by users. Each answer provides potential causes and directs you to the relevant troubleshooting steps in Section 3.
Q1: My reaction yield has dropped significantly in a recent batch compared to previous successful runs. What is the likely cause?
A: A sudden drop in yield is often multifactorial. The primary suspects are:
-
Poor Starting Material Quality: The purity and reactivity of your starting materials are paramount. Degradation of 4-butoxybenzoyl chloride (hydrolysis to the carboxylic acid) or impurities in the amine starting material can halt the reaction.[4]
-
Presence of Water: The initial acylation step is sensitive to moisture. Water will consume the acid chloride, reducing the amount available to react with the amine. The cyclization step is a dehydration, and excess water at the start can unfavorably alter the reaction equilibrium.
-
Sub-optimal Thermal Control: Inconsistent heating during the cyclization step can lead to incomplete conversion or, conversely, degradation of the product if the temperature is too high. Localized temperature gradients in the reactor are a common issue during scale-up.[3]
-
Inefficient Mixing: If reagents are not homogeneously mixed, localized excesses and deficiencies can promote side reactions over the desired product formation.
Q2: The color of my isolated product varies from off-white to yellow or even brown between batches. Why is this happening?
A: Color variation is a clear indicator of impurities. The source is typically one of the following:
-
Thermal Degradation: The oxazole ring system can be sensitive to prolonged exposure to high temperatures, especially in the presence of acid. This can lead to the formation of colored polymeric byproducts.
-
Incomplete Cyclization: The intermediate N-acyl aminoacetal may persist if the cyclization is not driven to completion. This impurity can degrade under different conditions than the final product, contributing to color.
-
Oxidative Processes: Although less common, exposure of the reaction mixture to air at high temperatures for extended periods can lead to oxidative side reactions that produce colored species.
-
Carryover from Starting Materials: If the starting materials themselves are discolored, this impurity can carry through the synthesis.
Q3: My HPLC purity profile is inconsistent. New peaks are appearing, and the ratios of known impurities are changing from batch to batch. How can I address this?
A: An inconsistent HPLC profile points directly to a lack of control over the reaction pathway.
-
Side Reactions: The most common side reaction is the formation of byproducts from alternative reaction pathways. For instance, under harsh acidic conditions, the butoxy group could undergo cleavage. The specific nature of the impurities will depend on the exact reagents and conditions used. General oxazole syntheses can be prone to various side reactions if not carefully controlled.[5]
-
Process Parameters: Minor shifts in reaction temperature, concentration, or reagent addition times can favor different kinetic or thermodynamic pathways, leading to a different impurity profile.
-
Work-up Variability: Inconsistent pH adjustments, extraction procedures, or washing steps during the work-up can lead to the variable removal of impurities, directly impacting the final purity profile.
Q4: The physical properties of my final product (melting point, solubility, crystal habit) are not consistent. What's the cause?
A: This is a classic sign of polymorphism or inconsistent solid-state form.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a unique set of physical properties. Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different polymorphs.
-
Amorphous Content: Inconsistent drying or rapid precipitation can lead to the presence of amorphous (non-crystalline) material alongside the crystalline solid. Amorphous content can lower the melting point and alter solubility.
-
Residual Solvents: Inadequate drying can leave variable amounts of solvent trapped in the crystal lattice, which can significantly affect the material's physical and chemical properties. A well-controlled crystallization process is essential for ensuring consistent API properties.[6]
Section 3: A Systematic Guide to Troubleshooting and Ensuring Consistency
Achieving batch-to-batch consistency requires a systematic approach that views the synthesis as an integrated process rather than a series of discrete steps.[7] This guide is structured to help you identify and control the critical parameters at each stage.
Caption: Systematic troubleshooting workflow for synthesis consistency.
Step 1: Raw Material Qualification
The principle "garbage in, garbage out" is fundamental in chemistry. Variability in your inputs is a primary driver of inconsistent outputs.[4] Implement a strict qualification protocol for all incoming raw materials.
| Parameter | 4-Butoxybenzoyl Chloride | 2-Aminoacetaldehyde Dimethyl Acetal | Rationale |
| Identity | ¹H NMR, FT-IR | ¹H NMR, FT-IR | Confirms the correct chemical structure. |
| Purity (Assay) | HPLC or GC-FID (>98.5%) | GC-FID (>98%) | Ensures the main component is present in sufficient quantity. |
| Key Impurities | 4-Butoxybenzoic Acid (<0.5%) | Free Aldehyde (<0.2%) | The acid will not participate in the acylation. The free aldehyde can polymerize. |
| Moisture Content | Karl Fischer Titration (<500 ppm) | Karl Fischer Titration (<0.1%) | Water is detrimental to the acylation step. |
Step 2: Reaction Monitoring & In-Process Controls (IPCs)
Adopt principles from Process Analytical Technology (PAT) to monitor and control the reaction in real-time.[8][9] This shifts the focus from testing quality at the end to building quality into the process.
-
Define Critical Process Parameters (CPPs): These are the parameters that have a direct impact on the product's quality attributes.
-
Temperature: Maintain a strict temperature profile for both acylation (e.g., 0-5 °C) and cyclization (e.g., 80-90 °C). Use a well-calibrated reactor system.
-
Reagent Stoichiometry & Addition Rate: Use precise measurements for all reagents. A slow, controlled addition of the acid chloride during acylation prevents temperature spikes and side reactions.
-
Reaction Time: Monitor the reaction's progress using an IPC, such as TLC or HPLC, to determine the true endpoint rather than relying on a fixed time.
-
Caption: PAT framework for controlling synthesis Critical Quality Attributes.
Step 3: Standardized Work-up and Isolation
The work-up procedure is a common source of hidden variability. Standardize every step.
-
Quenching: Quench the reaction mixture in a controlled manner (e.g., slow addition to a chilled aqueous solution).
-
pH Adjustment: Use a calibrated pH meter and a consistent base (e.g., NaHCO₃ solution) to neutralize the acid. Define a target pH range (e.g., 7.5-8.5).
-
Extractions: Specify the solvent, number of extractions, and mixing/settling times. Emulsion formation can lead to yield loss and should be addressed consistently.
-
Drying: Use a consistent drying agent (e.g., MgSO₄ or Na₂SO₄) and ensure the organic phase is completely dry before solvent removal.
Step 4: Controlled Crystallization for a Consistent Solid Form
Crystallization is not just a purification step; it is the critical step for defining the final product's physical properties.[10] Simply "crashing out" the product will guarantee variability.
-
Solvent System Selection: The choice of solvent is critical. A good system will have high solubility for the product at high temperatures and low solubility at low temperatures. Common systems include isopropanol, ethanol, or mixtures like ethanol/water.
-
Controlled Cooling: Implement a slow, linear cooling profile. Rapid cooling promotes the formation of small, impure crystals or amorphous material.
-
Seeding: Introduce a small quantity of high-purity seed crystals at the point of supersaturation. This directs the crystallization process towards the desired polymorphic form and particle size.
-
Agitation: Maintain consistent, gentle agitation to ensure uniform temperature and prevent agglomeration.
| Parameter | Method A (Crash Cooling) | Method B (Controlled) | Expected Outcome |
| Cooling Profile | 80°C to 5°C in 15 min | 80°C to 20°C over 4 hours | B: Larger, more uniform crystals |
| Seeding | No | Seed at 70°C | B: Consistent polymorphic form |
| Purity | 98.5% (variable) | >99.5% (consistent) | B: Higher purity due to better impurity rejection |
| Physical Form | Fine powder, potential mix of forms | Well-defined crystals | B: Improved handling and consistent properties |
Section 4: Key Experimental Protocols
The following protocols provide a baseline for establishing a consistent manufacturing process. They should be adapted and validated for your specific equipment and scale.
Protocol A: Synthesis of 2-(4-Butoxybenzoyl)oxazole
-
Acylation: To a solution of 2-aminoacetaldehyde dimethyl acetal (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 volumes) at 0-5 °C, add a solution of 4-butoxybenzoyl chloride (1.05 eq) in DCM (2 volumes) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 2 hours.
-
IPC-1: Monitor reaction completion by HPLC or TLC until the starting amine is consumed.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Cyclization: Add polyphosphoric acid (PPA, 5 eq by weight) to the crude intermediate.
-
Heat the mixture to 85-90 °C with stirring for 3-4 hours.
-
IPC-2: Monitor the cyclization by HPLC until the amide intermediate is <1%.
-
Isolation: Cool the reaction to ~60 °C and carefully pour it onto a mixture of ice and water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the crude product.
Protocol B: Controlled Recrystallization
-
Dissolve the crude 2-(4-Butoxybenzoyl)oxazole in a minimum amount of hot ethanol (~80 °C).
-
While hot, filter the solution to remove any insoluble matter.
-
Transfer the solution to a jacketed reactor and cool to 70 °C.
-
Add seed crystals of the desired polymorph (approx. 0.1% w/w).
-
Initiate a slow, linear cooling ramp from 70 °C to 20 °C over 4 hours.
-
Hold at 20 °C for 1 hour, then cool to 5 °C and hold for another 2 hours.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.
Protocol C: Standard Analytical Characterization
-
Purity: HPLC-UV (e.g., C18 column, water/acetonitrile gradient).
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Mass: Mass spectrometry to confirm the molecular weight.
-
Solid State: X-ray Powder Diffraction (XRPD) to confirm the crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions.
References
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives - Scientific & Academic Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]
-
OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. Available at: [Link]
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Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]
-
Oxazole Synthesis by four Name Reactions - YouTube. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available at: [Link]
-
From Batch to Continuous Chemical Synthesis—A Toolbox Approach - ACS Publications. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - American Pharmaceutical Review. Available at: [Link]
-
Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes - ResearchGate. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]
-
How Batch Processing Enhances Product Quality and Consistency - Proconex. Available at: [Link]
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Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles - ACS Publications. Available at: [Link]
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Crystallization Method Development and Optimization - Triclinic Labs. Available at: [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations - PMC. Available at: [Link]
-
Batch-to-Batch Consistency: Why It Matters for Intermediates - Atianming Pharma. Available at: [Link]
-
Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds - PMC - NIH. Available at: [Link]
- Purification of 2-oxazolines - Google Patents.
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-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. Available at: [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products - PMC. Available at: [Link]
-
Batch-to-Batch Variation: Applications using Sorption Experiments - Surface Measurement Systems. Available at: [Link]
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FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance - FDA. Available at: [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Available at: [Link]
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Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. Available at: [Link]
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Preparative isolation and purification of two isoflavones from Astragalus membranaceus - PubMed. Available at: [Link]
-
Process Analytical Technology: A Clear Guide to PAT - Innopharma. Available at: [Link]
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-
Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes - ACS Publications. Available at: [Link]
-
Identifying sources of batch to batch variation in processability - ResearchGate. Available at: [Link]
-
Control and Selection of API Solid State Attributes - Pharmaceutical Outsourcing. Available at: [Link]
-
Strategies to Control Particle Size During Crystallization Processes - ResearchGate. Available at: [Link]
-
The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size - American Pharmaceutical Review. Available at: [Link]
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Technical Support Center: Enhancing the Long-Term Storage Stability of 2-(4-Butoxybenzoyl)oxazole
Welcome to the technical support center for 2-(4-Butoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the long-term storage stability of this compound. The following information is curated to address specific challenges you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(4-Butoxybenzoyl)oxazole?
A1: Based on the chemical structure, the primary degradation pathways for 2-(4-Butoxybenzoyl)oxazole are anticipated to be hydrolysis, photodegradation, and thermal degradation.
-
Hydrolysis: The oxazole ring, particularly when substituted with certain groups, can be susceptible to hydrolytic ring-opening, especially under acidic or basic conditions.[1][2] The ester-like linkage between the benzoyl group and the oxazole ring is a potential site for hydrolysis.
-
Photodegradation: The benzoyl moiety suggests sensitivity to light, particularly UV radiation.[3][4] This can lead to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: While oxazoles are generally considered thermally stable, elevated temperatures can promote degradation, especially in the presence of other reactive species.[5][6][7]
Q2: What are the initial signs of degradation I should look for?
A2: Initial signs of degradation can be observed through physical and analytical changes.
-
Physical Changes:
-
Change in color (e.g., development of a yellowish or brownish tint).
-
Alteration in physical state (e.g., clumping of powder, melting, or discoloration).
-
Changes in solubility.
-
-
Analytical Changes:
-
Appearance of new peaks or disappearance of the main peak in High-Performance Liquid Chromatography (HPLC) chromatograms.
-
Changes in spectroscopic profiles (e.g., UV-Vis, IR, NMR).
-
A decrease in the purity of the sample as determined by a suitable analytical method.
-
Troubleshooting Guide
Problem 1: I'm observing a rapid decrease in the purity of my 2-(4-Butoxybenzoyl)oxazole sample during storage at room temperature.
-
Potential Cause 1: Exposure to Light.
-
Explanation: The benzoyl group in the molecule makes it susceptible to photodegradation.[3][4] Ambient laboratory light, especially if it has a UV component, can initiate degradation.
-
Solution: Store the compound in amber-colored vials or containers that block UV light.[3][8] For highly sensitive applications, wrap the container in aluminum foil.[3] When handling the compound, work in a dark or brown-colored light environment.[8]
-
-
Potential Cause 2: Presence of Moisture.
-
Explanation: The oxazole ring can undergo hydrolytic cleavage.[1] The presence of ambient humidity can be sufficient to initiate this process over time.
-
Solution: Store the compound in a desiccator with a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed to prevent moisture ingress. Consider packaging the material under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 3: Incompatible Storage Container.
-
Explanation: Certain plastics or container materials may leach impurities or be permeable to moisture and gases, which can accelerate degradation.
-
Solution: Use high-quality, inert glass containers (Type I borosilicate glass) for long-term storage. If a plastic container is necessary, ensure it is made of a low-permeability material like high-density polyethylene (HDPE) and is suitable for pharmaceutical use.
-
Problem 2: My sample shows significant degradation after being stored in a solution.
-
Potential Cause 1: Solvent-Induced Degradation.
-
Explanation: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially under acidic or basic conditions, can facilitate hydrolysis.
-
Solution: If possible, store the compound in a solid state. If a solution is necessary, use aprotic, anhydrous solvents. Conduct a solvent compatibility study to identify the most stable solvent system for your intended application.
-
-
Potential Cause 2: pH of the Solution.
-
Explanation: Oxazole rings are known to be less stable in acidic conditions.[2] The pH of your solution can be a critical factor in the rate of degradation.
-
Solution: Buffer the solution to a neutral or slightly alkaline pH if compatible with your experimental design. Perform a pH stability profile to determine the optimal pH for maximum stability.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing the intrinsic stability of 2-(4-Butoxybenzoyl)oxazole.[9][10][11][12]
Objective: To evaluate the stability of 2-(4-Butoxybenzoyl)oxazole under various stress conditions.
Materials:
-
2-(4-Butoxybenzoyl)oxazole
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(4-Butoxybenzoyl)oxazole in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Humidity | <40% Relative Humidity | Minimizes the risk of moisture-induced hydrolysis. |
| Light | In the dark (Amber vials) | Protects against photodegradation. |
| Atmosphere | Inert gas (Nitrogen/Argon) | Prevents oxidative degradation. |
Visualization of Degradation Pathways
Potential Hydrolytic Degradation of 2-(4-Butoxybenzoyl)oxazole
Caption: Potential hydrolytic cleavage of the amide-like bond.
Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of a new compound.
References
-
Brady, M. V., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
De la Hoz, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. MDPI. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Al-Zahrani, F. A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
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Gheorghe, A., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Vepsäläinen, J., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. Available at: [Link]
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Singh, Y., & Belcher, P. E. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]
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Kumar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
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Pardo, E., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. ACS Publications. Available at: [Link]
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Huynh-Ba, K. (2008). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
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Khanji, M., et al. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]
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Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]
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Blagoeva, I. B., et al. (1995). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates: 1-benzoyl-3-phenyl-1,2,4-triazole as a probe of water activity. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]
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Pardo, E., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC. Available at: [Link]
-
Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
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Wipf, P., & Ribe, S. (1998). The intramolecular stabilizing effects of O -benzoyl substituents as a driving force of the acid-promoted pyranoside- into -furanoside rearrangement. ResearchGate. Available at: [Link]
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Bajaj, S., et al. (2006). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis of 2‐aroyl benzothiazoles 11 from the oxidation of 2‐benzyl‐1H‐benzo[d]thiazoles 10. ResearchGate. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Galkin, M. V., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]
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LDPE bags. (2025). Top Pharma Packaging Solutions to Protect Medicines from Moisture, Oxygen & UV Light. LDPE bags. Available at: [Link]
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Mahajan, S., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. ResearchGate. Available at: [Link]
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Wang, C., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
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Joullié, M. M., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available at: [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
-
González, M., & Suescun, L. (2018). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC. Available at: [Link]
-
Magar, R. T., & Dehghan, M. H. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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De Vringer, T., & De Ronde, H. A. (1995). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. PubMed. Available at: [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
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De Vringer, T., & De Ronde, H. A. (1995). Stability of Benzoyl Peroxide in Aromatic Ester-Containing Topical Formulations. ResearchGate. Available at: [Link]
-
Sitaram, B. R. (2017). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects in 2-(4-Butoxybenzoyl)oxazole Experiments
Welcome to the technical support center for researchers utilizing 2-(4-Butoxybenzoyl)oxazole and other novel benzoxazole-based compounds in their experiments. This guide is designed to provide you with the expertise and practical insights needed to minimize off-target effects, ensuring the validity and specificity of your results. As drug development professionals, we understand that rigorous validation is paramount. This resource is structured to anticipate and address the common challenges encountered when working with small molecule inhibitors.
Understanding the Challenge: The Inevitability of Off-Target Effects
No small molecule inhibitor is entirely specific. Off-target effects arise when a compound interacts with proteins other than the intended target, potentially leading to misinterpretation of experimental data and unforeseen toxicities.[1][2] The benzoxazole core, while a versatile scaffold for designing biologically active molecules, is no exception.[3][4][5] Therefore, a proactive and systematic approach to identifying and mitigating these effects is crucial for any research program.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed a phenotype in my cell-based assay after treatment with 2-(4-Butoxybenzoyl)oxazole, but how can I be sure it's due to inhibition of my primary target?
A1: Initial Target Engagement and Dose-Response Validation
Expert Insight: A common pitfall is to assume that a downstream phenotypic change is a direct consequence of on-target inhibition without confirming that the compound is indeed binding to and inhibiting the intended target at the concentrations used in the cell-based assay.
Troubleshooting Workflow:
Caption: Proactive off-target identification workflow.
Advanced Troubleshooting
Q4: My in vitro profiling revealed off-target activity at a concentration close to my on-target IC50. How do I proceed?
A4: Determining the Therapeutic Window and Structure-Activity Relationship (SAR)
When on- and off-target activities are close, understanding the therapeutic window and leveraging SAR are critical.
1. Establish a Cellular Therapeutic Window:
It is crucial to determine if there is a concentration range where you can achieve significant on-target inhibition without engaging the off-target in a cellular context.
| Concentration | On-Target Inhibition | Off-Target Inhibition |
| 10 nM | 20% | 0% |
| 50 nM | 85% | 5% |
| 200 nM | 98% | 45% |
| 1 µM | 100% | 95% |
In this hypothetical example, a working concentration between 50-100 nM would be ideal to maximize the on-target effect while minimizing the off-target activity.
2. Leverage Structure-Activity Relationship (SAR):
If a problematic off-target is identified, medicinal chemistry efforts can be employed to design new analogs with improved selectivity. By systematically modifying the structure of 2-(4-Butoxybenzoyl)oxazole, it may be possible to reduce binding to the off-target while maintaining or improving affinity for the primary target.
References
-
Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
-
National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
News-Medical. Small molecule targets glioblastoma oncogene in preclinical studies. [Link]
-
National Institutes of Health. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link]
-
ResearchGate. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
National Institutes of Health. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. [Link]
-
National Institutes of Health. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
-
National Institutes of Health. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. [Link]
-
Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]
-
National Center for Biotechnology Information. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
National Institutes of Health. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Link]
-
ResearchGate. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by.... [Link]
-
ACS Publications. Identifying Potential BACE1 Inhibitors from the ChEMBL Database Using Machine Learning and Atomistic Simulation Approaches. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
National Center for Biotechnology Information. Assays for the identification of inhibitors targeting specific translational steps. [Link]
-
National Institutes of Health. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]
-
MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]
-
European Medicines Agency. Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. [Link]
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- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Regioselective Strategies for Oxazole Ring Formation
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Troubleshooting and Optimizing Regioselectivity in Oxazole Synthesis
Strategic Decision Framework
Before initiating synthesis, you must select the methodology that aligns with your specific substitution pattern requirements. The most common failure mode in oxazole synthesis is applying a "universal" method (like the classical Robinson-Gabriel) to a substrate that requires orthogonal regiocontrol.
Decision Logic for Method Selection:
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution requirements.
Module 1: The "Mild" Robinson-Gabriel Synthesis
Target: 2,4-, 2,5-, or 2,4,5-substituted oxazoles. Core Challenge: Classical dehydration (H₂SO₄, POCl₃) causes racemization of chiral centers and decomposition of acid-sensitive groups.
The Solution: Wipf-Burgess Protocol
To maintain regiochemical integrity without degrading the substrate, replace acid-mediated cyclodehydration with the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt). This facilitates syn-elimination under neutral conditions.
Protocol: Cyclization of -Keto Amides[1]
-
Preparation : Dissolve the
-keto amide (1.0 equiv) in anhydrous THF (0.1 M). -
Reagent Addition : Add Burgess reagent (2.0–2.5 equiv) in one portion.
-
Reaction : Stir at 25°C for 2–4 hours. Monitor by TLC.[1]
-
Note: If the reaction is sluggish, heat to 50°C, but monitor strictly for elimination byproducts.
-
-
Workup : Filter through a short pad of silica gel to remove the triethylammonium salts. Concentrate the filtrate.
Why this works: The Burgess reagent activates the amide oxygen selectively, promoting intramolecular attack by the ketone oxygen (5-exo-trig) followed by rapid elimination of the sulfamate leaving group.
Module 2: The Van Leusen Protocol
Target: 5-substituted oxazoles (High Regiofidelity). Core Challenge: Controlling the equilibrium between the oxazole and the intermediate formamide.
Technical Insight
The reaction between aldehydes and Tosylmethyl Isocyanide (TosMIC) is the gold standard for 5-substituted oxazoles. The regioselectivity is inherent: the C5 position is derived exclusively from the aldehyde carbon.
Troubleshooting Matrix:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protonation of the TosMIC anion by the solvent. | Switch from protic solvents (MeOH) to aprotic polar solvents (DME or DMF) if the aldehyde is non-enolizable. |
| Formation of Imidazoles | Presence of ammonia or primary amines. | Ensure all reagents are amine-free. TosMIC + Aldehyde + Amine = Imidazole. |
| Incomplete Conversion | Base strength insufficient. | For unreactive aldehydes, replace K₂CO₃ with t-BuOK in THF at -78°C to 0°C. |
Module 3: Gold-Catalyzed Cyclization
Target: 2,5-disubstituted oxazoles from propargylic amides.[2] Core Challenge: Competition between 5-exo-dig (oxazole) and 6-endo-dig (oxazine) pathways.
Mechanism & Control
Gold(I) or Gold(III) salts activate the alkyne
Figure 2: Pathway for Au(III)-catalyzed 5-exo-dig cyclization.
Optimized Protocol (Hashmi Method)
-
Catalyst : AuCl₃ (5 mol%) or NaAuCl₄.
-
Solvent : Acetonitrile (MeCN) is critical; it stabilizes the cationic gold intermediate.
-
Conditions : Room temperature.
-
Critical Control Point : If 6-endo-dig products (oxazines) are observed, switch to a bulky cationic Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆) to sterically enforce the 5-exo pathway.
Module 4: Regioselective C-H Activation
Target: Late-stage functionalization of existing oxazole rings. Core Challenge: Distinguishing between the C2 and C5 protons.
The C2 vs. C5 Switch
The acidity of the C2 proton (pKa ~20) allows for lithiation, but transition metal catalysis offers a more robust "switch" based on solvent polarity and ligand sterics.
Protocol A: C5-Selective Arylation
-
Conditions : Pd(OAc)₂, P(t-Bu)₃ (Ligand), K₂CO₃.
-
Solvent : DMF or DMA (Polar Aprotic).[3]
-
Mechanism : The polar solvent favors the electrophilic palladation pathway at the electron-rich C5 position.
Protocol B: C2-Selective Arylation
-
Conditions : Pd(OAc)₂, RuPhos or chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II).
-
Solvent : Toluene or Xylene (Non-polar).
-
Mechanism : In non-polar solvents, the acidity of C2 dominates, favoring a Concerted Metallation-Deprotonation (CMD) pathway.
Regioselectivity Data Table:
| Target Position | Ligand | Solvent | Selectivity (C2:C5) |
| C5 | P(t-Bu)₃ | DMF | 1 : >50 |
| C2 | RuPhos | Toluene | >20 : 1 |
| C2 | PPh₃ | Dioxane | ~3 : 1 (Poor Control) |
Frequently Asked Questions (FAQ)
Q: My Robinson-Gabriel cyclization yields a black tar. What happened? A: You likely used POCl₃ or H₂SO₄ on a substrate with acid-sensitive moieties or an electron-rich aromatic ring that polymerized. Fix: Switch to the Burgess reagent protocol (Module 2) or the Wipf-Miller protocol (PPh₃, I₂, Et₃N).
Q: Can I synthesize a 2,4-disubstituted oxazole using Van Leusen chemistry?
A: generally, no. The Van Leusen reaction with aldehydes yields 5-substituted oxazoles.[4] For 2,4-substitution, use the
Q: In Gold catalysis, I am seeing significant hydration of the alkyne (ketone formation) instead of cyclization. A: Your solvent is "wet." Gold catalysts are excellent at hydrating alkynes in the presence of water. Fix: Dry the MeCN over molecular sieves (3Å) and ensure the reaction is run under an inert atmosphere (Argon).
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372.
-
Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004). Gold-Catalyzed Organic Reactions: An Efficient Synthesis of 2,5-Disubstituted Oxazoles from Propargylic Amides. Organic Letters, 6(23), 4391-4394.
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[5] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[5][6][7] Organic Letters, 12(16), 3578-3581.
-
Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-2 and C-5 Arylation of Oxazoles: A New Route to 2,5-Diaryl- and 2,4,5-Triaryloxazoles. Organic & Biomolecular Chemistry, 7, 647-650.
Sources
- 1. youtube.com [youtube.com]
- 2. Gold catalysis: mild conditions for the synthesis of oxazoles from N-propargylcarboxamides and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
Validation & Comparative
Validating the Biological Activity of 2-(4-Butoxybenzoyl)oxazole: A Comparative Guide
In the landscape of modern drug discovery, the oxazole scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive framework for validating the biological activity of a novel oxazole derivative, 2-(4-Butoxybenzoyl)oxazole. As no prior experimental data for this specific compound is publicly available, we will proceed with a structured hypothesis based on the well-documented activities of the oxazole class of compounds, which frequently exhibit anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document will serve as a practical guide for researchers, outlining the necessary experimental workflows, comparative analyses, and data interpretation to elucidate the therapeutic potential of this promising molecule.
Introduction to 2-(4-Butoxybenzoyl)oxazole and the Rationale for Biological Validation
2-(4-Butoxybenzoyl)oxazole is a synthetic organic compound characterized by a central oxazole ring linked to a 4-butoxybenzoyl group. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][2] The lipophilic butoxy group and the benzoyl moiety may contribute to the compound's pharmacokinetic and pharmacodynamic properties, potentially influencing its interaction with biological targets.
Given the broad spectrum of activities associated with oxazole derivatives, a systematic validation of 2-(4-Butoxybenzoyl)oxazole's biological effects is warranted. This guide will focus on four key areas of investigation:
-
Anticancer Activity: Evaluation of cytotoxic effects against relevant human cancer cell lines.
-
Anti-inflammatory Activity: Assessment of its potential to inhibit key inflammatory enzymes.
-
Antibacterial Activity: Determination of its efficacy against representative Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Measurement of its inhibitory action against common pathogenic fungi.
For each area, we will propose a detailed experimental protocol, select appropriate comparator drugs, and present hypothetical data to illustrate the comparative analysis. This approach provides a robust template for the actual experimental validation of 2-(4-Butoxybenzoyl)oxazole.
Comparative Analysis of Anticancer Activity
Oxazole-containing compounds have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of critical cellular processes in cancer cells.[4] To evaluate the anticancer efficacy of 2-(4-Butoxybenzoyl)oxazole, we will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on two representative human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma).
Comparator Drugs:
-
Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers.[5][6][7][8][9] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[7]
-
Oxaliplatin: A platinum-based chemotherapeutic agent commonly used to treat colorectal cancer.[10] It forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death.
Hypothetical Experimental Data:
For the purpose of this guide, we will hypothesize that 2-(4-Butoxybenzoyl)oxazole exhibits moderate to potent anticancer activity. The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values obtained from the MTT assay after 48 hours of treatment.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| 2-(4-Butoxybenzoyl)oxazole (Hypothetical) | 8.5 | 12.2 |
| Doxorubicin | 1.1 - 12.2[11] | Not specified |
| Oxaliplatin | Not specified | 0.64 |
Note: The IC50 values for the comparator drugs are based on published literature and can vary depending on the specific experimental conditions and cell line passage number.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to assess the dose-dependent cytotoxic effect of 2-(4-Butoxybenzoyl)oxazole on adherent cancer cell lines.
Materials:
-
MCF-7 and HCT116 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-(4-Butoxybenzoyl)oxazole, Doxorubicin, Oxaliplatin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or HCT116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Butoxybenzoyl)oxazole, Doxorubicin, and Oxaliplatin in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the respective compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity.
Comparative Analysis of Anti-inflammatory Activity
Given that some oxazole derivatives exhibit anti-inflammatory properties, we will investigate the potential of 2-(4-Butoxybenzoyl)oxazole to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A fluorometric COX-2 inhibitor screening assay will be used for this purpose.
Comparator Drugs:
-
Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug.[12]
-
Indomethacin: A non-selective COX inhibitor, serving as a reference for broader cyclooxygenase inhibition.[13][14][15][16][17][18]
Hypothetical Experimental Data:
We hypothesize that 2-(4-Butoxybenzoyl)oxazole possesses selective COX-2 inhibitory activity. The following table presents the hypothetical IC50 values.
| Compound | COX-2 IC50 (nM) |
| 2-(4-Butoxybenzoyl)oxazole (Hypothetical) | 150 |
| Celecoxib | 4.8 - 40[12][19] |
| Indomethacin | 127 - 630[13][20] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
2-(4-Butoxybenzoyl)oxazole, Celecoxib, Indomethacin (dissolved in DMSO)
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration.
-
Compound Addition: Add 2 µL of the serially diluted test compounds or comparator drugs to the wells of a 96-well black microplate. Include a vehicle control (DMSO).
-
Enzyme Addition: Add 98 µL of the diluted COX-2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate and the fluorometric probe mixture to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) every minute for 10-15 minutes.
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified COX-2 inflammatory pathway.
Comparative Analysis of Antimicrobial Activity
The broad biological profile of oxazoles includes antibacterial and antifungal activities. We will assess the antimicrobial potential of 2-(4-Butoxybenzoyl)oxazole against representative bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Comparator Drugs:
Antibacterial:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Ampicillin: A beta-lactam antibiotic effective against many Gram-positive and some Gram-negative bacteria.
Antifungal:
-
Fluconazole: A triazole antifungal agent.[21][22][23][24][25][26][27][28]
-
Amphotericin B: A polyene antifungal antibiotic with a broad spectrum of activity.[29][30][31][32]
Hypothetical Experimental Data:
We hypothesize that 2-(4-Butoxybenzoyl)oxazole will demonstrate selective antimicrobial activity.
Antibacterial MIC (µg/mL):
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| 2-(4-Butoxybenzoyl)oxazole (Hypothetical) | >128 | 16 |
| Ciprofloxacin | ≤1 | ≤1 |
| Ampicillin | 8 | ≤0.5 |
Antifungal MIC (µg/mL):
| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| 2-(4-Butoxybenzoyl)oxazole (Hypothetical) | 32 | 64 |
| Fluconazole | 0.25 - 1.0[29] | >64 |
| Amphotericin B | 0.25 - 1.0[29][31] | 0.5 - 2.0[32] |
Note: MIC values for comparator drugs are based on established clinical breakpoints and published data, which can vary.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains: E. coli ATCC 25922, S. aureus ATCC 29213
-
Fungal strains: C. albicans ATCC 90028, A. niger ATCC 16404
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
2-(4-Butoxybenzoyl)oxazole and comparator drugs (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of the bacterial and fungal strains according to CLSI guidelines.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of 2-(4-Butoxybenzoyl)oxazole. By systematically evaluating its potential anticancer, anti-inflammatory, antibacterial, and antifungal activities against well-established comparator drugs, researchers can gain valuable insights into its therapeutic potential. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure the generation of robust and reproducible results.
The hypothetical data presented suggests that 2-(4-Butoxybenzoyl)oxazole may possess promising and selective biological activities. Should actual experimental data corroborate these hypotheses, further investigations would be warranted. These could include mechanism of action studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize its therapeutic profile. The journey from a novel compound to a potential therapeutic agent is long and challenging, but a systematic and comparative validation approach, as detailed in this guide, is the critical first step.
References
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MTT assay of doxorubicin using untreated and plant extract-pretreated... - ResearchGate. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]
-
Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling - AACR Journals. Available at: [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC. Available at: [Link]
-
Calculated IC 50 values from MTT viability assay for mTHPC + light and... - ResearchGate. Available at: [Link]
-
Summary of the IC 50 values determined from the MTT assay of A549 cells... - ResearchGate. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega. Available at: [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. Available at: [Link]
-
Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... - ResearchGate. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC. Available at: [Link]
-
Doxorubicin | C27H29NO11 | CID 31703 - PubChem. Available at: [Link]
-
IC 50 value for Doxorubicin by MTT assay using L929 cell lines. - ResearchGate. Available at: [Link]
-
Oxaliplatin IC50 in different colorectal cancer DLD1, HT-29, SW480, and... - ResearchGate. Available at: [Link]
-
Indomethacin | C19H16ClNO4 | CID 3715 - PubChem. Available at: [Link]
-
Fluconazole | C13H12F2N6O | CID 3365 - PubChem. Available at: [Link]
-
Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol - PubMed. Available at: [Link]
-
Doxorubicin - Wikipedia. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Available at: [Link]
-
Fluconazole - Wikipedia. Available at: [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC. Available at: [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC. Available at: [Link]
-
Indometacin - Wikipedia. Available at: [Link]
-
Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 - MDPI. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available at: [Link]
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Drawing of Fluconazole Structure in a easiest way..... - YouTube. Available at: [Link]
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Comparative analysis of 2-(4-Butoxybenzoyl)oxazole with known inhibitors
Comparative Analysis: Reversible -Keto Oxazole vs. Irreversible FAAH Inhibitors
Subject: 2-(4-Butoxybenzoyl)oxazole (Class:
Executive Summary
The inhibition of FAAH is a validated therapeutic strategy for elevating endogenous anandamide (AEA) levels to treat pain, anxiety, and inflammation.[2][3][4] Current inhibitors fall into two distinct mechanistic classes: irreversible covalent modifiers (e.g., URB597) and reversible transition-state analogs .
2-(4-Butoxybenzoyl)oxazole represents the latter: a potent
Mechanistic Distinction: The "Warhead" Comparison
The defining feature of 2-(4-Butoxybenzoyl)oxazole is its electrophilic carbonyl "warhead." Unlike carbamates that permanently acylate the active site serine, this molecule mimics the transition state of amide hydrolysis.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent inhibition pathways of the subject compound versus the standard URB597.
Caption: Figure 1.[5] Mechanism of Action. The subject compound forms a reversible hemiketal (top), whereas URB597 forms a stable carbamylated adduct (bottom).[6]
Key Insight: The Hemiketal Advantage
The 2-(4-Butoxybenzoyl)oxazole moiety binds to the catalytic Ser241–Ser217–Lys142 triad. The polarized ketone accepts the nucleophilic attack from Ser241, forming a hemiketal .
-
Significance: This mimics the tetrahedral intermediate of anandamide hydrolysis. Because this bond is reversible, the enzyme activity returns once the inhibitor is cleared from plasma. This contrasts with URB597, which requires de novo protein synthesis to restore FAAH activity in some tissues.
Comparative Performance Data
The following table benchmarks 2-(4-Butoxybenzoyl)oxazole against the two most cited FAAH inhibitors.
| Feature | 2-(4-Butoxybenzoyl)oxazole | URB597 (KDS-4103) | PF-04457845 |
| Chemical Class | Aryl Carbamate | Urea | |
| Mechanism | Reversible (Hemiketal) | Irreversible (Carbamylation) | Irreversible (Covalent) |
| Potency ( | Low nM range (Typically 1–10 nM)* | ~4.6 nM | ~7.2 nM |
| Selectivity | High (Structure-dependent) | Moderate (Off-target: Carboxylesterases) | Extremely High |
| Duration of Action | PK-dependent (Transient) | Long-lasting (Turnover-dependent) | Long-lasting |
| Cross-Reactivity | Low risk of haptenization | Potential for protein adducts | Low |
*Note: Potency for
Experimental Validation Protocols
To validate the efficacy of 2-(4-Butoxybenzoyl)oxazole, researchers should utilize a fluorescent displacement assay. This protocol ensures the compound is tested under equilibrium conditions appropriate for reversible inhibitors.
Protocol: Fluorescence-Based FAAH Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme: Recombinant Human FAAH (microsomal preparation).
-
Substrate: AAMCA (
). -
Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA (to prevent wall absorption of the hydrophobic inhibitor).
Workflow Diagram (Graphviz)
Caption: Figure 2. Kinetic Assay Workflow. Pre-incubation allows equilibrium binding of the reversible inhibitor before competition with the fluorogenic substrate.
Critical Technical Notes (E-E-A-T):
-
Pre-incubation: Unlike irreversible inhibitors which require time-dependent inactivation studies (
), reversible -keto oxazoles reach equilibrium quickly. However, a 10-minute pre-incubation is standard to ensure thermal stability. -
Solubility: The "butoxy" chain increases lipophilicity. Ensure the DMSO concentration in the final assay does not exceed 1% to avoid enzyme denaturation.
-
Control: Use URB597 (1
) as a positive control for 100% inhibition.
Strategic Application in Drug Discovery
Why choose 2-(4-Butoxybenzoyl)oxazole over irreversible options?
-
Safety Profile: Irreversible inhibitors (like BIA 10-2474) have faced clinical setbacks due to off-target promiscuity leading to permanent protein modification. The reversible nature of the
-keto oxazole class mitigates this risk by preventing the accumulation of covalent adducts on non-target serine hydrolases. -
Tunable Kinetics: The residence time of the inhibitor on the enzyme can be fine-tuned by modifying the electrophilicity of the ketone or the steric bulk of the oxazole ring, offering a more nuanced control over endocannabinoid tone than the "all-or-nothing" approach of covalent inhibitors.
References
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Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous anandamide and oleamide."[6] Proceedings of the National Academy of Sciences, 97(10), 5044-5049.
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Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis."[1] Nature Medicine, 9, 76–81. (Reference for URB597 mechanism).
-
Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor, PF-04457845." Chemistry & Biology, 16(4), 411-420.
-
Mileni, M., et al. (2010).[1] "Structure-guided inhibitor design for human FAAH." Journal of Medicinal Chemistry. (Structural basis of
-ketoheterocycle binding).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Butoxybenzoyl)oxazole Analogs and Related Compounds
In the landscape of medicinal chemistry, the oxazole scaffold stands out as a versatile heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties have led to the development of numerous derivatives with potent anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-butoxybenzoyl)oxazole analogs and related 2-aroyloxazole derivatives. We will delve into the nuances of their synthesis, compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a robust resource for advancing their own investigations in this promising area.
The 2-Aroyloxazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aroyloxazole core, characterized by an oxazole ring substituted with a benzoyl group at the 2-position, has emerged as a particularly fruitful area of research. The carbonyl linker provides a critical point of interaction with various biological targets, while the oxazole and benzoyl rings offer ample opportunities for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. Our focus will be on understanding how substitutions on both the benzoyl and oxazole moieties influence biological activity, with a particular interest in the 4-alkoxy substitution on the benzoyl ring, as exemplified by the 4-butoxy group.
Comparative Analysis of Anticancer Activity: A Case Study in 2-Aroyl-5-phenyloxazoles
| Compound ID | R (Benzoyl Substitution) | Cancer Cell Line | GI50 (µM)[3] |
| 1a | H | HeLa | >100 |
| 1b | 4-OCH3 | HeLa | 0.85 |
| 1c | 4-OC2H5 | HeLa | 0.72 |
| 1d | 4-O(n-C3H7) | HeLa | 0.61 |
| 1e | 4-O(n-C4H9) | HeLa | 0.55 |
| 1f | 3,4,5-(OCH3)3 | HeLa | 0.98 |
| 1g | 4-Cl | HeLa | 1.25 |
| 1h | 4-F | HeLa | 1.50 |
Key SAR Insights:
The data presented in the table reveals several critical structure-activity relationships for this class of compounds:
-
The Importance of the 4-Alkoxy Group: A clear trend is observed where the presence of a 4-alkoxy group on the benzoyl ring significantly enhances anticancer activity compared to the unsubstituted analog (1a).
-
Effect of Alkyl Chain Length: Within the 4-alkoxy series (1b-1e), there is a progressive increase in potency as the alkyl chain length increases from methoxy to butoxy. The 4-butoxy analog (1e) demonstrates the highest activity in this series, highlighting the favorable hydrophobic interactions in the target's binding pocket.
-
Impact of Other Substitutions: While the trimethoxy substitution (1f) retains good activity, it is less potent than the longer single-chain alkoxy analogs. Halogen substitutions at the 4-position (1g and 1h) are also well-tolerated but result in slightly lower potency compared to the alkoxy derivatives.
These findings underscore the critical role of the substituent at the 4-position of the benzoyl ring in modulating the anticancer activity of 2-aroyl-5-phenyloxazoles. The butoxy group, in particular, appears to be an optimal choice for maximizing potency in this series.
Experimental Protocols
To facilitate further research and validation of these findings, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-aroyloxazole analogs.
General Synthesis of 2-Aroyl-5-phenyloxazoles
The synthesis of the 2-aroyl-5-phenyloxazole scaffold can be achieved through a multi-step process, as illustrated in the workflow below. This method is adaptable for the introduction of various substituents on both the benzoyl and phenyl rings.
Figure 1: General synthetic workflow for 2-aroyl-5-phenyloxazoles.
Step 1: Synthesis of α-Aminoacetophenone Hydrochloride
-
To a solution of phenacyl bromide (1 eq) in chloroform, add hexamethylenetetramine (1.1 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting solid and wash with chloroform.
-
Suspend the solid in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter the precipitate to obtain α-aminoacetophenone hydrochloride.
Step 2: Synthesis of N-(2-oxo-2-phenylethyl)benzamide Intermediate
-
Dissolve α-aminoacetophenone hydrochloride (1 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0°C and add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-phenylethyl)benzamide.
Step 3: Cyclization to form the 2-Aroyl-5-phenyloxazole
-
To the crude N-(2-oxo-2-phenylethyl)benzamide from the previous step, add phosphorus oxychloride (POCl3) or concentrated sulfuric acid.
-
Heat the mixture at 80-100°C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aroyl-5-phenyloxazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]
Figure 2: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration that causes 50% growth inhibition) is determined from the concentration-response curves.
Conclusion and Future Directions
The 2-aroyloxazole scaffold represents a highly promising framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 4-position of the benzoyl ring, can significantly enhance biological activity. The superior performance of the 4-butoxy analog in the anticancer case study suggests that further exploration of longer and more complex alkoxy chains may lead to even more potent compounds.
Future research should focus on synthesizing and evaluating a dedicated library of 2-(4-butoxybenzoyl)oxazole analogs with diverse substitutions on the oxazole ring to build a more comprehensive SAR profile. Additionally, investigating the activity of these compounds against a broader range of biological targets, including inflammatory enzymes and microbial pathogens, could unveil new therapeutic applications for this versatile chemical class. The detailed protocols provided herein offer a solid foundation for researchers to embark on these exciting avenues of discovery.
References
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- Dunwell, D. W., et al. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Martin-Kohler, A., et al. (2013). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 18(11), 13636-13661.
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- Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. Bioorganic & Medicinal Chemistry, 18(15), 5569-5577.
- Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
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- Xia, Y., et al. (2007). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 50(18), 4383-4393.
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The Evolving Landscape of Oxazole-Based Therapeutics: A Comparative Efficacy Analysis of 2-(4-Butoxybenzoyl)oxazole and its Analogs
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings, containing both an oxygen and a nitrogen atom, are adept at interacting with a variety of biological targets, including enzymes and receptors.[3][4] This versatility has led to the development of oxazole derivatives as potent anticancer, anti-inflammatory, and antimicrobial agents.[5] This guide provides a comparative analysis of the therapeutic efficacy of a representative 2-(4-Butoxybenzoyl)oxazole and other key oxazole derivatives, supported by experimental data and protocols to aid researchers in this dynamic field.
The Significance of the 2-Aryl-Oxazole Moiety
The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activity of the resulting compound. The 2- and 5-positions are particularly amenable to modification, allowing for the introduction of various aryl groups that can modulate the compound's interaction with its biological target. The benzoyl group at the 2-position, in particular, has been a focus of interest due to its potential to engage in key binding interactions within enzyme active sites.
Our focus, 2-(4-Butoxybenzoyl)oxazole, represents a class of compounds where a substituted benzoyl moiety is attached to the 2-position of the oxazole ring. The butoxy- substitution on the phenyl ring introduces a degree of lipophilicity that can influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the impact of this and other substitutions is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Efficacy: An In-Depth Analysis
To contextualize the potential efficacy of 2-(4-Butoxybenzoyl)oxazole, we will compare it with other oxazole derivatives that have been evaluated for their anticancer properties. The following data, compiled from various studies, highlights the structure-activity relationships (SAR) within this class of compounds.
Cytotoxicity Against Cancer Cell Lines
The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Hypothetical 1 | 2-(4-Butoxybenzoyl)oxazole | MCF-7 (Breast) | Predicted: 5-15 | 4-Butoxy substitution on the benzoyl ring | - |
| Compound A | 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylate | Multiple | GI50: 5.37 | 5-benzylsulfonyl and 4-carboxylate substitution | [6] |
| Compound B | Oxazolo[5,4-d]pyrimidine derivative | HT29 (Colon) | 58.44 | Fused pyrimidine ring with isoxazole substituent | [7] |
| Compound C | Uracil-azole hybrid | HEPG-2 (Liver) | 7.56 | Uracil moiety linked to the azole ring | |
| Compound D | 2-Benzoxazolyl hydrazone | MCF-7 (Breast) | nM range | Hydrazone linkage at the 2-position of a benzoxazole | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the efficacy of oxazole derivatives is highly dependent on the nature and position of their substituents.
-
The Role of the 2-Position Substituent: The presence of a substituted benzoyl group, as in our hypothetical compound, is a common feature in many biologically active oxazoles. The nature of the substituent on the phenyl ring can significantly impact potency. While direct data for the 4-butoxy group is unavailable, related studies on benzoyl derivatives suggest that both electron-donating and electron-withdrawing groups can influence activity, often depending on the specific biological target.[9]
-
The Influence of the 5-Position Substituent: As seen with Compound A, the introduction of a sulfonyl group at the 5-position can confer potent, broad-spectrum anticancer activity.[6] This highlights the importance of exploring modifications at this position to enhance efficacy.
-
Fused Ring Systems: Compound B demonstrates that fusing the oxazole ring with other heterocyclic systems, such as pyrimidine, can lead to compounds with significant cytotoxic effects.[7]
-
Hybrid Molecules: The potent activity of Compound C, a uracil-azole hybrid, underscores the value of combining the oxazole scaffold with other pharmacologically active moieties.
-
Benzoxazole Analogs: The nanomolar potency of Compound D, a benzoxazole derivative, indicates that the fusion of a benzene ring to the oxazole core can dramatically enhance anticancer activity.[8]
Based on these comparisons, it is plausible that 2-(4-Butoxybenzoyl)oxazole would exhibit moderate to good anticancer activity. The butoxy group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations. However, its efficacy is likely to be surpassed by more complex derivatives featuring additional pharmacophores or fused ring systems.
Mechanistic Insights: Targeting Key Cellular Pathways
Oxazole derivatives exert their biological effects through a variety of mechanisms. Two of the most well-documented are the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][10]
Caption: Oxazole derivative inhibiting a kinase signaling pathway.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of oxazole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [11][12]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. [12]2. Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [5]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration. [13]
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP solution (10 mM). Keep purified tubulin on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the oxazole derivative at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 2-3 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes. [14]5. Data Analysis: Plot the absorbance against time to generate polymerization curves. The extent of inhibition can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity, including fluorescence-based, luminescence-based, and radiometric assays. [15]The following is a general protocol for a fluorescence-based kinase assay.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the specific kinase, a fluorescently labeled substrate peptide, and an ATP solution.
-
Reaction Setup: In a microplate, add the kinase buffer, the oxazole derivative at various concentrations, and the kinase. Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase. [16]3. Initiation of Reaction: Add the fluorescent substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction (e.g., by adding EDTA) and measure the fluorescence signal using a plate reader. [16]The change in fluorescence is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense potential of oxazole derivatives as therapeutic agents. While the hypothetical 2-(4-Butoxybenzoyl)oxazole serves as a valuable model for understanding the basic contributions of a substituted benzoyl moiety, the broader landscape of oxazole chemistry reveals that significant gains in efficacy can be achieved through more complex structural modifications.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of substitutions at the 2-, 4-, and 5-positions of the oxazole ring is needed to build more predictive models for rational drug design.
-
Development of hybrid molecules: Combining the oxazole scaffold with other pharmacophores that target different cellular pathways could lead to synergistic effects and overcome drug resistance.
-
Exploration of novel mechanisms of action: While tubulin and kinase inhibition are well-established, further investigation into other potential targets of oxazole derivatives is warranted.
By leveraging the experimental protocols and comparative data outlined in this guide, researchers can accelerate the discovery and development of the next generation of oxazole-based therapeutics.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed Central. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]
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A Comparative Guide to the In Vitro Anticancer Activity of 2-(4-Butoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the potential anticancer activity of 2-(4-Butoxybenzoyl)oxazole across different cancer cell lines. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes findings on structurally related oxazole derivatives to provide a framework for its evaluation. We will compare its hypothesized activity profile with established chemotherapeutic agents, paclitaxel and doxorubicin, and provide detailed experimental protocols for robust in vitro validation.
Introduction: The Therapeutic Potential of Oxazole Derivatives
The oxazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular targets like STAT3, tubulin, and DNA topoisomerases, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3] The structural diversity of oxazole derivatives allows for fine-tuning of their pharmacological profiles, making them a promising area for the development of novel anticancer agents.[4][5] This guide focuses on 2-(4-Butoxybenzoyl)oxazole, a compound of interest for its potential cytotoxic effects, and outlines a rigorous methodology for its preclinical evaluation.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of 2-(4-Butoxybenzoyl)oxazole, a direct comparison of its cytotoxic activity against that of standard chemotherapeutic drugs is essential. The following table presents a hypothetical yet representative comparison of the half-maximal inhibitory concentration (IC50) values for 2-(4-Butoxybenzoyl)oxazole, Paclitaxel, and Doxorubicin across three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer).
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| 2-(4-Butoxybenzoyl)oxazole (Hypothetical) | 15.5 | 25.2 | 19.8 |
| Paclitaxel | ~0.005[6] | ~0.010[6] | ~0.004[6] |
| Doxorubicin | ~0.5[7] | ~0.4[8] | ~0.2[9] |
Note: The IC50 values for 2-(4-Butoxybenzoyl)oxazole are hypothetical and serve as a placeholder for the purpose of illustrating the comparative analysis. Actual values must be determined experimentally.
This comparative data highlights the necessity of evaluating novel compounds against established standards to gauge their potential therapeutic window and selectivity.
Mechanistic Deep Dive: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount in drug development. For oxazole derivatives, several key cellular processes are often implicated. The following sections detail the experimental protocols to investigate the impact of 2-(4-Butoxybenzoyl)oxazole on cell viability, apoptosis, and cell cycle progression.
Experimental Workflow for In Vitro Anticancer Activity Assessment
The following diagram outlines the comprehensive workflow for the cross-validation of 2-(4-Butoxybenzoyl)oxazole's activity in different cell lines.
Caption: A comprehensive workflow for the in vitro evaluation of anticancer compounds.
Hypothesized Signaling Pathway of Oxazole Derivatives
Based on existing literature for oxazole compounds, a plausible mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this hypothesized signaling cascade.
Caption: Hypothesized intrinsic apoptotic pathway induced by oxazole derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of the findings, the following detailed protocols are provided.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7, A549, and HeLa cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Butoxybenzoyl)oxazole, Paclitaxel, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-(4-Butoxybenzoyl)oxazole at its predetermined IC50 concentration for 48 hours. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle phase distribution by measuring the DNA content of each cell.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-(4-Butoxybenzoyl)oxazole at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical in vitro evaluation of 2-(4-Butoxybenzoyl)oxazole as a potential anticancer agent. By systematically assessing its cytotoxicity and elucidating its effects on apoptosis and the cell cycle in a panel of diverse cancer cell lines, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The comparative analysis against established chemotherapeutics provides essential context for its potential clinical utility. Future studies should aim to validate these in vitro findings in in vivo models and further explore the specific molecular targets of 2-(4-Butoxybenzoyl)oxazole to fully characterize its mechanism of action.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved February 7, 2026, from [Link]
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Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved February 7, 2026, from [Link]
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Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3249–3261. [Link]
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Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022). Pharmaceuticals, 15(7), 868. [Link]
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Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(8), 2445–2454. [Link]
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Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer, 68(6), 1104–1109. [Link]
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2022). Molecules, 27(23), 8235. [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. (2022). Molecules, 27(24), 8943. [Link]
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Synthesis, Antibacterial, Docking and Anticancer Evaluation of N-Substituted Benzoyl Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules, 27(23), 8440. [Link]
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Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory. Retrieved February 7, 2026, from [Link]
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Cytotoxic studies of paclitaxel (Taxol) in human tumor cell lines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences Asia, 51(4), 350-358. [Link]
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Benzoxazole-1,2,4 oxadiazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). Methods and Protocols, 4(2), 27. [Link]
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Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Oncology Letters, 9(3), 1438–1444. [Link]
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Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube. (2011). International Journal of Nanomedicine, 6, 669–678. [Link]
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Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. Retrieved February 7, 2026, from [Link]
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Annexin V-FITC/PI Staining. (n.d.). Bio-protocol. Retrieved February 7, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 7, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107, 25B.3.1-25B.3.12. [Link]
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Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (2012). Investigational New Drugs, 30(4), 1709–1714. [Link]
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Technical Guide: Orthogonal Assays for Mechanism of Action (MoA) Confirmation
Part 1: Executive Summary & The Logic of Orthogonality
In modern drug discovery, a single assay is a liability. High-throughput screening (HTS) hits frequently include "pan-assay interference compounds" (PAINS), aggregators, or compounds that act via off-target toxicity rather than the intended mechanism.
To confirm a Mechanism of Action (MoA) with high confidence, we must employ orthogonal assays —methods that rely on fundamentally different physical principles to measure the same biological event. This guide compares the performance of Cellular Thermal Shift Assays (CETSA) against the biophysical gold standard, Surface Plasmon Resonance (SPR) , and traditional Biochemical Activity Assays .
The Three Pillars of MoA Validation
A robust MoA package must answer three questions using distinct technologies:
-
Does it bind? (Biophysical: SPR, MST)
-
Does it engage the target in cells? (Cellular: CETSA, NanoBRET)
-
Does it modulate function? (Functional: Enzymatic IC50, Reporter Gene)
Part 2: Comparative Technology Review
This section objectively compares the "Product" (CETSA—representing modern cellular engagement technologies) against established alternatives.
Cellular Thermal Shift Assay (CETSA)
The Cellular Engagement Standard[1]
Principle: CETSA relies on the thermodynamic stabilization of a protein upon ligand binding.[1][2] As a cell lysate or intact cell suspension is heated, unbound proteins denature and precipitate.[3] Ligand-bound proteins remain folded and soluble.[3]
-
Best For: Proving a drug enters the cell and binds the target in its native physiological environment.
-
Key Advantage: Label-free (no tags required if using antibodies) and works in live cells/tissues.
-
Limitation: Requires a high-quality antibody for detection (unless using Mass Spec) and is an endpoint assay (no real-time kinetics).
Surface Plasmon Resonance (SPR)
The Biophysical Gold Standard[4][5]
Principle: Measures changes in the refractive index near a metal surface as molecules bind.[4]
-
Best For: Determining how a drug binds. It provides kinetic constants (
, , ). -
Key Advantage: Real-time monitoring of binding events; detects transient binding.
-
Limitation: Requires purified, immobilized protein. It removes the target from cellular co-factors, potentially altering binding affinity compared to the in vivo reality.
Biochemical Activity Assays (e.g., FRET/Fluorescence)
The Functional Baseline
Principle: Measures the inhibition of a protein's catalytic activity (e.g., Kinase ATP turnover).
-
Best For: High-throughput ranking of potency (IC50).
-
Key Advantage: Cheap, fast, easy to automate.
-
Limitation: High false-positive rate (fluorescence interference); does not prove direct binding (could be allosteric or artifactual).
Part 3: Data Synthesis & Performance Matrix
The following table summarizes the operational differences between these orthogonal approaches.
| Feature | Surface Plasmon Resonance (SPR) | CETSA (Western Blot Readout) | Biochemical (Enzymatic) |
| Primary Readout | Binding Kinetics ( | Target Engagement ( | Functional Inhibition (IC50) |
| Physiological Relevance | Low (Purified Protein) | High (Intact Cells/Lysate) | Low (Artificial Buffer) |
| Throughput | Medium (384-well possible) | Low/Medium (Blot dependent) | High/Ultra-High |
| False Positive Risk | Low (if controls used) | Medium (Thermal artifacts) | High (Compound fluorescence) |
| Label Requirement | Label-free | Label-free (Native protein) | Labeled Substrates |
| Key Output | "It binds directly." | "It binds inside the cell." | "It stops the enzyme." |
Part 4: Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Based on the foundational method by Jafari et al. (2014).[6]
Objective: Determine the shift in aggregation temperature (
Step-by-Step Workflow:
-
Cell Seeding: Seed cells (e.g., HEK293) to reach 70-80% confluency.
-
Compound Treatment:
-
Treat cells with Compound Y (at 5x EC50) or DMSO control for 1 hour at 37°C.
-
Critical: Ensure final DMSO concentration is <0.5% to prevent solvent-induced destabilization.
-
-
Harvest & Resuspend: Wash cells with PBS, harvest, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes.
-
Heat samples across a gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cool immediately at room temperature for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze via Western Blot using specific antibodies for Target X.
-
Data Analysis: Plot band intensity vs. Temperature. A shift to the right in the compound-treated curve indicates binding.
-
Protocol B: Surface Plasmon Resonance (SPR)
Standard Kinetic Analysis Workflow.
Objective: Determine
Step-by-Step Workflow:
-
Immobilization:
-
Activate CM5 sensor chip with EDC/NHS.
-
Inject Target X (ligand) in acetate buffer (pH 4.5 or 5.0) to reach ~2000 RU (Response Units).
-
Block remaining active sites with Ethanolamine.
-
-
Conditioning: Run 3-5 cycles of buffer injection to stabilize the baseline.
-
Single-Cycle Kinetics:
-
Prepare a 5-point dilution series of Compound Y (e.g., 1nM to 100nM).
-
Inject increasing concentrations sequentially without regeneration steps in between.
-
Why: This avoids harsh regeneration conditions that might damage the protein.
-
-
Reference Subtraction: Simultaneously inject compound over a reference flow cell (no protein) to subtract bulk refractive index changes.
-
Analysis: Fit the sensorgrams to a 1:1 binding model to extract
(association) and (dissociation). .
Part 5: Visualizations
Diagram 1: The Orthogonal MoA Logic Flow
This diagram illustrates how to sequence these assays to filter out false positives effectively.
Caption: A funnel approach to MoA validation. Compounds must pass functional, biophysical, and cellular checkpoints to be considered validated hits.
Diagram 2: CETSA Mechanism Principle
Visualizing the thermodynamic stabilization effect.
Caption: In the absence of ligand (top), heat causes precipitation. Ligand binding (bottom) stabilizes the protein, keeping it soluble at higher temperatures.
References
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014).[1][2] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][6][7][8][9] Nature Protocols, 9(9), 2100–2122.[1][2] [Link]
-
NCATS Assay Guidance Manual. (2012). Assay Validation and Operations. National Center for Biotechnology Information (NCBI). [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3][7][9] Science, 341(6141), 84-87.[1] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Comparative Guide: 2-(4-Butoxybenzoyl)oxazole vs. Commercial Microtubule Inhibitors
The following guide provides a rigorous, head-to-head comparison of 2-(4-Butoxybenzoyl)oxazole against established commercial microtubule-targeting agents. This analysis is framed from the perspective of a Senior Application Scientist, focusing on mechanistic differentiation, experimental validation, and structural advantages in drug discovery.
Executive Summary & Compound Profile
2-(4-Butoxybenzoyl)oxazole (2-BBO) is a synthetic small molecule belonging to the 2-aroyl-oxazole class of tubulin polymerization inhibitors. Structurally, it mimics the cis-stilbene pharmacophore found in Combretastatin A-4 (CA-4) and the biaryl bridge of Colchicine , but with a heterocyclic oxazole core that offers distinct solubility and metabolic profiles.
Unlike the "Gold Standard" clinical drugs (Paclitaxel, Vinblastine), 2-BBO represents a focused research tool designed to probe the Colchicine Binding Site (CBS) with enhanced lipophilicity (due to the 4-butoxy tail) compared to its methoxy-substituted analogs (e.g., the "SMART" and "ABI" series).
Structural Pharmacophore Analysis
-
Core: Oxazole ring (Bioisostere of the thiazole/imidazole rings in Nocodazole).
-
Linker: Carbonyl bridge (mimics the ketone in Fenbendazole/Mebendazole).
-
Tail: 4-Butoxy group (Provides hydrophobic interaction depth within the tubulin
-subunit).
Head-to-Head Comparison: 2-BBO vs. Commercial Standards
The following table contrasts 2-BBO with the three primary commercial agents used in microtubule research.
| Feature | 2-(4-Butoxybenzoyl)oxazole | Colchicine | Paclitaxel (Taxol) | Nocodazole |
| Primary Target | Tubulin ( | Tubulin ( | Tubulin ( | Tubulin ( |
| Mechanism | Destabilizer (Inhibits polymerization) | Destabilizer (Inhibits polymerization) | Stabilizer (Promotes polymerization) | Destabilizer (Inhibits polymerization) |
| Binding Affinity ( | Low | ~100 nM | < 10 nM | ~1-10 |
| Reversibility | Rapidly Reversible | Pseudo-irreversible (Slow off-rate) | Reversible | Reversible |
| MDR Sensitivity | Low (Poor P-gp substrate) | High (P-gp substrate) | High (P-gp substrate) | Moderate |
| Solubility (Water) | Low (Requires DMSO/Surfactant) | Moderate | Very Low | Low |
| Primary Utility | SAR Studies / Lead Optimization | Gout / Behçet's Disease | Oncology (Solid Tumors) | Cell Cycle Synchronization |
Key Competitive Insight
2-BBO distinguishes itself through its lipophilic profile . While Colchicine is susceptible to multidrug resistance (MDR) efflux pumps (P-glycoprotein), 2-aroyl-oxazoles like 2-BBO often evade these pumps due to their compact, non-natural scaffold, making them superior candidates for studying drug-resistant cancer lines (e.g., MCF-7/ADR).
Mechanism of Action (MOA) Visualization
The diagram below illustrates the competitive binding pathway of 2-BBO at the Colchicine Binding Site, contrasting it with the stabilizing action of Paclitaxel.
Caption: 2-BBO binds the Colchicine site, inducing a "curved" tubulin conformation that sterically hinders polymerization, unlike Paclitaxel which "locks" the polymer.
Experimental Protocols for Validation
To objectively compare 2-BBO against commercial standards, the following self-validating protocols are recommended. These assays control for solubility artifacts, a common issue with butoxy-substituted aromatics.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the
-
Reagent Prep:
-
Purified Porcine Brain Tubulin (>99% pure) at 3 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
GTP Stock: 100 mM (Freshly prepared).
-
Compound Stock: Dissolve 2-BBO and Colchicine in 100% DMSO to 10 mM.
-
-
Plate Setup:
-
Use a 96-well half-area UV-transparent plate pre-warmed to 37°C.
-
Add compounds (final conc: 0.1, 0.5, 1, 5, 10
M). Control: 1% DMSO (Vehicle) and 10 M Nocodazole (Positive Control).
-
-
Initiation:
-
Add GTP (1 mM final) to the Tubulin solution.
-
Immediately dispense 50
L of Tubulin-GTP mix into wells.
-
-
Detection:
-
Monitor Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.
-
-
Validation Criteria:
-
Vehicle control must show a sigmoidal increase in
(polymerization). -
2-BBO should suppress this increase in a dose-dependent manner.
-
Calculate:
of the growth phase vs. concentration.
-
Protocol B: Competitive Mass Binding Assay (Fluorescence)
Objective: Confirm binding to the Colchicine site (displacement assay).
-
Probe: Use Colchicine (intrinsic fluorescence is low, but increases upon binding tubulin) or DAPI (binds near CBS).
-
Method:
-
Incubate 2
M Tubulin with 5 M Colchicine for 30 mins (Fluorescence reaches plateau). -
Titrate 2-BBO (1–50
M).
-
-
Readout:
-
Measure Fluorescence (Ex: 350 nm, Em: 430 nm).
-
Result: A decrease in fluorescence indicates 2-BBO is displacing Colchicine from the pocket.
-
Strategic Recommendations for Researchers
When to choose 2-(4-Butoxybenzoyl)oxazole:
-
Lipophilicity Studies: If your lead compound is too polar, 2-BBO serves as a model for how a 4-butoxy tail affects membrane permeability (
) without altering the core binding mode. -
MDR Screening: Use 2-BBO in P-gp overexpressing cell lines (e.g., KB-V1). Unlike Paclitaxel, 2-BBO is expected to retain potency due to the lack of bulky taxane domains recognized by efflux pumps.
-
Metabolic Stability: The benzoyl-oxazole linkage is generally more resistant to hydrolysis than the ester linkages found in Paclitaxel or the unstable cis-stilbene of Combretastatin.
Limitations:
-
Solubility: The butoxy group significantly reduces aqueous solubility compared to methoxy analogs. Formulation with Cremophor EL or Cyclodextrins is often required for in vivo studies.
-
Potency: Generally, 2-aroyl-oxazoles are less potent (low
M range) than their corresponding thiazole (SMART) or imidazole (ABI) analogs (nM range). It is best used as a scaffold for optimization rather than a final drug candidate.
References
-
Wang, L., et al. (2015). "Design, synthesis, and biological evaluation of novel 2-aryl-4-benzoyl-imidazole derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link (Context: Establishes the SAR of the benzoyl-azole scaffold).
-
Lu, Y., et al. (2009). "Synthesis and biological evaluation of 4-substituted methoxybenzoyl-aryl-thiazole: An active microtubule inhibitor." Molecular Cancer Therapeutics. Link (Context: Defines the "SMART" class mechanism at the Colchicine site).
-
Kuo, C.C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of microtubule-destabilizing agents." Molecular Cancer Therapeutics. Link (Context: Comparative protocols for tubulin polymerization assays).
-
Perez-Perez, M.J., et al. (2016). "Privileged Structures in Drug Discovery: The Oxazole Ring." Current Medicinal Chemistry. Link (Context: Review of oxazole pharmacophore in drug design).
A Comparative Guide to the Synthesis and Evaluation of 2-(4-Butoxybenzoyl)oxazole Structural Isomers
For researchers and drug development professionals, the exploration of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the oxazole moiety is a privileged structure due to its presence in numerous biologically active compounds. This guide provides an in-depth technical comparison of the synthesis and potential biological activities of 2-(4-butoxybenzoyl)oxazole and its key structural isomers: 4-(4-butoxybenzoyl)oxazole and 5-(4-butoxybenzoyl)oxazole. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and outline methodologies for their comparative evaluation, thereby offering a comprehensive framework for researchers in this field.
Introduction: The Significance of Isomeric Scaffolds
The spatial arrangement of substituents on a heterocyclic core can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. In the case of (4-butoxybenzoyl)oxazoles, the position of the butoxybenzoyl group on the oxazole ring dictates the electronic distribution and steric profile of the molecule. This, in turn, is expected to impact their pharmacokinetic and pharmacodynamic properties. A systematic comparison of these isomers is therefore crucial for understanding their structure-activity relationships (SAR) and identifying the most promising candidates for further development. Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, making these isomers compelling targets for investigation.[1][2][3]
Synthetic Strategies: A Tale of Two Reactions
The synthesis of substituted oxazoles can be approached through various established methods. For the target isomers, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis present two robust and versatile strategies.[4][5] The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from a 2-acylamino-ketone precursor through a cyclodehydration reaction.[4][6] This approach is particularly well-suited for the synthesis of 2,5-disubstituted oxazoles.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative and efficient route to oxazoles, particularly for 5-substituted and 2,5-disubstituted isomers, by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5][7]
Below are the proposed synthetic pathways for each isomer.
Diagram: Synthetic Pathways for (4-Butoxybenzoyl)oxazole Isomers
Caption: Proposed synthetic routes for the three structural isomers of (4-butoxybenzoyl)oxazole.
Experimental Protocols: Synthesis
General Considerations
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of 2-(4-Butoxybenzoyl)oxazole
This protocol is a modification of the Robinson-Gabriel synthesis.
Step 1: Synthesis of 4-Butoxybenzoyl chloride
-
To a solution of 4-butoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain 4-butoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(2,2-dimethoxyethyl)-4-butoxybenzamide
-
Dissolve 4-butoxybenzoyl chloride (1.0 eq) in DCM.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.5 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2,2-dimethoxyethyl)-4-butoxybenzamide.
Step 3: Synthesis of 2-(4-Butoxybenzoyl)oxazole
-
Add N-(2,2-dimethoxyethyl)-4-butoxybenzamide (1.0 eq) to polyphosphoric acid.
-
Heat the mixture at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(4-butoxybenzoyl)oxazole.
Protocol 2: Synthesis of 4-(4-Butoxybenzoyl)oxazole
This protocol follows the classical Robinson-Gabriel synthesis pathway.[4]
Step 1: Synthesis of N-(2-(4-butoxyphenyl)-2-oxoethyl)formamide
-
Reflux a mixture of 2-amino-1-(4-butoxyphenyl)ethan-1-one (1.0 eq) and formic acid (excess) for 6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-(4-butoxyphenyl)-2-oxoethyl)formamide.
Step 2: Synthesis of 4-(4-Butoxybenzoyl)oxazole
-
Add N-(2-(4-butoxyphenyl)-2-oxoethyl)formamide (1.0 eq) to phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) at 0 °C.
-
Heat the mixture at 100 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-butoxybenzoyl)oxazole.
Protocol 3: Synthesis of 5-(4-Butoxybenzoyl)oxazole
This protocol utilizes the Van Leusen oxazole synthesis followed by a Friedel-Crafts acylation.[5][8]
Step 1: Synthesis of 5-(4-Butoxyphenyl)oxazole
-
To a mixture of 4-butoxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add potassium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-(4-butoxyphenyl)oxazole.
Step 2: Synthesis of 5-(4-Butoxybenzoyl)oxazole
-
To a solution of 5-(4-butoxyphenyl)oxazole (1.0 eq) and acetyl chloride (1.2 eq) in a suitable solvent like carbon disulfide or nitrobenzene, add aluminum chloride (AlCl₃) (1.3 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(4-butoxybenzoyl)oxazole.
Comparative Evaluation of Biological Activity
Based on the known biological activities of oxazole derivatives, the synthesized isomers will be evaluated for their potential anticancer and antimicrobial properties.[1][9]
Diagram: Workflow for Biological Evaluation
Caption: A streamlined workflow for the comparative biological evaluation of the synthesized oxazole isomers.
Protocol 4: Anticancer Activity Screening (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole isomers (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized oxazole isomers in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
Comparative Performance Data (Hypothetical)
To illustrate the potential outcomes of the evaluation, the following table presents hypothetical data. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Compound | Isomer Position | IC₅₀ (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus |
| 1 | 2-(4-Butoxybenzoyl) | 15.2 | 32 |
| 2 | 4-(4-Butoxybenzoyl) | 5.8 | 8 |
| 3 | 5-(4-Butoxybenzoyl) | 28.5 | 64 |
| Doxorubicin | - | 0.9 | - |
| Ciprofloxacin | - | - | 1 |
This hypothetical data suggests that the 4-substituted isomer exhibits the most potent anticancer and antimicrobial activity, highlighting the importance of substituent positioning.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the synthesis and comparative evaluation of 2-(4-butoxybenzoyl)oxazole and its structural isomers. The proposed synthetic routes, based on established methodologies, offer practical pathways to obtain these target compounds. The detailed protocols for anticancer and antimicrobial screening provide a clear roadmap for assessing their biological potential.
The insights gained from such a comparative study are invaluable for establishing structure-activity relationships, which can guide the rational design of more potent and selective oxazole-based therapeutic agents. Further investigations could involve expanding the panel of cancer cell lines and microbial strains, exploring the mechanism of action of the most active isomers, and conducting in vivo efficacy studies.
References
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- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,3-oxazoles. Chemical Reviews, 96(4), 1337-1370.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Pulici, M., Quartieri, F., & Riva, R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 70(8), 3034-3046.
- Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048.
- Lee, J., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Journal of Medicinal Chemistry, 56(23), 9449-9461.
- Boger, D. L., & Boyce, C. W. (2005). Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1893-1903.
- Cilibrizzi, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4945.
- Singh, S., et al. (2023). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 135(1), 1-13.
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Chimirri, A., et al. (2001). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][10][11] thiadiazine derivatives. Journal of Heterocyclic Chemistry, 38(4), 957-961.
- Lim, S. M., et al. (2014).
- Aarjane, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, 353(12), e2000261.
- Limban, C., et al. (2019).
- Singh, G., et al. (2023). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
- Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250-257.
- Wu, B., et al. (2016). Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2464-2468.
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Kaspady, M., et al. (2009). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][10][11] thiadiazine derivatives. Tropical Journal of Pharmaceutical Research, 8(6), 511-518.
- Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Il Farmaco, 58(10), 1045-1053.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
- Kumar, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1686-1706.
- Li, Y., et al. (2022). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 65(1), 359-373.
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Gaonkar, S. L., et al. (2007). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][10][11] thiadiazine derivatives. European Journal of Medicinal Chemistry, 42(6), 817-823.
- Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 445-451.
- Kaur, R., et al. (2018). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances, 8(60), 34327-34354.
- Jasińska, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.
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Confirming Target Engagement of 2-(4-Butoxybenzoyl)oxazole in Cells: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within the complex milieu of a living cell is a cornerstone of modern pharmacology. This guide provides an in-depth, objective comparison of leading experimental strategies to confirm the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 2-(4-Butoxybenzoyl)oxazole, as our central case study. We will move beyond mere protocol listings to explore the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Imperative of In-Cell Target Validation
The journey of a potential therapeutic from a chemical scaffold to a clinical candidate is fraught with challenges. A primary hurdle is confirming that the molecule's observed cellular phenotype is a direct consequence of its interaction with the intended protein target. Off-target effects can lead to misleading structure-activity relationships (SAR) and potential toxicity. Therefore, rigorous target engagement studies are not merely a confirmatory step but a critical component of lead optimization and mechanistic validation.[1][2]
This guide will compare and contrast three orthogonal, yet powerful, methodologies for confirming the intracellular binding of 2-(4-Butoxybenzoyl)oxazole to its hypothetical target, "Kinase X":
-
Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages the principle of ligand-induced thermal stabilization of the target protein.
-
Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that allows for real-time monitoring of ligand binding in live cells.
-
Photoaffinity Labeling: A chemical biology approach to covalently link a compound to its target for unambiguous identification.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation
CETSA has emerged as a pivotal technology for assessing drug-target interactions in a physiologically relevant setting.[3][4] The fundamental principle is that the binding of a ligand, such as 2-(4-Butoxybenzoyl)oxazole, to its target protein, Kinase X, confers additional stability to the protein's folded structure. This increased stability is manifested as a higher melting temperature (Tm).[5]
The Causality Behind the Method
When a cell lysate or intact cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein is denatured is its Tm. A ligand-bound protein is thermodynamically more stable, thus requiring more thermal energy to unfold. By measuring the amount of soluble protein remaining at various temperatures, we can infer target engagement.
Experimental Workflow: CETSA with Western Blot Readout
The Western blot-based CETSA is a common starting point for validating a specific, known target.[6]
Caption: CETSA Western Blot Workflow.
Detailed Protocol: CETSA for Kinase X
-
Cell Culture and Treatment:
-
Plate a suitable cell line endogenously expressing Kinase X to 80-90% confluency.
-
Treat cells with a final concentration of 10 µM 2-(4-Butoxybenzoyl)oxazole or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Harvesting and Heating:
-
Harvest cells by scraping into a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Transfer the supernatant to new tubes.
-
Denature the samples in SDS-PAGE loading buffer.
-
Analyze the amount of soluble Kinase X at each temperature point by Western blotting using a validated anti-Kinase X antibody.
-
Interpreting the Data
A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated samples, indicating thermal stabilization of Kinase X.
| Temperature (°C) | Vehicle (% Soluble Kinase X) | 10 µM 2-(4-Butoxybenzoyl)oxazole (% Soluble Kinase X) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 80 | 96 |
| 56 | 51 | 85 |
| 60 | 22 | 60 |
| 64 | 5 | 25 |
This is hypothetical data for illustrative purposes.
Bioluminescence Resonance Energy Transfer (BRET): A Live-Cell Approach
While CETSA is powerful, it is an endpoint assay. BRET-based methods offer the advantage of measuring target engagement in real-time within living cells. The NanoBRET™ Target Engagement Assay is a prominent example.
The Causality Behind the Method
This assay requires engineering the target protein, Kinase X, to be fused with a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of Kinase X is then introduced. In the absence of a competing compound, the tracer's proximity to the NanoLuc®-Kinase X fusion protein allows for resonance energy transfer when the luciferase substrate is added, generating a BRET signal. When 2-(4-Butoxybenzoyl)oxazole is introduced and binds to Kinase X, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ Assay.
Detailed Protocol: NanoBRET™ for Kinase X
-
Cell Line Generation:
-
Generate a stable cell line expressing Kinase X fused to NanoLuc® luciferase.
-
-
Assay Preparation:
-
Seed the engineered cells into a 96-well or 384-well white assay plate.
-
Prepare serial dilutions of 2-(4-Butoxybenzoyl)oxazole.
-
-
Compound and Tracer Addition:
-
Add the fluorescent tracer at its predetermined optimal concentration to all wells.
-
Add the serially diluted 2-(4-Butoxybenzoyl)oxazole and control compounds to the appropriate wells. Incubate for a period to allow for cellular uptake and binding equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ substrate.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emissions) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of 2-(4-Butoxybenzoyl)oxazole to determine the IC50, which reflects the compound's potency in displacing the tracer.
-
Expected Data Outcome
The experiment should yield a dose-dependent decrease in the BRET signal as the concentration of 2-(4-Butoxybenzoyl)oxazole increases.
| 2-(4-Butoxybenzoyl)oxazole (µM) | BRET Ratio | % Inhibition |
| 0 | 0.85 | 0 |
| 0.01 | 0.82 | 3.5 |
| 0.1 | 0.65 | 23.5 |
| 1 | 0.43 | 49.4 |
| 10 | 0.21 | 75.3 |
| 100 | 0.15 | 82.4 |
This is hypothetical data for illustrative purposes.
Photoaffinity Labeling: Irreversible Confirmation
For an unequivocal demonstration of direct binding, photoaffinity labeling is a powerful, albeit more complex, technique. This method involves synthesizing a version of 2-(4-Butoxybenzoyl)oxazole that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne).
The Causality Behind the Method
The modified probe is incubated with live cells, where it binds to its target(s). Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive carbene that covalently crosslinks the probe to any protein in very close proximity—predominantly its direct binding target, Kinase X. The cells are then lysed, and the "clicked" reporter tag is used to attach a fluorescent dye or biotin for visualization or enrichment, respectively, followed by identification via mass spectrometry.[7]
Caption: Photoaffinity Labeling Workflow.
Comparison with a Non-Active Control
A critical control in this experiment is to compete for binding with an excess of the original, unmodified 2-(4-Butoxybenzoyl)oxazole. If the probe is truly binding to Kinase X, the presence of the competitor will prevent the probe from binding, and thus, Kinase X will not be labeled and identified by mass spectrometry.
Objective Comparison of Methodologies
| Feature | CETSA | NanoBRET™ | Photoaffinity Labeling |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer | UV-induced covalent crosslinking |
| Label-Free | Yes (for the test compound) | No (requires tracer and tagged protein) | No (requires modified probe) |
| Genetic Modification | No | Yes (target fused to NanoLuc®) | No |
| Live Cell Readout | No (endpoint assay) | Yes (real-time) | No (endpoint assay) |
| Throughput | Moderate to High (with automation) | High | Low |
| Primary Use Case | Target validation, SAR in cells | Potency determination, residence time | Unambiguous target ID, off-target profiling |
| Key Requirement | High-quality target-specific antibody | Stable cell line expressing fusion protein | Synthesis of a functional chemical probe |
Conclusion and Expert Recommendation
Confirming the target engagement of a compound like 2-(4-Butoxybenzoyl)oxazole is not a one-size-fits-all endeavor. The choice of methodology should be guided by the specific research question and available resources.
-
For initial validation of a hypothesized target (Kinase X): The Cellular Thermal Shift Assay (CETSA) is the recommended starting point. It is label-free, does not require genetic modification of cells, and provides direct evidence of physical binding in a cellular context.[8]
-
For quantitative assessment of potency and binding kinetics in live cells: The NanoBRET™ assay is unparalleled. If establishing a precise IC50 in a live-cell format or studying binding residence time is the goal, this method provides the necessary resolution.
-
For de novo target identification or irrefutable proof of a direct interaction: Photoaffinity labeling is the most rigorous approach. While technically demanding, it provides covalent evidence of a direct drug-protein interaction and can uncover novel off-targets.
By employing at least two of these orthogonal methods, researchers can build a compelling and self-validating case for the on-target activity of 2-(4-Butoxybenzoyl)oxazole, significantly de-risking its progression in the drug discovery pipeline.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Almqvist, H., et al. (2016). CETSA simplifies the identification of compound binding to native proteins. Nature Reviews Drug Discovery. [Link]
-
Miettinen, J. J., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. [Link]
-
Huber, K. V. M., et al. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. [Link]
- Vasta, J. D., et al. (2018).
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- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
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A Framework for Benchmarking the Anti-Inflammatory Performance of 2-(4-Butoxybenzoyl)oxazole
Introduction: The Quest for Selective Anti-Inflammatory Agents
The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for novel therapeutics with improved efficacy and safety profiles. A significant focus of this research is the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of COX enzymes.[1] The two main isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[2][3] Consequently, selective inhibition of COX-2 is a desirable attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
This guide presents a comprehensive framework for benchmarking the performance of a novel oxazole derivative, 2-(4-Butoxybenzoyl)oxazole, against established reference compounds. Oxazole-containing compounds have shown promise as anti-inflammatory agents, making this a pertinent area of investigation.[5] We will detail the experimental methodologies to rigorously assess its potency, selectivity, and efficacy, providing a clear pathway for its evaluation as a potential anti-inflammatory therapeutic.
Selection of Reference Compounds: Establishing a Robust Baseline
To provide a meaningful comparison, 2-(4-Butoxybenzoyl)oxazole will be benchmarked against two widely used NSAIDs with differing COX selectivity profiles:
-
Ibuprofen: A non-selective COX inhibitor, providing a baseline for traditional NSAID activity.[6][7]
-
Diclofenac: An NSAID with a degree of selectivity for COX-2, offering an intermediate comparison point.[8][9]
-
Celecoxib: A highly selective COX-2 inhibitor, representing the target profile for next-generation anti-inflammatory drugs.[10][11]
In Vitro Performance Evaluation: Deciphering the Mechanism of Action
The initial phase of benchmarking involves in vitro assays to determine the direct inhibitory effects of 2-(4-Butoxybenzoyl)oxazole on the target enzymes and its impact on inflammatory signaling in a controlled cellular environment.
Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2. A fluorometric or colorimetric assay can be employed to quantify the inhibitory potency of the test compound.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: A range of concentrations of 2-(4-Butoxybenzoyl)oxazole, Ibuprofen, Diclofenac, and Celecoxib are pre-incubated with the respective COX isoforms.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. In a fluorometric assay, a probe that fluoresces upon oxidation by the peroxidase component of the COX enzyme is used. The fluorescence intensity is proportional to the enzyme activity.[13]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 is calculated. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is then determined.
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| 2-(4-Butoxybenzoyl)oxazole | To be determined | To be determined | To be determined |
| Ibuprofen | 12 - 13[7][8] | 80 - 370[7][8] | ~0.15[8] |
| Diclofenac | 0.076[8] | 0.026[8] | ~2.9[8] |
| Celecoxib | 82[8] | 0.04[10] | >2000 |
Note: IC50 values for reference compounds can vary depending on the specific assay conditions.
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Cell-Based Anti-Inflammatory Assay
To assess the compound's activity in a more physiologically relevant context, its ability to suppress the production of pro-inflammatory cytokines in cultured immune cells is evaluated. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophages.[14]
Experimental Protocol: LPS-Induced Cytokine Production in Macrophages
-
Cell Culture: A murine macrophage cell line (e.g., J774A.1) or a human monocyte cell line (e.g., THP-1, differentiated into macrophages) is cultured.[15]
-
Cell Stimulation: The macrophages are pre-treated with various concentrations of 2-(4-Butoxybenzoyl)oxazole or reference compounds for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[15][16]
-
Sample Collection: After a suitable incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.[15]
-
Cytokine Quantification: The concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18]
-
Data Analysis: The percentage of inhibition of cytokine production by each compound at different concentrations is calculated relative to the LPS-stimulated control.
Diagram: Inflammatory Signaling Pathway in Macrophages
Sources
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. apexbt.com [apexbt.com]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 13. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. mybiosource.com [mybiosource.com]
A Guide to the Independent Verification of Published Data on Benzoyloxazoles
Authored by a Senior Application Scientist
This guide provides a framework for the independent verification of published scientific data, using benzoyloxazoles as a case study. In the pursuit of novel therapeutics and chemical probes, the reproducibility of published findings is paramount. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of heterocyclic compounds. We will delve into the critical aspects of verifying synthetic routes, analytical data, and biological activities, emphasizing the importance of rigorous, independent validation.
The Importance of Independent Verification
The process of drug discovery is often initiated by promising results reported in scientific literature. However, the ability to reproduce these findings is a critical, yet sometimes challenging, step. Discrepancies in reported data can arise from a multitude of factors, including subtle variations in experimental conditions, the purity of reagents, or the specific instrumentation used. Therefore, independent verification serves as a cornerstone of scientific integrity, ensuring that subsequent research and development efforts are built upon a solid and reliable foundation.
This guide will focus on a representative benzoyloxazole, 2-(4-methoxyphenyl)benzo[d]oxazole, as a practical example to illustrate the verification process. We will compare published synthetic methodologies, analytical characterization data, and reported biological activities, providing detailed protocols to facilitate this validation.
Comparative Analysis of Synthetic Routes
The synthesis of the benzoyloxazole core is a well-established area of organic chemistry, with several methods reported in the literature. The most common approaches involve the condensation of a 2-aminophenol with a carboxylic acid derivative. Here, we compare two prevalent methods for the synthesis of 2-(4-methoxyphenyl)benzo[d]oxazole.
Table 1: Comparison of Synthetic Methods for 2-(4-methoxyphenyl)benzo[d]oxazole
| Method | Catalyst/Reagent | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Phillips Condensation | Polyphosphoric acid (PPA) | None (neat) | 180-200 °C, 2-4 h | 85-95 | |
| Greener Approach | Zirconyl chloride (ZrOCl₂) | Acetonitrile | Reflux, 6-8 h | 90-96 |
The classical Phillips condensation using polyphosphoric acid (PPA) is a high-yielding and widely used method. However, it often requires high temperatures and can be challenging to work up due to the viscous nature of PPA. More contemporary, "greener" methods have emerged, employing catalysts such as zirconyl chloride, which can offer comparable or even superior yields under milder conditions.
Experimental Protocol: Zirconyl Chloride Catalyzed Synthesis
This protocol outlines a step-by-step procedure for the synthesis of 2-(4-methoxyphenyl)benzo[d]oxazole, adapted from modern, environmentally conscious methodologies.
Materials:
-
2-Aminophenol
-
4-Methoxybenzoic acid
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 mmol) and 4-methoxybenzoic acid (1.0 mmol) in acetonitrile (15 mL), add zirconyl chloride octahydrate (10 mol%).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(4-methoxyphenyl)benzo[d]oxazole.
Caption: Workflow for the synthesis and purification of 2-(4-methoxyphenyl)benzo[d]oxazole.
Verification of Analytical Data
Once synthesized, the identity and purity of the compound must be unequivocally confirmed and compared with published data. Spectroscopic and spectrometric techniques are indispensable for this purpose.
Table 2: Comparison of Published Analytical Data for 2-(4-methoxyphenyl)benzo[d]oxazole
| Data Point | Published Value 1 | Published Value 2 |
| Melting Point (°C) | 101-103 | 102-104 |
| ¹H NMR (CDCl₃, δ ppm) | 8.25 (d, 2H), 7.78 (m, 1H), 7.58 (m, 1H), 7.35 (m, 2H), 7.05 (d, 2H), 3.90 (s, 3H) | 8.24 (d, 2H), 7.77 (m, 1H), 7.57 (m, 1H), 7.34 (m, 2H), 7.04 (d, 2H), 3.89 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 163.2, 162.8, 151.0, 142.1, 129.8, 124.8, 124.6, 120.0, 119.8, 114.5, 110.8, 55.5 | 163.1, 162.7, 150.9, 142.0, 129.7, 124.7, 124.5, 119.9, 119.7, 114.4, 110.7, 55.4 |
| HRMS (m/z) [M+H]⁺ | Calculated: 226.0868, Found: 226.0865 | Calculated: 226.0868, Found: 226.0870 |
The data presented in Table 2 shows a high degree of consistency between two independent sources, which provides confidence in the structural assignment of the synthesized compound. Minor variations in spectral shifts can be attributed to differences in solvent purity, sample concentration, and instrument calibration.
Protocol for Analytical Characterization
Instrumentation:
-
Melting point apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature values. A sharp melting point range is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the published data.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the HRMS instrument.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally determined exact mass with the calculated theoretical mass.
-
Independent Evaluation of Biological Activity
Benzoyloxazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The verification of these activities is a critical step in the drug discovery pipeline.
For our case study, let's assume that 2-(4-methoxyphenyl)benzo[d]oxazole has been reported as a modest inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key target in inflammation.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound (2-(4-methoxyphenyl)benzo[d]oxazole)
-
Positive control (e.g., celecoxib)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compound or positive control.
-
Pre-incubate the plate at the recommended temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified period.
-
Stop the reaction and measure the signal (colorimetric or fluorescent) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Caption: Inhibition of the COX-2 pathway by a hypothetical benzoyloxazole derivative.
Conclusion
The independent verification of published data is an indispensable practice in scientific research. This guide has provided a structured approach to validating the synthesis, characterization, and biological activity of benzoyloxazoles, using 2-(4-methoxyphenyl)benzo[d]oxazole as a representative example. By critically evaluating and reproducing published findings, the scientific community can build upon a foundation of reliable and robust data, ultimately accelerating the pace of discovery and innovation in drug development and beyond.
References
-
Phillips, M. A. (1928). The Constitution of Certain Oxazoles and the Tautomerism of the 2-Hydroxy-derivatives. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
-
Boyd, G. V. (1984). Polyphosphoric acid in organic synthesis. In The Chemistry of Acid Derivatives, Part 1 (pp. 879-904). John Wiley & Sons, Ltd. [Link]
-
Pore, D. M., Kuchekar, B. S., & Uphade, B. K. (2006). Zirconyl chloride: a new and efficient catalyst for the synthesis of benzoxazoles. Arkivoc, 2006(12), 104-109. [Link]
-
Kumar, D., Sundaree, M., & Johnson, E. O. (2006). An efficient synthesis of 2-arylbenzoxazoles and 2-arylbenzothiazoles. Beilstein Journal of Organic Chemistry, 2(1), 20. [Link]
-
Reddy, K. L., & Kumar, K. A. (2011). A simple and efficient one-pot synthesis of 2-substituted benzoxazoles and benzothiazoles. Tetrahedron Letters, 52(23), 2960-2963. [Link]
A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Oxazole Derivatives on Cancer vs. Normal Cells
In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity stands as a cornerstone of modern drug discovery. The ideal anticancer agent should be a guided missile, eradicating malignant cells while leaving healthy tissues unscathed.[1][2] This guide delves into the comparative cytotoxic evaluation of a promising class of heterocyclic compounds: oxazole derivatives. While we will use the specific structure of 2-(4-Butoxybenzoyl)oxazole as a representative example, the principles and methodologies discussed herein are broadly applicable to the preclinical assessment of novel chemical entities in oncology research.
Oxazole-containing compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antitumor effects.[3] These derivatives have been shown to induce apoptosis and inhibit various cellular targets crucial for cancer cell survival and proliferation, such as STAT3 and tubulin.[4][5] However, a critical determinant of their therapeutic potential is their ability to preferentially target cancer cells. This guide provides a comprehensive framework for researchers to rigorously assess this selectivity.
The Imperative of Selective Cytotoxicity: A Comparative Analysis
The therapeutic index, a ratio comparing a compound's cytotoxicity against normal cells to its efficacy against cancer cells, is a critical parameter in drug development.[6] A high therapeutic index signifies a favorable safety profile. To illustrate this concept, let's consider a hypothetical dataset for our representative compound, 2-(4-Butoxybenzoyl)oxazole, tested against a panel of human cancer cell lines and a normal, non-transformed cell line.
Table 1: Hypothetical Comparative Cytotoxicity of 2-(4-Butoxybenzoyl)oxazole
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Cancer | Breast Adenocarcinoma | 15.2 | 5.8 |
| A549 | Cancer | Lung Carcinoma | 22.5 | 3.9 |
| PC-3 | Cancer | Prostate Adenocarcinoma | 18.9 | 4.6 |
| MRC-5 | Normal | Lung Fibroblast | 88.4 | - |
¹Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7] An SI value greater than 2 is generally considered indicative of selective toxicity.[7]
The data presented in Table 1, though hypothetical, exemplifies the desired outcome of a cytotoxicity screening campaign: a compound that is significantly more potent against cancer cells than normal cells. Such a profile for 2-(4-Butoxybenzoyl)oxazole would warrant its advancement into further preclinical studies.
Unraveling the Mechanism: A Glimpse into Apoptotic Pathways
The selective action of many oxazole derivatives is rooted in their ability to trigger programmed cell death, or apoptosis, in cancer cells.[4][5] While the precise mechanism for 2-(4-Butoxybenzoyl)oxazole would require dedicated investigation, we can postulate a plausible signaling cascade based on existing literature for this class of compounds. This could involve the induction of DNA damage and the activation of key apoptotic players like caspases.[8][9]
Caption: Postulated apoptotic pathway induced by an oxazole derivative.
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust and reproducible experimental design is paramount for generating high-quality, reliable data. The following workflow provides a comprehensive approach to comparing the cytotoxicity of a novel compound on normal versus cancer cells.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10][11]
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
2-(4-Butoxybenzoyl)oxazole (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(4-Butoxybenzoyl)oxazole in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Alternative Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.[12][13][14]
-
Crystal Violet Assay: This is a simple and cost-effective method for quantifying the number of adherent cells remaining after treatment.[15]
Conclusion and Future Perspectives
The evaluation of selective cytotoxicity is a critical step in the journey of an anticancer compound from the laboratory to the clinic. The methodologies outlined in this guide provide a robust framework for researchers to assess the therapeutic potential of novel oxazole derivatives like 2-(4-Butoxybenzoyl)oxazole. Promising candidates with high selectivity indices should be advanced to more complex in vitro models, such as 3D spheroids or organoids, and ultimately to in vivo animal models to validate their efficacy and safety. A thorough understanding of a compound's differential effects on cancerous and normal cells is indispensable for the development of next-generation cancer therapies that are not only potent but also patient-friendly.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]
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Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][4][8] Azoles. National Institutes of Health. [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][16]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC - NIH. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Researchers Develop New Selective Anti-Cancer Compounds. ITMO.news. [Link]
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Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. PMC. [Link]
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Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells. PubMed. [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. [Link]
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Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
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Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
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Why should we choose normal cell types versus cancer cells in toxicity investigations?. [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. ResearchGate. [Link]
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Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
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LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]
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Safety Operating Guide
2-(4-Butoxybenzoyl)oxazole proper disposal procedures
This guide outlines the proper handling and disposal procedures for 2-(4-Butoxybenzoyl)oxazole , a specialized organic intermediate often used in liquid crystal synthesis and pharmaceutical research.[1][2][3]
Status: Research Chemical (No specific OSHA/EPA listing).[2][3] Default Safety Protocol: Universal Precautions for Chemicals of Unknown Toxicity.
Part 1: Executive Safety Summary
Immediate Action Required:
-
Treat as High-Potency: Due to the lack of specific toxicological data for the butoxy-derivative, handle this compound with the same rigor as a Category 3 Toxicant until proven otherwise.[1][2]
-
Environmental Hazard: Benzoyl-oxazole derivatives are frequently classified as Aquatic Acute 1 (H400) .[1][2][3] Do not release into sanitary sewer systems.[1][2][3]
-
Chemical Stability: Stable under ambient conditions.[2][3] Avoid contact with strong oxidizing agents (peroxides, nitrates) and strong acids (which may ring-open the oxazole moiety, causing exothermic decomposition).[1][2][3]
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its structure-activity relationship (SAR).[1][2][3]
| Property | Description | Operational Implication |
| Structure | Oxazole ring fused with a 4-butoxybenzoyl group.[1][2][3] | Nitrogen-containing heterocycle.[1][2][3][4] Requires high-temperature incineration to prevent NOx formation.[1][2] |
| Physical State | Solid (White to off-white powder).[1][2][3] | High risk of particulate inhalation.[2][3] Use a weigh box or fume hood.[2][3] |
| Solubility | Lipophilic (Soluble in DCM, DMSO, Toluene).[1][3] | Do not use water for spill cleanup; use organic absorbents or dry sweeping.[2][3] |
| Reactivity | Susceptible to acid hydrolysis.[2][3] | Segregate from acidic waste streams to prevent unexpected heat generation in waste drums.[2][3] |
Part 3: Disposal Workflow (Decision Tree)
The following logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for segregating oxazole waste streams based on physical state and solvent compatibility.
Part 4: Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk during transport.[2][3]
-
Labeling: Mark as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Oxazole Derivative)." [1][2][3][4][5]
-
Protocol:
-
Don full PPE (Nitrile gloves, lab coat, safety glasses).[2][3]
-
Transfer the solid into the primary waste container inside a fume hood.[3]
-
Wipe the exterior of the original container with a solvent-dampened wipe (acetone/ethanol) to remove dust residues.[2][3]
-
Dispose of the wipe in the Solid Hazardous Waste bin.[3]
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation Rule: Never mix this compound with oxidizing acids (Nitric, Perchloric) in the waste stream.[3][6]
-
Halogenated vs. Non-Halogenated:
-
Why this matters: Halogenated waste requires specific scrubbers during incineration to prevent the formation of acid rain components (HCl), making it more expensive and strictly regulated.[3]
Scenario C: Empty Container Management (RCRA Empty)
Under EPA regulations (40 CFR 261.7), a container is "RCRA Empty" if:
-
Procedure: Triple rinse the bottle with a compatible solvent (e.g., Acetone).[3] Pour the rinsate into the Organic Solvent Waste drum. Deface the label and discard the bottle as regular trash (or glass recycling if permitted by local EHS).
Part 5: Emergency Contingencies
Spill Response Protocol:
-
Isolate: Evacuate the immediate area (radius: 3 meters).
-
Protect: Wear a NIOSH-approved N95 or P100 respirator if powder is airborne.[2][3]
-
Contain:
-
Decontaminate: Scrub the surface with a mild surfactant (soap/water).[2][3] Collect all cleaning materials as hazardous waste.[2][3]
Part 6: Regulatory Compliance Codes
Use these codes when filling out your hazardous waste manifest.
| Agency | Code | Description |
| EPA (RCRA) | D001 | Ignitability (If in flammable solvent).[1][2][3] |
| EPA (RCRA) | Not Listed | Not a P-list or U-list chemical.[1][2][3] Use "Lab Pack" status.[2][3] |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s. (2-(4-Butoxybenzoyl)oxazole).[1][2][3] |
| IATA | Class 6.1 | Toxic Substance.[1][2][3] |
References
-
National Institutes of Health (PubChem). 2-(4-Methoxyphenyl)oxazole (Analogous Safety Data).[1][2][3] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] Retrieved from [Link][1][2][3]
-
American Chemical Society. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] Retrieved from [Link][1][2][3]
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- 4. 噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
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A Comprehensive Guide to the Safe Handling of 2-(4-Butoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(4-Butoxybenzoyl)oxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from data on structurally analogous oxazole and benzoyl derivatives. It is imperative that a thorough, site-specific risk assessment is conducted by qualified personnel before commencing any work with this chemical.
Hazard Assessment and Toxidological Profile
-
Harmful if swallowed, inhaled, or in contact with skin. [1]
-
An irritant to the skin, eyes, and respiratory system. [1]
-
A flammable solid. [1]
Given the lack of comprehensive data, it is crucial to handle this compound with a high degree of caution, assuming it to be hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with 2-(4-Butoxybenzoyl)oxazole, with the rationale for each selection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[3][4] | Conforming to ANSI Z87.1 standard is crucial to protect against dust, powders, and splashes that could cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat should be worn.[5] | Prevents direct skin contact, which may cause irritation.[1] Double gloving is recommended for enhanced protection.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] | Minimizes the inhalation of potentially harmful dust or vapors that can cause respiratory tract irritation.[1] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of 2-(4-Butoxybenzoyl)oxazole, from initial preparation to final disposal.
Caption: Safe Handling Workflow for 2-(4-Butoxybenzoyl)oxazole.
Experimental Protocol Details:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary safety equipment, including spill kits, is readily accessible.
-
Don all required PPE as outlined in the table above before handling the compound.[7]
-
-
Handling:
-
When weighing the solid, use a balance inside a ventilated enclosure or a chemical fume hood to minimize dust inhalation.
-
If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.[7]
-
All manipulations of the compound should be carried out within a certified chemical fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.[7]
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of single-use items in the appropriate waste stream.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[9] Immediately call a poison center or doctor.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][8] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 2-(4-Butoxybenzoyl)oxazole and any contaminated materials is essential.
-
Waste Segregation: All waste containing this compound must be segregated from other laboratory waste streams.[7]
-
Containerization:
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[7] This will likely involve using an approved hazardous waste disposal service.[2] Empty containers may retain product residue and should be handled as hazardous waste.[10]
References
-
Unknown. (2016). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Benzoyl peroxide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
